molecular formula C23H21FN2O5 B1676266 MCHr1 antagonist 2

MCHr1 antagonist 2

Cat. No.: B1676266
M. Wt: 424.4 g/mol
InChI Key: HHCYCBKPWYJVEB-UHFFFAOYSA-N
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Description

MCH-R1 antagonist 22 is a novel potent antagonist of melanin concentrating hormone receptor 1 (MCH-R1).

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCYCBKPWYJVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of MCHr1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the melanin-concentrating hormone receptor 1 (MCHR1), its signaling pathways, and the mechanism by which MCHR1 antagonists exert their effects. It is intended for professionals in the fields of pharmacology, neuroscience, and drug development who are interested in MCHR1 as a therapeutic target.

Introduction: The MCH System

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily expressed in the lateral hypothalamus and zona incerta.[1][2] It plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and sleep.[2][3] In mammals, MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[2][4] However, MCHR1 is the sole functional MCH receptor in rodents, making it the primary focus of preclinical research.[4][5][6] Genetic and pharmacological studies have demonstrated that MCH signaling increases food intake and body weight.[7] Consequently, antagonists of MCHR1 have been extensively investigated as potential therapeutics for obesity and related metabolic disorders.[7][8][9]

MCHR1 Signaling Pathways

MCHR1 is a class A GPCR that couples to multiple heterotrimeric G proteins, primarily from the Gαi/o and Gαq families.[4][5][7] This dual coupling allows MCH to trigger diverse intracellular responses upon binding to the receptor.

  • Gαi/o-Coupled Pathway : Activation of the pertussis toxin-sensitive Gαi/o pathway leads to the inhibition of adenylyl cyclase (AC). This reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP) and subsequently decreases the activity of protein kinase A (PKA).[1] This pathway is believed to contribute to the inhibitory effects of MCH on neuronal excitability.[10]

  • Gαq-Coupled Pathway : Activation of the Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[1] This pathway leads to the activation of downstream kinases, including the extracellular signal-regulated kinase (ERK).[4][5]

These signaling cascades ultimately modulate gene expression, ion channel activity, and other cellular processes that underlie the physiological effects of MCH.[11]

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCHR1 MCHR1 Gq Gαq MCHR1->Gq Activates Gi Gαi/o MCHR1->Gi Activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP MCH MCH (Agonist) MCH->MCHR1 Binds Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation Ca2->ERK PKC->ERK Response Cellular Response (Gene Transcription, etc.) ERK->Response PKA ↓ PKA cAMP->PKA PKA->Response

Caption: MCHR1 canonical signaling pathways.

Core Mechanism of MCHr1 Antagonists

MCHR1 antagonists are compounds designed to block the activity of the receptor, thereby preventing the downstream effects of MCH signaling.[3] The primary mechanism is competitive antagonism, where the antagonist binds to the receptor's orthosteric site (the same site as the endogenous ligand, MCH) or an allosteric site, inducing a conformational change that prevents MCH from binding and activating the receptor.[3]

By blocking MCH binding, antagonists prevent the G-protein coupling and subsequent second messenger signaling. This results in:

  • No inhibition of adenylyl cyclase , thus preventing the MCH-induced decrease in cAMP levels.

  • No activation of phospholipase C , thus preventing the MCH-induced mobilization of intracellular calcium and activation of the PKC/ERK pathway.

Some antagonists have been identified as negative allosteric modulators that exhibit insurmountable antagonism, causing a progressive reduction of the maximal response to MCH.[9] The therapeutic effects of MCHR1 antagonists in preclinical models, such as reduced food intake, weight loss, and anxiolytic-like effects, are attributed to this blockade of MCH signaling in key brain regions.[3][10][12]

Antagonist_Action Mechanism of MCHR1 Antagonism cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCHR1 MCHR1 Gq Gαq (Inactive) MCHR1->Gq Gi Gαi/o (Inactive) MCHR1->Gi Response No Downstream Signaling Gq->Response Gi->Response MCH MCH MCH->MCHR1 Binding Prevented Antagonist MCHR1 Antagonist Antagonist->MCHR1 Binds & Blocks

Caption: MCHR1 antagonist mechanism of action.

Quantitative Pharmacology of MCHr1 Antagonists

The potency and efficacy of MCHR1 antagonists are quantified using various in vitro and in vivo assays. The tables below summarize representative data for several well-characterized antagonists.

Table 1: In Vitro Receptor Binding Affinity

Compound Preparation Assay Type Ki (nM) Reference
Unnamed Antagonist CHO-K1 cells expressing mouse MCHR1 Radioligand Displacement 3.8 [13]
SNAP-7941 CHO-K1 cells expressing human MCHR1 Radioligand Displacement 5.5 [11]
AMG 076 HEK293 cells expressing human MCHR1 [¹²⁵I]-MCH Displacement ~5 [14]
MQ1 Human MCHR1 membrane fractions [¹²⁵I]-MCH-(4-19) Displacement 2.2 [9]

| S38151 | Cells expressing human MCHR1 | Binding Assay | Low nM |[15][16] |

Table 2: In Vitro Functional Antagonism

Compound Cell Line Assay Type IC₅₀ (nM) Reference
Unnamed Antagonist CHO-K1 cells MCH-induced Ca²⁺ mobilization 26.5 [13]
MQ1 CHO-K1 cells MCH-induced Ca²⁺ mobilization 1.8 [9]
MQ1 CHO-K1 cells β-arrestin recruitment 1.7 [9]
AMG 076 Not Specified MCH-induced Ca²⁺ mobilization ~20 [14]

| SNAP-94847 | HEK293T cells | Competitive Inhibition (vs. MCH) | Not specified |[17] |

Table 3: In Vivo Efficacy in Rodent Models

Compound Model Dosing Key Outcome Reference
GW803430 Diet-Induced Obese (DIO) Rats 1-3 mg/kg, p.o., 14 days Dose-dependent ↓ in food intake & body weight [12]
GW803430 Mouse Forced-Swim Test 3 mg/kg, p.o. (acute) Reduced immobility time (antidepressant-like) [12]
AMG 076 Mouse Models Not specified Reduction in body weight [18]

| Various | Rodent Obesity Models | Chronic administration | Modest to robust efficacy in reducing body weight |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MCHR1 antagonist activity. Below are outlines of standard experimental protocols.

Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a test compound for MCHR1 by quantifying its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line stably expressing recombinant human or rodent MCHR1 (e.g., HEK293, CHO-K1 cells).[14]

  • Assay Components: The assay mixture includes cell membranes, a radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled antagonist.[14][19]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound (free) radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare MCHR1-expressing cell membranes start->prep mix Incubate membranes with radioligand ([¹²⁵I]-MCH) + varying [Antagonist] prep->mix filter Separate bound/unbound ligand via filtration mix->filter count Quantify radioactivity on filters filter->count analyze Calculate IC₅₀ and Kᵢ values count->analyze end_node End analyze->end_node Functional_Assay_Workflow start Start culture Culture MCHR1-expressing cells in microplates start->culture load Load cells with a Ca²⁺-sensitive fluorescent dye culture->load preincubate Pre-incubate cells with varying [Antagonist] load->preincubate stimulate Stimulate with MCH agonist (at a fixed EC₅₀ concentration) preincubate->stimulate measure Measure fluorescence change (e.g., using FLIPR) stimulate->measure analyze Calculate IC₅₀ value measure->analyze end_node End analyze->end_node

References

Endogenous Ligands for Melanin-Concentrating Hormone Receptor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The melanin-concentrating hormone receptor 1 (MCHR1) is a Class A G protein-coupled receptor (GPCR) that plays a pivotal role in the regulation of energy homeostasis, appetite, mood, and sleep-wake cycles.[1][2] Its modulation presents a significant therapeutic target for a range of conditions, including obesity, anxiety, and depression. A thorough understanding of the endogenous ligands that activate this receptor is fundamental to the development of novel therapeutics. This technical guide provides an in-depth overview of the known endogenous ligands for MCHR1, their binding and functional characteristics, the signaling pathways they initiate, and the experimental protocols used for their characterization.

Endogenous Ligands for MCHR1

The primary endogenous ligand for MCHR1 is the cyclic neuropeptide, melanin-concentrating hormone (MCH).[1] Additionally, other peptides derived from the same precursor protein, pro-melanin-concentrating hormone (pro-MCH), have been investigated for their potential interaction with MCHR1. These include neuropeptide glutamic acid-isoleucine (NEI) and neuropeptide glycine-glutamic acid (NGE).[1][3]

Melanin-Concentrating Hormone (MCH)

MCH is a 19-amino acid cyclic neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta.[1] It is the cognate and most potent endogenous agonist for MCHR1. The binding of MCH to MCHR1 initiates a cascade of intracellular signaling events that mediate its physiological effects.

Neuropeptide Glutamic Acid-Isoleucine (NEI) and Neuropeptide Glycine-Glutamic Acid (NGE)

NEI and NGE are co-produced with MCH from the cleavage of pro-MCH.[3] While MCH is the principal ligand, studies have explored the activity of NEI and NGE at MCHR1. Research indicates that NEI exhibits a lower affinity and potency for MCHR1 compared to MCH.[4][5] In contrast, NGE is generally considered to be inactive at MCHR1.[6]

Quantitative Data on Ligand-Receptor Interactions

The following tables summarize the quantitative data for the binding affinity and functional potency of endogenous ligands for MCHR1.

LigandReceptorAssay TypeParameterValue (nM)Cell LineReference
Melanin-Concentrating Hormone (MCH)MCHR1Radioligand BindingKd3.1 ± 0.4HEK293[6]
Melanin-Concentrating Hormone (MCH)MCHR1Radioligand BindingKd~1Recombinant cells[1]
Melanin-Concentrating Hormone (MCH)MCHR1Ca2+ MobilizationEC5014.4HEK293[6]
Neuropeptide Glutamic Acid-Isoleucine (NEI)MCHR1Radioligand BindingAffinity~5-fold less than MCHHEK293 (rat MCHR1)[4][5]
Neuropeptide Glutamic Acid-Isoleucine (NEI)MCHR1cAMP AssayPotency~2-fold less than MCHHEK293 (rat MCHR1)[4][5]
Neuropeptide Glycine-Glutamic Acid (NGE)MCHR1Functional AssayActivityInactive-[6]

MCHR1 Signaling Pathways

MCHR1 is coupled to both Gi/o and Gq G proteins.[1][2] The activation of these pathways leads to distinct downstream signaling cascades.

Gi/o-Coupled Signaling Pathway

Upon MCH binding, the Gi/o protein is activated, which leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Gi_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi/o MCHR1->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC

MCHR1 Gi-Coupled Signaling Pathway
Gq-Coupled Signaling Pathway

Activation of the Gq protein by MCHR1 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7]

Gq_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gq Gαq MCHR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates

MCHR1 Gq-Coupled Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of unlabeled ligands for MCHR1.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from MCHR1-expressing cells) Mix 4. Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Mix Radioligand_Prep 2. Radiolabeled Ligand Preparation (e.g., ¹²⁵I-MCH) Radioligand_Prep->Mix Competitor_Prep 3. Unlabeled Competitor Preparation (serial dilutions) Competitor_Prep->Mix Filtration 5. Rapid Filtration (to separate bound from free radioligand) Mix->Filtration Wash 6. Washing of Filters Filtration->Wash Count 7. Scintillation Counting (to measure bound radioactivity) Wash->Count Analysis 8. Data Analysis (IC₅₀ and Ki determination) Count->Analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing MCHR1 (e.g., HEK293, CHO).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.[8]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled competitor ligand.

    • Add a fixed concentration of the radiolabeled ligand (e.g., [125I]-MCH).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled MCH).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competitor ligand to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to measure the inhibition of cAMP production following MCHR1 activation.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing MCHR1 in a suitable medium.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the agonist (e.g., MCH or NEI).

    • Stimulate adenylyl cyclase with a known activator, such as forskolin, to induce cAMP production.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of the agonist.

    • Determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Conclusion

Melanin-concentrating hormone is the principal endogenous ligand for MCHR1, exhibiting high affinity and potent functional activity. Other pro-MCH derived peptides, such as NEI, show weaker interactions, while NGE appears to be inactive. The activation of MCHR1 by its endogenous ligands triggers complex Gi/o- and Gq-mediated signaling pathways, which are crucial for its diverse physiological roles. The experimental protocols detailed in this guide provide a framework for the continued investigation of MCHR1 and the development of novel therapeutic agents targeting this important receptor.

References

Structural biology of MCHR1 and antagonist binding sites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Biology of Melanin-Concentrating Hormone Receptor 1 (MCHR1) and its Antagonist Binding Sites

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a pivotal role in regulating energy homeostasis, feeding behavior, sleep, and mood.[1][2] The endogenous ligand for MCHR1 is the cyclic neuropeptide Melanin-Concentrating Hormone (MCH). Due to its significant influence on appetite and energy balance, MCHR1 has emerged as a promising therapeutic target for the treatment of obesity and other metabolic disorders.[1][3][4] Consequently, extensive research has been directed towards the development of MCHR1 antagonists.

Despite the development of numerous antagonists, such as SNAP-7941, AMG-076, and SNAP-94847, their clinical progression has been hampered by challenges, including off-target effects, particularly hERG channel inhibition leading to cardiotoxicity.[1][5][6] A significant hurdle in the rational design of selective and potent antagonists was the lack of high-resolution structural information of the receptor. Recently, the determination of the cryo-electron microscopy (cryo-EM) structures of MCHR1 in both its active state, bound to MCH and Gi1 protein, and its inactive state, in complex with the antagonist SNAP-94847, has provided unprecedented insights into its function and ligand recognition.[1][7][8]

This technical guide provides a comprehensive overview of the structural biology of MCHR1, its signaling pathways, and the detailed architecture of its antagonist binding sites, leveraging the latest structural findings.

MCHR1 Structure and Signaling Pathways

MCHR1 belongs to the Class A family of GPCRs and is comprised of seven transmembrane (TM) helices connected by intracellular (ICL) and extracellular (ECL) loops. Upon binding of the MCH peptide, the receptor undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. MCHR1 is known to couple to multiple G protein subtypes, primarily Gi/o and Gq, leading to the activation of diverse downstream signaling cascades.[9][10][11]

  • Gi-Coupled Pathway: Activation of the Gi protein by MCHR1 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9][10] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[9]

  • Gq-Coupled Pathway: MCHR1 coupling to Gq proteins activates Phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[9][10][11]

These signaling pathways are integral to the physiological effects of MCH, including the regulation of neuronal activity, appetite, and energy balance.

MCHR1 Signaling Pathways

Structural Basis of Antagonist Binding

The cryo-EM structure of MCHR1 in complex with the selective antagonist SNAP-94847 has been instrumental in elucidating the mechanism of antagonism at a molecular level.[1][8] The structure reveals that SNAP-94847 binds deep within a hydrophobic pocket formed by transmembrane helices TM1, TM2, TM3, TM6, and TM7.[8] This binding site is distinct from the primary binding pocket of the endogenous peptide ligand, MCH.

SNAP-94847 is composed of three key moieties: a 4-(2-methylphenyl)piperidine scaffold (R1), an isobutyramido group (R2), and a 4-(3,4-difluorophenoxy)benzyl group (R3).[8] Each of these groups makes specific interactions with residues in the binding pocket:

  • The 4-arylpiperidine scaffold (R1): This common feature in many MCHR1 antagonists is anchored by a crucial salt bridge between its tertiary amine and the highly conserved aspartate residue D1923.32.[1][8] The methylphenyl group of this scaffold is nestled in a hydrophobic subpocket, making tight interactions with residues such as Q1963.36, F3346.44, W3386.48, Y3416.51, Y3426.52, and Y3707.43.[8] The interaction with W3386.48 is particularly important for blocking the receptor in its inactive state.[1]

  • The isobutyramido group (R2): This group penetrates deeper into the receptor core.[8]

  • The 4-(3,4-difluorophenoxy)benzyl group (R3): This part of the molecule extends towards the extracellular side of the receptor.[8]

The binding of the antagonist stabilizes an inactive conformation of MCHR1, preventing the conformational changes required for G protein coupling and activation. This structural understanding provides a clear rationale for the structure-activity relationships (SAR) observed for various classes of MCHR1 antagonists and offers a template for the rational design of new chemical entities with improved potency and selectivity.

Antagonist_Binding cluster_MCHR1 MCHR1 Antagonist Binding Pocket cluster_TMs Transmembrane Helices cluster_Residues Key Interacting Residues SNAP94847 SNAP-94847 D192 D192 (3.32) SNAP94847->D192 Salt Bridge (anchors) W338 W338 (6.48) SNAP94847->W338 Hydrophobic Interaction (stabilizes inactive state) Hydrophobic Hydrophobic Pocket (Q196, F334, Y341, Y342, Y370) SNAP94847->Hydrophobic Hydrophobic Interactions TM1 TM1 TM2 TM2 TM3 TM3 TM6 TM6 TM7 TM7 D192->TM3 W338->TM6 Hydrophobic->TM3 Hydrophobic->TM6 Hydrophobic->TM7

Logical relationship of SNAP-94847 binding in MCHR1

Quantitative Data on MCHR1 Antagonists

The binding affinities of various antagonists for MCHR1 have been determined using radioligand displacement assays. The data, typically reported as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), provide a quantitative measure of antagonist potency.

AntagonistSpeciesAssay TypeAffinity ValueReference
SNAP-94847 Human[125I]-MCH BindingIC50 = 5.2 nM[4]
AMG 076 Human[125I]-MCH BindingIC50 = 1.6 nM[12]
GW803430 RatEx vivo autoradiographyED50 = 0.05-0.56 mg/kg[13]
MCHR1 ant. 1 HumanRadioligand BindingKi = 4 nM, Kb = 1 nM[14]
MQ1 Human[125I]-MCH-(4-19) BindingIC50 = 2.2 nM[4]
MQ2 Human[125I]-MCH-(4-19) BindingIC50 = 28 nM[4]
SNAP-7941 HumanADRB3 BindingKi = 14.5 µM[15]
FE@SNAP HumanADRB3 BindingKi = 65.1 µM[15]
KRX-104130 HumanRadioligand BindingIC50 = 0.02 µM[6]
KRX-104137 HumanRadioligand BindingIC50 = 0.01 µM[6]

Note: Affinity values can vary depending on the specific assay conditions and cell systems used.

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) for MCHR1 Structure Determination

This protocol provides a generalized overview based on the methodology used to solve the MCHR1 structures.[1]

  • Construct Generation: The gene for human MCHR1 is synthesized and cloned into a baculovirus expression vector (e.g., pFastBac1). To stabilize the receptor for structural studies, modifications may be introduced, such as truncating the flexible C-terminus or inserting a stabilizing protein (like mBRIL) into an intracellular loop.[1]

  • Protein Expression and Purification:

    • Recombinant baculovirus is generated and used to infect insect cells (e.g., Spodoptera frugiperda, Sf9).

    • For the active-state complex, MCHR1 is co-expressed with the subunits of the target G protein (e.g., Gi1).

    • Cells are harvested, and the cell membranes are solubilized using detergents (e.g., lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).

    • The receptor complex is purified using affinity chromatography (e.g., via a FLAG or ALFA tag) followed by size-exclusion chromatography. For the active state, the endogenous ligand (MCH) is added during purification to stabilize the complex. For the inactive state, the antagonist (e.g., SNAP-94847) is added.

  • Cryo-EM Grid Preparation and Data Collection:

    • The purified complex is applied to glow-discharged cryo-EM grids.

    • The grids are blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

    • Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Raw movie frames are corrected for motion and dose-weighted.

    • Contrast transfer function (CTF) parameters are estimated.

    • Particles are picked automatically, extracted, and subjected to 2D and 3D classification to remove poor-quality particles and identify different conformational states.

    • A final 3D reconstruction is generated from the best class of particles, followed by model building and refinement.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Membrane Preparation:

    • HEK293 or CHO cells stably expressing MCHR1 are cultured and harvested.

    • Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

  • Binding Assay Protocol:

    • The assay is performed in microplates. Each well contains:

      • A fixed concentration of the radiolabeled ligand (e.g., [125I]-MCH).

      • A fixed amount of the prepared cell membranes.

      • Varying concentrations of the unlabeled antagonist (competitor).

    • Nonspecific binding is determined in the presence of a high concentration of a non-radioactive, high-affinity MCHR1 ligand. Total binding is measured in the absence of any competitor.

    • The plates are incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • The filters are washed with cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the nonspecific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the antagonist.

    • The IC50 value is determined by fitting the data to a one-site competition model using nonlinear regression analysis (e.g., using GraphPad Prism).

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Culture MCHR1-expressing cells (e.g., HEK293) A2 Harvest cells and prepare cell membranes A1->A2 A3 Prepare reagents: - Radiolabeled ligand ([125I]-MCH) - Unlabeled antagonist (test compound) - Assay buffer A2->A3 B1 Incubate membranes with radioligand and varying concentrations of antagonist A3->B1 B2 Allow binding to reach equilibrium B1->B2 B3 Separate bound from free ligand (Rapid Filtration) B2->B3 B4 Measure radioactivity of bound ligand (Scintillation Counting) B3->B4 C1 Calculate specific binding B4->C1 C2 Plot % specific binding vs. log[antagonist] C1->C2 C3 Perform non-linear regression to determine IC50 value C2->C3

Workflow for Radioligand Displacement Assay

Conclusion

The recent breakthroughs in determining the high-resolution structures of MCHR1 have profoundly advanced our understanding of this important therapeutic target. The detailed molecular maps of the MCH binding site and, crucially, the antagonist binding pocket provide a solid foundation for structure-based drug design. This knowledge allows for the rational optimization of antagonist candidates to enhance their potency and selectivity while minimizing off-target effects, such as hERG liability. The elucidation of the specific interactions between antagonists like SNAP-94847 and MCHR1 offers clear strategies for designing novel scaffolds that can effectively stabilize the inactive state of the receptor. As research continues to build upon this structural framework, the prospect of developing safe and effective MCHR1-targeted therapeutics for obesity and other metabolic and neurological disorders becomes increasingly attainable.

References

MCHr1 Antagonist 2: A Technical Guide for Preclinical Obesity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MCHr1 antagonist 2, a promising compound for preclinical research in obesity. This document outlines the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction to MCHr1 Antagonism in Obesity

The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy homeostasis, with the MCH receptor 1 (MCHr1) playing a pivotal role in mediating the orexigenic (appetite-stimulating) effects of MCH.[1][2][3] Pharmacological blockade of MCHr1 has emerged as a promising strategy for the treatment of obesity. Antagonism of this receptor has been shown to reduce food intake and body weight in preclinical models, making MCHr1 antagonists a subject of intense research and development.[2][3] This guide focuses on a representative MCHr1 antagonist, referred to here as "this compound," consolidating data from various preclinical studies to provide a comprehensive resource for the scientific community. While a few MCHr1 antagonists have entered clinical trials, none have yet gained regulatory approval, highlighting the need for further preclinical investigation to fully understand their therapeutic potential and mechanisms of action.[4]

Mechanism of Action

MCHr1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[5][6][7] Upon binding of the endogenous ligand MCH, MCHr1 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium.[5][6] These signaling cascades are believed to mediate the effects of MCH on appetite and energy expenditure.

MCHr1 antagonists act by competitively binding to the receptor, thereby blocking the downstream signaling initiated by MCH. This blockade of MCHr1 signaling in key brain regions involved in energy balance, such as the hypothalamus, is thought to be the primary mechanism for the observed anti-obesity effects.[3] Preclinical studies have demonstrated that the anti-obesity effects of MCHr1 antagonists are mediated through a dual mechanism: a reduction in food intake and an increase in energy expenditure.[1][4][8][9]

Signaling Pathway Diagram

MCHR1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MCH MCH MCHR1 MCHr1 MCH->MCHR1 Binds Appetite ↑ Appetite G_protein Gαi / Gαq MCHR1->G_protein Activates Antagonist This compound Antagonist->MCHR1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP ↓ AC->cAMP cAMP->Appetite Energy_Exp ↓ Energy Expenditure cAMP->Energy_Exp Ca2 Ca²⁺ ↑ PLC->Ca2 Ca2->Appetite Ca2->Energy_Exp

Caption: MCHr1 Signaling Pathway and Antagonist Inhibition.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for representative MCHr1 antagonists from preclinical studies. This allows for a comparative assessment of their potency, pharmacokinetic profiles, and in vivo efficacy.

Table 1: In Vitro Binding Affinity and Potency
CompoundTargetAssay TypeValueSpeciesReference
GW803430 MCHr1pIC509.3Human[7]
SNAP-94847 MCHr1Ki2.2 nMHuman[10]
SNAP-94847 MCHr1Kd530 pMHuman[10]
T-226296 MCHr1IC501.6 nM (cAMP assay)Human[11]
AZD1979 MCHr1Ki13 nMHuman[9]
Table 2: Pharmacokinetic Parameters in Rodents
CompoundSpeciesRouteBioavailability (%)T1/2 (hours)Brain:Plasma RatioReference
SNAP-94847 RatOral595.22.3 (at 4h)[10][12]
GW9508 (example) RatOral54.88Moderate-[13]

Note: Detailed pharmacokinetic data for all representative MCHr1 antagonists were not consistently available in the public domain. GW9508 is included as an illustrative example of typical pharmacokinetic reporting.

Table 3: In Vivo Efficacy in Diet-Induced Obesity (DIO) Models
CompoundSpeciesDoseDurationBody Weight ReductionFood Intake ReductionReference
GW803430 Rat1 and 3 mg/kg, p.o.14 daysDose-dependent decreaseDose-dependent decrease[14]
GW803430 Mouse30 mg/kg, p.o.30 daysSignificant reductionSignificant reduction[8]
Unnamed MCHr1 Antagonist Mouse30 mg/kg1 month24%Moderate suppression[1]
AZD1979 MouseDose-dependent-Dose-dependent reductionInitial decrease[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the preclinical evaluation of MCHr1 antagonists for obesity.

Diet-Induced Obesity (DIO) Rodent Model

Objective: To establish an obese phenotype in rodents that mimics aspects of human obesity for testing the efficacy of MCHr1 antagonists.

Materials:

  • Male Wistar or Sprague-Dawley rats (5 weeks old) or C57BL/6J mice.[15][16]

  • High-fat diet (HFD): Typically 45-60% of calories from fat.[16][17]

  • Standard chow diet (control).

  • Animal caging with wire bottoms to measure food spillage.[15]

  • Body composition analyzer (e.g., DEXA or NMR).

Procedure:

  • Upon arrival, acclimate the animals for one week with ad libitum access to standard chow and water.[15]

  • Individually house the animals to allow for accurate measurement of food intake.[15]

  • Divide the animals into two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.

  • Provide ad libitum access to the respective diets and water for a period of 8-16 weeks to induce the obese phenotype.[15]

  • Monitor body weight and food intake weekly.

  • At the end of the induction period, confirm the obese phenotype by measuring body weight, body fat percentage (using a body composition analyzer), and relevant metabolic parameters (e.g., plasma glucose, insulin, lipids). Animals on the HFD should exhibit significantly higher body weight and adiposity compared to the control group.[16]

In Vivo Efficacy Study in DIO Rodents

Objective: To evaluate the effect of an MCHr1 antagonist on body weight, food intake, and body composition in DIO animals.

Materials:

  • DIO rodents (from Protocol 4.1).

  • MCHr1 antagonist (e.g., this compound).

  • Vehicle control (e.g., 1% methylcellulose).

  • Oral gavage needles.

  • Metabolic cages for the measurement of energy expenditure (optional).

Procedure:

  • Randomize the DIO animals into treatment and vehicle control groups.

  • Administer the MCHr1 antagonist or vehicle daily via oral gavage at the desired dose(s) for a specified duration (e.g., 14-30 days).[8][14]

  • Measure body weight and food intake daily.

  • At the end of the treatment period, measure body composition to assess changes in fat mass and lean mass.

  • (Optional) Acclimate a subset of animals to metabolic cages and measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine energy expenditure.

  • Collect blood samples at baseline and at the end of the study for analysis of metabolic markers.

Locomotor Activity Assessment

Objective: To determine if the MCHr1 antagonist has any independent effects on spontaneous physical activity.

Materials:

  • Rodents (can be lean or DIO).

  • Open field activity chambers equipped with infrared beams.

  • MCHr1 antagonist and vehicle.

Procedure:

  • Habituate the animals to the activity chambers for a set period (e.g., 60 minutes) on the day before the experiment.

  • On the test day, administer the MCHr1 antagonist or vehicle.

  • Place the animals individually into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).[18][19]

  • Analyze the data to compare locomotor activity between the treatment and control groups.

Experimental Workflow Diagram

Preclinical_Workflow cluster_setup Model Development cluster_testing Compound Evaluation cluster_analysis Data Analysis & Interpretation Animal_Selection Select Rodent Strain (e.g., Wistar Rat, C57BL/6 Mouse) Diet_Induction Induce Obesity with High-Fat Diet (8-16 weeks) Animal_Selection->Diet_Induction Treatment Administer this compound or Vehicle (Daily) Diet_Induction->Treatment Efficacy_Endpoints Measure Body Weight, Food Intake, Body Composition Treatment->Efficacy_Endpoints Activity_Assessment Assess Locomotor Activity Treatment->Activity_Assessment Metabolic_Analysis Analyze Metabolic Markers (Glucose, Insulin, Lipids) Efficacy_Endpoints->Metabolic_Analysis Data_Analysis Statistical Analysis of Results Activity_Assessment->Data_Analysis Metabolic_Analysis->Data_Analysis Conclusion Determine Anti-Obesity Efficacy and Mechanism of Action Data_Analysis->Conclusion

Caption: Preclinical Research Workflow for MCHr1 Antagonists.

Conclusion

This compound and other compounds in its class represent a compelling therapeutic strategy for the management of obesity. Their dual mechanism of action, involving both the reduction of energy intake and the promotion of energy expenditure, makes them particularly attractive candidates for further development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies, ultimately contributing to a deeper understanding of the role of the MCH system in energy homeostasis and the potential of MCHr1 antagonism as a viable anti-obesity therapy. Continued research in this area is crucial to overcome the challenges that have thus far hindered the clinical translation of this promising class of compounds.

References

Investigating MCHr1 Antagonists for Anxiety and Depression Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Melanin-Concentrating Hormone (MCH) system has emerged as a significant area of interest in neuropharmacology, particularly in the context of mood and anxiety disorders. MCH, a cyclic 19-amino-acid neuropeptide primarily synthesized in the lateral hypothalamus, plays a crucial role in regulating feeding, energy homeostasis, and emotional states.[1][2] Its effects are mediated through two G protein-coupled receptors, MCHr1 and MCHr2, although only MCHr1 is functionally expressed in rodents.[1][3] The dense expression of MCHr1 in limbic brain regions associated with emotion and stress, such as the amygdala, hippocampus, and nucleus accumbens, has implicated this receptor as a promising therapeutic target.[4][5][6] Preclinical evidence robustly suggests that blockade of MCHr1 signaling produces significant antidepressant and anxiolytic effects in various animal models, positioning MCHr1 antagonists as a novel class of compounds for the treatment of depression and anxiety disorders.[1][7][8]

This technical guide provides an in-depth overview of the investigation of MCHr1 antagonists, summarizing quantitative data, detailing key experimental protocols, and visualizing the underlying signaling pathways and research workflows for professionals in drug development and neuroscience research.

MCHr1 Signaling Pathway

MCHr1 is a G protein-coupled receptor that primarily couples to the Gαi subunit. Upon binding of MCH, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This action reduces the intracellular production of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[9] This inhibitory signaling pathway is believed to underlie the neurophysiological effects of MCH, and its blockade is the primary mechanism of action for MCHr1 antagonists.[9]

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHr1 Gi Gαi Protein MCHR1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits MCH MCH MCH->MCHR1 Binds PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Antagonist MCHr1 Antagonist Antagonist->MCHR1 Blocks

Caption: MCHr1 receptor signaling pathway.

Quantitative Data of Preclinical MCHr1 Antagonists

Several small-molecule MCHr1 antagonists have been developed and evaluated in preclinical models. Their efficacy is demonstrated across a range of binding affinities and effective doses in various behavioral paradigms for anxiety and depression.

CompoundBinding Affinity (Human MCHr1)SelectivityEffective Dose (Anxiety/Depression Models)Animal Model(s) of EfficacyReference(s)
SNAP-7941 Ki: 15 nM (Displacement by MCH) pA2: 9.24 (Kb: 0.57 nM)>1,000-fold vs MCHr22.5 - 40.0 mg/kg, i.p.Forced Swim Test, Social Interaction, Vogel Conflict Test, Maternal Separation Vocalization[4][7][10][11]
SNAP-94847 High Affinity (data not specified)Selective for MCHr1Acute & Chronic Dosing (data not specified)Light/Dark Box, Novelty-Suppressed Feeding[4][8][12]
GW803430 (GW3430) pIC50: 9.3>100-fold selective3 - 30 mg/kg, p.o.Forced Swim Test, Tail Suspension, Marble Burying, Vogel Conflict Test, Stress-Induced Hyperthermia[3][4][7][13]
ATC0065 High Affinity (data not specified)Non-specific activity notedNot specifiedElevated Plus Maze, Stress-Induced Hyperthermia[4][8]
ATC0175 High Affinity (data not specified)Non-specific activity notedNot specifiedElevated Plus Maze, Stress-Induced Hyperthermia[4][8]
GPS18169 Ki: 20 pM (Antagonistic effect)Selective for MCHr1Not specified for anxiety/depressionDeveloped primarily for obesity models[14]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of findings. The following are standard protocols used to assess the anxiolytic and antidepressant-like effects of MCHr1 antagonists in rodents.

In Vivo Behavioral Models

  • Forced Swim Test (FST):

    • Principle: This test is a model of behavioral despair, where antidepressant compounds reduce the duration of immobility.

    • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

    • Procedure: Mice or rats are placed in the cylinder for a 6-minute session. The duration of immobility (floating passively) is typically scored during the final 4 minutes of the test. MCHr1 antagonists like SNAP-7941 and GW803430 have been shown to significantly reduce immobility time.[4][11][13]

    • Dosing: Compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the test.

  • Novelty-Suppressed Feeding (NSF) Test:

    • Principle: This model is based on the conflict between the drive to eat and the fear of a novel environment, making it sensitive to both anxiolytic and chronic antidepressant treatments.

    • Apparatus: A novel, brightly lit open field arena (e.g., 50x50x50 cm).

    • Procedure: Animals are food-deprived for 24 hours. A single, familiar food pellet is placed in the center of the arena. The animal is placed in a corner, and the latency to begin eating is recorded for a set duration (e.g., 10 minutes). Anxiolytic compounds like SNAP-94847 decrease this latency.[4][12]

    • Dosing: Can be assessed following acute or chronic administration.

  • Marble Burying Test:

    • Principle: This test assesses anxiety-like and obsessive-compulsive-like repetitive behaviors. Anxiolytics tend to reduce the number of marbles buried.

    • Apparatus: A standard mouse cage containing 5 cm of bedding and 20-25 glass marbles arranged in a grid pattern.

    • Procedure: A mouse is placed in the cage for 30 minutes. At the end of the session, the number of marbles buried (at least two-thirds covered by bedding) is counted. GW803430 has been shown to potently decrease marble burying behavior.[3][13]

    • Dosing: Compounds are administered prior to placing the animal in the test cage.

  • Social Interaction Test:

    • Principle: Anxiety can lead to a reduction in social behavior. Anxiolytic compounds increase the time spent in active social interaction between two unfamiliar rodents.

    • Apparatus: A dimly lit, open-field arena.

    • Procedure: Two weight-matched, unfamiliar male rats are placed in the arena simultaneously for a 10-minute session. The total time they spend engaged in active social behaviors (e.g., sniffing, grooming, following) is recorded. SNAP-7941 increases social interaction time.[4][11]

    • Dosing: Both animals in a pair receive the same treatment prior to the test.

In Vitro Assays

  • Receptor Binding Assay:

    • Principle: To determine the affinity and selectivity of a compound for the MCHr1 receptor.

    • Procedure:

      • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MCHr1 (e.g., HEK293T or COS-7 cells).

      • Radioligand Binding: Membranes are incubated with a specific MCHr1 radioligand (e.g., [3H]SNAP-7941) and varying concentrations of the unlabeled antagonist.[10]

      • Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing bound ligand, is measured using liquid scintillation counting.

      • Data Analysis: Competition binding curves are generated to calculate the inhibitor constant (Ki), which reflects the binding affinity of the antagonist.

  • Functional Antagonism Assay (e.g., Phosphoinositide Accumulation):

    • Principle: To confirm that the compound not only binds to the receptor but also blocks its function.

    • Procedure:

      • Cell Culture: Use a cell line expressing MCHr1.

      • Assay: Cells are pre-incubated with the antagonist at various concentrations and then stimulated with MCH.

      • Measurement: The antagonist's ability to block the MCH-induced functional response (e.g., accumulation of inositol phosphates, a second messenger) is measured.[10]

      • Data Analysis: A Schild regression analysis can be performed to determine the pA2 value, a measure of the antagonist's potency.[10]

General Experimental Workflow

The investigation of a novel MCHr1 antagonist follows a logical progression from in vitro characterization to in vivo behavioral and neurochemical analysis. This workflow ensures that compounds are potent, selective, and effective in relevant preclinical models before further development.

Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Preclinical Evaluation cluster_mechanism Mechanistic Studies Binding Receptor Binding Assay (Affinity & Selectivity) Functional Functional Assay (Potency & Antagonism) Binding->Functional PK Pharmacokinetics (PK) (Brain Penetration) Functional->PK AnxietyModels Anxiety Models (EPM, NSF, Marble Burying) PK->AnxietyModels DepressionModels Depression Models (FST, Tail Suspension) PK->DepressionModels Neurochem Neurochemical Analysis (e.g., Microdialysis for ACh) AnxietyModels->Neurochem HPA HPA Axis Analysis (Corticosterone Levels) DepressionModels->HPA

Caption: Drug discovery workflow for MCHr1 antagonists.

Mechanisms of Anxiolytic and Antidepressant Action

The therapeutic effects of MCHr1 antagonists are thought to be mediated through several interconnected mechanisms:

  • Modulation of the HPA Axis: The MCH system is a known regulator of the body's stress response. Central administration of MCH increases levels of adrenocorticotropic hormone (ACTH) and corticosterone.[4] MCHr1 antagonists, such as GW803430, can reverse this effect, suggesting their anxiolytic activity may involve dampening the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis.[4]

  • Interaction with Monoaminergic and Cholinergic Systems: MCH neurons project to key brainstem nuclei involved in mood regulation. MCHr1 antagonism has been shown to modulate neurotransmitter systems. For instance, both SNAP-7941 and GW3430 elevate extracellular acetylcholine levels in the frontal cortex, a neurochemical effect not shared by conventional anxiolytics like diazepam.[7] This distinct mechanism may contribute to their unique therapeutic profile.

  • Activity in Specific Brain Circuits: MCH neurons originating in the lateral hypothalamus project to the basolateral amygdala (BLA), a critical hub for processing anxiety.[5][15] Blockade of MCHr1 in the BLA with SNAP-94847 has been shown to ameliorate anxiety-like behaviors in stress models, highlighting the importance of this specific neural circuit.[5][15] Similarly, the MCH system within the locus coeruleus is implicated in depressive-like behaviors, which can be reversed by local administration of an MCHr1 antagonist.[9][16]

The body of preclinical evidence strongly supports the hypothesis that antagonizing the MCHr1 receptor produces robust anxiolytic and antidepressant-like effects. Compounds like SNAP-7941, SNAP-94847, and GW803430 have consistently demonstrated efficacy across a wide range of validated animal models. Their mechanism of action appears to be distinct from current antidepressant and anxiolytic medications, involving modulation of the HPA axis and specific neurotransmitter systems like acetylcholine.[7][12] The continued investigation into the MCH system and the development of selective, brain-penetrant MCHr1 antagonists represent a promising and innovative strategy for creating a new generation of treatments for anxiety and depressive disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Phenotypic Effects of MCHR1 Knockout in Rodent Models

This guide provides a comprehensive overview of the phenotypic consequences resulting from the genetic knockout of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) in rodent models. MCHR1, a G-protein coupled receptor (GPCR), is the sole receptor for the orexigenic neuropeptide Melanin-Concentrating Hormone (MCH) in rodents and is a key regulator of energy homeostasis, metabolism, and behavior.[1][2][3] Genetic ablation of this receptor has produced consistent and robust phenotypes, making it a significant area of study for potential therapeutic interventions in obesity and neuropsychiatric disorders.

Core Phenotypic Summary

Genetic inactivation of MCHR1 in mice leads to a distinct and reproducible set of phenotypes. The primary characteristics include a lean body composition, resistance to diet-induced obesity, and significant hyperactivity.[1][4][5] These effects are largely attributed to increased overall energy expenditure rather than a reduction in food intake; in fact, some MCHR1 knockout models exhibit hyperphagia (increased food consumption).[1][5] The behavioral changes, particularly hyperactivity, are strongly linked to a hyperdopaminergic state within the mesolimbic system.[1][4]

Quantitative Data on Phenotypic Effects

The following tables summarize the key quantitative changes observed in MCHR1 knockout (KO) rodent models compared to wild-type (WT) controls across various studies.

Table 1: Metabolic and Physical Phenotypes
PhenotypeMeasurementModel DetailsResultCitation
Body Weight Body Mass12-week-old female Vgat-Mchr1-KO mice10% less than WT controls[4][6]
Body MassMale MCHR1 KO mice on high-fat diet (14 weeks)15% less than WT controls[7]
Body MassFemale MCHR1 KO mice on high-fat diet (14 weeks)12% less than WT controls[7]
Adiposity Fat MassMCHR1 KO mice on high-fat dietSignificantly lower than WT controls[5]
Fat MassMale MCHR1 KO mice on high-fat diet (15 weeks)50% decrease compared to WT[7]
Fat MassFemale MCHR1 KO mice on high-fat diet (15 weeks)30% decrease compared to WT[7]
Energy Balance Metabolic RateMCHR1 KO mice28% higher than WT controls[5]
Oxygen Consumption (VO₂)Vgat-Mchr1-KO miceSignificantly increased compared to WT[4][6]
Food IntakeMCHR1 KO miceOften hyperphagic, especially on high-fat diet[1][5]
Cardiovascular Heart RateMCHR1 KO mice>12% increase compared to WT[1]
Hormonal Levels Leptin & InsulinMale MCHR1 KO miceSignificantly lower than WT controls[5]
Table 2: Behavioral and Neurological Phenotypes
PhenotypeMeasurementModel DetailsResultCitation
Locomotor Activity Home Cage ActivityVgat-Mchr1-KO mice93% increase compared to WT controls[4]
Running-Wheel ActivityMCHR1 KO mice250% increase compared to WT controls[5]
Anxiety Various anxiety testsMCHR1 KO miceDisplay anxiolytic-like (less anxious) behavior[8][9]
Neurochemistry Dopamine SystemMCHR1 KO miceExhibit a hyperdopaminergic state[4][6]
Dopamine ReleaseMCHR1 deletion in accumbens nucleusElevated dopamine levels (twice that of controls) after GBR12909 administration[4]
Serotonin (5-HT) LevelsMCHR1 KO mice (prefrontal cortex)Baseline 5-HT levels were ~27.5% lower than WT (6.91 vs 9.53 fmol)[8]
Synaptic Plasticity Long-Term DepressionMCHR1 KO mice (hippocampus)Strongly diminished compared to WT[9]
Sleep Non-REM SleepMCHR1 KO miceDecreased non-REM sleep time[10]

Key Signaling Pathways and Logical Relationships

MCHR1 Signaling Cascade

MCHR1 is a GPCR that can couple to multiple G-proteins, primarily Gi and Gq, to initiate downstream signaling cascades.[11][12] Binding of MCH to MCHR1 leads to the inhibition of adenylyl cyclase via Gi, which decreases cyclic AMP (cAMP) levels.[11][12] Simultaneously, it can activate phospholipase C (PLC) via Gq, leading to an increase in intracellular calcium (Ca²⁺).[11][13] These pathways ultimately modulate neuronal activity.

MCHR1_Signaling_Pathway MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds to Gi Gαi Protein MCHR1->Gi Activates Gq Gαq Protein MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Reduces production of Response Modulation of Neuronal Activity cAMP->Response Ca Intracellular Ca²⁺ PLC->Ca Increases Ca->Response

Caption: MCHR1 intracellular signaling pathways.
Logical Flow from Gene Knockout to Phenotype

The deletion of the MCHR1 gene sets off a cascade of neurobiological and metabolic changes that culminate in the observed lean and hyperactive phenotype. A key event is the disinhibition of the dopaminergic system, particularly in the nucleus accumbens, which drives hyperactivity. This hyperactivity, combined with an elevated metabolic rate, increases total energy expenditure, leading to reduced fat storage and resistance to obesity.

Logical_Flow KO MCHR1 Gene Knockout Dopamine Disinhibition of Dopamine System (e.g., in Nucleus Accumbens) KO->Dopamine leads to Metabolism Increased Basal Metabolic Rate KO->Metabolism leads to Hyperactivity Hyperactivity / Increased Locomotor Activity Dopamine->Hyperactivity drives Energy Increased Total Energy Expenditure Metabolism->Energy contributes to Hyperactivity->Energy contributes to Phenotype Lean Phenotype & Resistance to Diet-Induced Obesity Energy->Phenotype results in Experimental_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase A 1. Construct Targeting Vector (e.g., replace Exon 2 with NeoR) B 2. Electroporate into Embryonic Stem (ES) Cells A->B C 3. Select for Homologous Recombination (PCR/Southern Blot) B->C D 4. Inject Targeted ES Cells into Blastocyst C->D E 5. Implant into Pseudopregnant Female D->E F 6. Birth of Chimeric Mice (Mixed Coat Color) E->F G 7. Breed Chimeras to WT -> Heterozygous (Mchr1+/-) Mice F->G H 8. Interbreed Heterozygotes -> KO (Mchr1-/-) & WT Littermates G->H

References

An In-depth Technical Guide to Melanin-Concentrating Hormone Receptor 1 (MCHR1) Expression and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression and distribution of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) in the brain and peripheral tissues. MCHR1, a G protein-coupled receptor, is a key component of the MCH system, which is implicated in the regulation of energy homeostasis, mood, and sleep. Understanding its precise localization and signaling mechanisms is crucial for the development of novel therapeutics targeting this system.

MCHR1 Signaling Pathways

MCHR1 is coupled to both Gαi and Gαq protein subunits, initiating distinct downstream signaling cascades.[1][2][3] Activation by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the inhibition of adenylyl cyclase through Gαi, resulting in decreased cyclic AMP (cAMP) levels.[2] Simultaneously, Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), ultimately influencing downstream effectors like the extracellular signal-regulated kinase (ERK) pathway.[2]

MCHR1_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates ERK ERK PKC->ERK Activates IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_analysis Analysis Fixation 1. Fixation (e.g., 4% PFA) Embedding 2. Embedding (Paraffin or Frozen) Fixation->Embedding Sectioning 3. Sectioning (4-10 µm sections) Embedding->Sectioning AntigenRetrieval 4. Antigen Retrieval (Heat-induced) Sectioning->AntigenRetrieval Blocking 5. Blocking (e.g., Normal Serum) AntigenRetrieval->Blocking PrimaryAb 6. Primary Antibody Incubation (Anti-MCHR1) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (Biotinylated) PrimaryAb->SecondaryAb Detection 8. Detection (e.g., HRP-Streptavidin & DAB) SecondaryAb->Detection Counterstain 9. Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration 10. Dehydration & Mounting Counterstain->Dehydration Microscopy 11. Microscopy & Imaging Dehydration->Microscopy

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the Melanin-Concentrating Hormone (MCH) System in Sleep Regulation and Arousal

Executive Summary

The melanin-concentrating hormone (MCH) system, primarily located in the lateral hypothalamus (LH) and zona incerta (ZI), has emerged as a critical modulator of sleep-wake cycles, with a particularly strong influence on Rapid Eye Movement (REM) sleep. MCH neurons are predominantly active during sleep, especially REM sleep, and project extensively to key arousal and sleep centers in the brain.[1][2][3] Gain-of-function studies, including direct MCH peptide administration and optogenetic activation, consistently demonstrate an increase in both REM and Non-REM (NREM) sleep, a reduction in sleep latency, and a promotion of transitions into REM sleep.[4][5][6] Conversely, loss-of-function studies have yielded more varied results, suggesting a complex, modulatory role rather than an obligatory one for spontaneous sleep generation.[7][8][9] The MCH system exerts its influence via the MCHR1 receptor in rodents, which couples to multiple G-protein signaling pathways, leading to nuanced downstream effects.[10][11] This guide provides a comprehensive overview of the MCH system's function in sleep, detailing the underlying neural circuits, signaling pathways, quantitative experimental data, and key methodologies, offering a valuable resource for research and therapeutic development.

MCH Neuronal Activity and Projections

Activity Across Vigilance States

MCH neurons exhibit a distinct firing pattern that is tightly correlated with the sleep-wake cycle. Electrophysiological and calcium imaging studies have consistently shown that MCH neurons are largely silent during wakefulness, begin to fire during NREM sleep, and reach their peak activity during REM sleep.[2][3] Studies using the neuronal activity marker cFos have corroborated these findings, showing a significant increase in cFos expression in MCH neurons following periods of REM sleep rebound.[1][10][12] More recent fiber photometry recordings in freely-behaving mice have confirmed that the highest MCH population activity occurs during REM sleep and during the transition from NREM to REM sleep.[6][13] Interestingly, a subset of MCH neurons also shows activity during exploratory behaviors in novel environments, suggesting a role beyond sleep regulation alone.[2][13]

Neuroanatomical Projections

The influence of the MCH system is widespread, owing to the extensive projections from MCH neurons in the LH and ZI. These neurons innervate nearly all major cell groups involved in the regulation of sleep and arousal.[1][14] Key projection targets include:

  • Arousal Centers: Tuberomammillary nucleus (TMN; histaminergic), locus coeruleus (LC; noradrenergic), dorsal raphe (DR; serotonergic), and pedunculopontine nucleus (PPT; cholinergic).[1][15] MCH release in these areas is generally inhibitory, counteracting the wake-promoting signals.

  • Sleep Centers: Ventrolateral preoptic area (VLPO; NREM-promoting) and the sublaterodorsal nucleus (SLD; REM-promoting).[1][6]

  • REM-off Regions: Ventrolateral periaqueductal gray (vlPAG). Inhibition of this region by MCH neurons is thought to disinhibit REM-on neurons in the SLD, thereby facilitating REM sleep.[1][6][16]

These extensive projections position MCH neurons as master regulators capable of orchestrating a shift from arousal to sleep by simultaneously suppressing wakefulness and promoting sleep states.

MCH Receptor Signaling Pathways

MCH exerts its effects through two G-protein coupled receptors (GPCRs): MCHR1 and MCHR2. While MCHR1 is found across vertebrates, MCHR2 has only been identified in certain mammals like primates and dogs, and is notably absent in rodents.[1] Therefore, in the most common animal models for sleep research, MCH's actions are mediated exclusively by MCHR1.

MCHR1 is promiscuous in its G-protein coupling, interacting with Gαi, Gαo, and Gαq/11 subunits to initiate diverse intracellular cascades.[10][11][12]

  • Gαi Pathway (Inhibitory): Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

  • Gαq/11 Pathway (Excitatory/Modulatory): Coupling to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway can also stimulate the Ras/Raf/MAPK/ERK signaling cascade, influencing gene transcription and neuronal excitability.[10][11]

This dual signaling capability allows the MCH system to have either inhibitory or excitatory effects on downstream neurons, depending on the specific G-protein and effector expression in the target cell.[10][12]

MCHR1_Signaling MCH MCH Peptide MCHR1 MCHR1 MCH->MCHR1 Gai Gαi MCHR1->Gai Gaq Gαq/11 MCHR1->Gaq AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gaq->PLC Activates Ras Ras/Raf Gaq->Ras cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA Response Cellular Response (e.g., Neuronal Inhibition/Excitation, Gene Transcription) PKA->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Intracellular Ca²⁺ ↑ IP3->Ca PKC PKC DAG->PKC Ca->Response PKC->Response MAPK MAPK/ERK Ras->MAPK MAPK->Response

Caption: MCHR1 signaling pathways.

Experimental Evidence and Quantitative Data

The role of the MCH system in sleep has been interrogated using a variety of gain-of-function and loss-of-function approaches.

Gain-of-Function Studies

These studies, which involve activating MCH neurons or their receptors, have provided strong, consistent evidence for a sleep-promoting role.

  • Pharmacological Activation: Intracerebroventricular (ICV) administration of MCH peptide in rats dose-dependently increases the total time spent in both NREM and REM sleep.[1][5][6] More targeted microinjections into specific brain regions like the LC or DR predominantly increase REM sleep.[1][5][10]

  • Optogenetic and Chemogenetic Activation: Selective activation of MCH neurons using light (optogenetics) or designer drugs (chemogenetics) robustly promotes sleep. Stimulation during NREM sleep increases the probability of transitioning into REM sleep, while stimulation during REM sleep prolongs its duration.[1][10] Chronic stimulation over several hours significantly increases total NREM and REM sleep time, particularly during the active (dark) phase in nocturnal rodents, and enhances EEG delta power, an indicator of sleep intensity.[1][4][7]

Table 1: Quantitative Effects of MCH System Activation on Sleep

Experimental Approach Species Stimulation Details Key Findings on Sleep Architecture Reference(s)
ICV MCH Injection Rat Dose-dependent ↑ NREM sleep, ↑ REM sleep (up to 200% increase in bouts) [1][5][6]
Optogenetic Activation Mouse 10 Hz, first 6h of night ↑ 59.7% in NREM sleep; ↑ 94.7% in REM sleep [4]
Optogenetic Activation Mouse 30 Hz, first 6h of night ↑ 44% in NREM sleep; ↑ 73.2% in REM sleep [4]
Optogenetic Activation Mouse 10 Hz, acute ↑ NREM to REM transitions; ↑ REM time; ↓ NREM time [6][8]
Optogenetic Activation Mouse 6h stimulation (dark period) ↑ ~60% in SWS; ↑ ~100% in PS [1]

| Optogenetic Activation | Mouse/Rat | 24h stimulation | ↑ NREM and REM sleep at night; ↑ Delta power during day |[4][7][17] |

Loss-of-Function Studies

In contrast to activation studies, experiments designed to inhibit or remove components of the MCH system have produced more complex and sometimes conflicting results.

  • Pharmacological Blockade: Systemic administration of MCHR1 antagonists in rats has been shown to decrease total sleep time (both NREM and REM) and increase the latency to fall asleep, although some studies have reported no significant effect.[5][10][12]

  • Genetic Deletion: Mice congenitally lacking the MCH peptide (MCH-KO) show modest reductions in NREM and REM sleep.[1] Paradoxically, mice lacking the MCHR1 receptor (MCHR1-KO) do not have less sleep and may even show an increase in REM sleep, suggesting potential compensatory mechanisms or roles for other co-released neurotransmitters like GABA.[4][10][12]

  • Optogenetic Inhibition: Acutely silencing MCH neurons using optogenetics has consistently failed to produce a significant change in overall sleep architecture or REM sleep duration.[7][8][9][16]

  • Neuronal Ablation: Temporally controlled, specific ablation of MCH neurons in adult mice leads to an increase in wakefulness and a decrease in NREM sleep duration, but, surprisingly, does not affect the total amount of REM sleep.[7][8][9]

These findings suggest that while MCH neurons are sufficient to promote sleep, they may not be strictly necessary for the generation of spontaneous sleep, particularly REM sleep. Instead, they may play a more crucial role in regulating sleep in response to environmental or internal challenges (e.g., stress, changes in energy balance).[1][18]

Table 2: Quantitative Effects of MCH System Inhibition/Ablation on Sleep

Experimental Approach Species Key Findings on Sleep Architecture Reference(s)
MCHR1 Antagonist Rat ↓ Total sleep; ↓ NREM & REM sleep; ↑ Sleep latency [5][10][12]
MCH Peptide Knockout Mouse ↓ SWS and PS [1]
MCHR1 Receptor Knockout Mouse No decrease in sleep; paradoxical ↑ REM sleep [4][10][12]
Optogenetic Inhibition Mouse No significant effect on vigilance states [7][8][9][16]

| MCH Neuron Ablation | Mouse | ↑ Wakefulness; ↓ NREM sleep duration; No change in REM sleep |[7][8][9] |

Detailed Experimental Protocols

Reproducibility and advancement in the field rely on detailed methodological understanding. Below are protocols for key experiments cited in this guide.

Optogenetic Activation of MCH Neurons

This protocol is based on the methodology described by Konadhode et al. (2013) and Blanco-Centurion et al. (2016).[4][7]

  • 1. Viral Vector and Delivery:

    • Vector: A recombinant adeno-associated virus (rAAV) is engineered to express Channelrhodopsin-2 (ChR2, a light-sensitive cation channel) fused with a fluorescent reporter (e.g., EYFP) under the control of the MCH promoter (rAAV-MCH-ChR2(H134R)-EYFP). This ensures expression is restricted to MCH-producing neurons.[4]

    • Surgery: Adult mice (e.g., C57BL/6J) or rats (e.g., Long-Evans) are anesthetized with isoflurane. Using a stereotaxic frame, the viral vector is injected bilaterally into the lateral hypothalamus/zona incerta. For mice, this may involve four injection sites (two per hemisphere) with approximately 750 nl of virus per site.[4]

  • 2. Implantation:

    • An optic fiber cannula is implanted stereotaxically with the tip positioned just above the injection site.

    • EEG/EMG electrodes are implanted for polysomnographic recording to monitor sleep-wake states.

  • 3. Photostimulation and Recording:

    • Following a recovery period of ~3 weeks to allow for viral expression, the animal is connected to a flexible optic fiber patch cord and the EEG/EMG recording tether.

    • Blue light (473 nm) is delivered through the optic fiber to activate ChR2-expressing MCH neurons.

    • Stimulation parameters can be varied but a typical protocol involves trains of light pulses (e.g., 10 ms pulses at 10 or 30 Hz) delivered for 1 minute, followed by a 4-5 minute "off" period, repeated for 6 to 24 hours.[4][7][17]

  • 4. Data Analysis:

    • EEG/EMG data is scored manually or automatically in epochs (e.g., 4 or 10 seconds) to classify periods of wakefulness, NREM sleep, and REM sleep.

    • Sleep parameters (total time in each state, bout duration, bout number, state transitions, sleep latency) are quantified and compared between stimulation and baseline (0 Hz) conditions.

Opto_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Construct rAAV with MCHp-ChR2-EYFP B Stereotaxic Injection of rAAV into LH/ZI A->B C Implant Optic Fiber & EEG/EMG Electrodes B->C D Animal Recovery (~3 weeks) C->D E Connect to Laser & Recording Setup D->E F Photostimulation (e.g., 10Hz, 1 min on/4 min off) E->F G Simultaneous EEG/EMG Recording E->G H Sleep Scoring (Wake, NREM, REM) G->H I Quantify Sleep Parameters (Duration, Bouts, Latency) H->I J Statistical Comparison (Stimulation vs. Baseline) I->J

Caption: Experimental workflow for optogenetic activation of MCH neurons.
Fiber Photometry Recording of MCH Neuron Activity

This protocol is based on the methodology used by Izawa et al. (2019) to measure population activity.[13]

  • 1. Viral Vector and Delivery:

    • Vector: A Cre-dependent rAAV expressing a genetically encoded calcium indicator (e.g., GCaMP6) is injected into the LH/ZI of transgenic mice that express Cre recombinase specifically in MCH neurons (MCH-Cre mice).

  • 2. Implantation:

    • An optic fiber cannula (e.g., 400 µm diameter) is implanted with its tip in the MCH neuron field.

    • EEG/EMG electrodes are implanted for simultaneous sleep state monitoring.

  • 3. Recording:

    • The animal is connected to a photometry system via a patch cord. The system delivers excitation light (e.g., ~470 nm for GCaMP) and records the emitted fluorescence, which is proportional to intracellular calcium concentration and thus serves as a proxy for neural activity.

    • GCaMP fluorescence signals and EEG/EMG data are acquired simultaneously in freely behaving animals across multiple sleep-wake cycles.

  • 4. Data Analysis:

    • The fluorescence signal (ΔF/F) is calculated and aligned with the corresponding, manually scored vigilance states (wake, NREM, REM).

    • The average population activity of MCH neurons during each state and during transitions between states is determined.

MCH System's Role in Arousal

The sleep-promoting effects of the MCH system are intrinsically linked to its ability to suppress arousal. MCH neurons achieve this by directly inhibiting the major wake-promoting neural populations via their widespread projections.[1] For instance, optogenetic activation of MCH terminals specifically within the histaminergic TMN has been shown to prolong REM sleep bouts, mirroring the effect of activating MCH cell bodies.[1][16] By releasing inhibitory neurotransmitters (GABA is co-expressed in many MCH neurons) and the MCH peptide itself onto arousal centers like the LC, DR, and TMN, the MCH system effectively acts as a brake on wakefulness, thereby facilitating the initiation and maintenance of sleep.

MCH_Circuitry MCH MCH Neurons (LH/ZI) Arousal Arousal Centers (LC, DR, TMN) MCH->Arousal Inhibits REM_Off REM-Off (vlPAG) MCH->REM_Off Inhibits Sleep Sleep (↑ NREM, ↑ REM) MCH->Sleep REM_On REM-On (SLD) Arousal->REM_On Inhibits Wake Arousal/ Wakefulness Arousal->Wake Promotes Arousal->Wake REM_Off->REM_On Inhibits REM_On->Sleep Promotes REM

Caption: Proposed MCH circuitry for sleep promotion.

Conclusion and Implications for Drug Development

The melanin-concentrating hormone system is a potent promoter of sleep, with a primary and well-established role in the regulation of REM sleep. Activation of MCH neurons is sufficient to increase both NREM and REM sleep and to suppress arousal. However, the system's necessity for spontaneous sleep generation is less clear, as loss-of-function studies indicate that the brain can largely compensate for its absence under basal conditions. This suggests a crucial role for MCH in orchestrating sleep responses to homeostatic challenges.

For drug development professionals, the MCH system presents a compelling target.

  • MCHR1 Agonists: Could potentially be developed as novel hypnotics for treating insomnia. The powerful sleep-inducing effects seen with optogenetic activation suggest that a potent and specific agonist could effectively promote sleep onset and maintenance.

  • MCHR1 Antagonists: The role of MCH in arousal suppression suggests that antagonists could be explored for wake-promoting properties in disorders of hypersomnolence, such as narcolepsy. However, the inconsistent results from antagonist and knockout studies, coupled with the MCH system's involvement in other functions like feeding and mood, present significant challenges.[10][12] Pharmacological development will require careful consideration of off-target effects and the complex, modulatory nature of the MCH system's influence on brain-wide circuitry.

References

The Pursuit of Potent and Selective MCHR1 Inhibitors: A Technical Guide to Early-Stage Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain, has emerged as a compelling target for the therapeutic intervention of obesity and other metabolic disorders. Its role in regulating energy homeostasis, food intake, and mood has spurred extensive research into the discovery of small molecule inhibitors. This technical guide provides an in-depth overview of the core methodologies, data interpretation, and strategic considerations in the early-stage discovery of novel MCHR1 antagonists.

The MCHR1 Signaling Cascade: A Dual Pathway to Orexigenic Effects

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a cascade of intracellular events through its coupling to inhibitory G-proteins (Gαi) and Gq proteins.[1][2][3] This dual signaling capacity leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+) and activates extracellular signal-regulated kinase (ERK).[2][3][4] The net effect of this signaling is an increase in appetite and a decrease in energy expenditure, making the antagonism of MCHR1 a promising strategy for weight management.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds to G_protein Gαi / Gq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Decreases Orexigenic_Effects Orexigenic Effects (Increased Appetite, Decreased Energy Expenditure) cAMP->Orexigenic_Effects IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes Ca2->Orexigenic_Effects ERK->Orexigenic_Effects

Caption: MCHR1 Signaling Pathway.

The Drug Discovery Funnel: From Hit to Lead Candidate

The journey to identify a clinical candidate for MCHR1 inhibition follows a well-trodden path in drug discovery, beginning with the screening of large compound libraries and progressively narrowing down to a single, optimized molecule. This multi-step process involves a series of in vitro and in vivo assays designed to assess potency, selectivity, and drug-like properties.

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) (Binding or Functional Assay) Hit_ID Hit Identification (Potency & Selectivity Confirmation) HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR, ADME/Tox Profiling) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (In Vivo Efficacy & PK/PD) Hit_to_Lead->Lead_Op Preclinical_Candidate Preclinical Candidate Selection Lead_Op->Preclinical_Candidate

Caption: MCHR1 Inhibitor Discovery Workflow.

Quantitative Assessment of MCHR1 Inhibitors

The potency and selectivity of MCHR1 inhibitors are paramount for their therapeutic success. A variety of in vitro assays are employed to quantify these parameters, with the data typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. The following tables summarize key data for representative MCHR1 antagonists from different chemical series.

Table 1: In Vitro Potency of Representative MCHR1 Inhibitors

Compound IDChemical SeriesMCHR1 Binding (IC50/Ki, nM)MCHR1 Functional Antagonism (IC50, nM)Reference
Compound 5v 3-(Aminomethyl)quinoline0.54 (IC50)2.8[5]
MQ1 8-Methylquinoline2.2 (IC50)5.7 (cAMP), 1.7 (β-arrestin)[6]
SNAP-94847 4-Arylpiperidine2.2 (Ki)-[7]
AMG 076 CarbozolePotent (details not specified)-[8]
KRX-104130 Urea derivative20 (IC50)-[9][10]
BMS-819881 Non-basic7 (Ki)-[7]

Table 2: Selectivity Profile of MCHR1 Inhibitors

Compound ID5-HT2c Receptor Affinity (IC50, nM)hERG Channel Inhibition (IC50, µM)Reference
Compound 5v > 1000-[5]
SNAP-94847 >80-fold selectivity over MCHα1A-[7]
AMG 076 Good selectivityDramatically reduced hERG liability[8]
KRX-104130 ->50[9][10]

A significant hurdle in the development of MCHR1 antagonists has been their cross-reactivity with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[8][9][11] Therefore, early and continuous assessment of hERG liability is a critical component of the discovery process.

Essential Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful drug discovery. The following sections outline the core methodologies for key in vitro and in vivo assays in the MCHR1 inhibitor discovery cascade.

In Vitro Assays

4.1.1. MCHR1 Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the MCHR1 receptor by competing with a radiolabeled ligand.

  • Objective: To determine the Ki of a test compound for MCHR1.

  • Materials:

    • Membrane preparation from cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).

    • Radioligand: Typically a high-affinity MCHR1 antagonist such as [¹²⁵I]-S36057.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Test compounds dissolved in DMSO.

    • Non-specific binding control: A high concentration of a known MCHR1 ligand (e.g., 1 µM MCH).

    • Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound from a concentration-response curve and convert it to a Ki value using the Cheng-Prusoff equation.[2]

4.1.2. MCHR1 cAMP Functional Assay

This assay measures the ability of a compound to antagonize the MCH-induced inhibition of cAMP production.

  • Objective: To determine the functional antagonist potency (IC50) of a test compound.

  • Materials:

    • Cells stably expressing human MCHR1 (e.g., CHO-K1 cells).

    • MCH.

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the MCHR1-expressing cells in a 96- or 384-well plate and incubate overnight.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of MCH (typically EC80) in the presence of forskolin.

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

    • Generate a concentration-response curve to determine the IC50 of the antagonist.[7][12]

4.1.3. MCHR1 Calcium Mobilization Assay

This assay measures the ability of a compound to block MCH-induced increases in intracellular calcium.

  • Objective: To assess the functional antagonist activity of a test compound on the Gq-coupled pathway.

  • Materials:

    • MCHR1-expressing cells.

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • MCH.

    • Test compounds.

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with the test compound.

    • Measure the baseline fluorescence.

    • Inject MCH and monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

    • Determine the inhibitory effect of the test compound on the MCH-induced calcium response.[6][13]

4.1.4. MCHR1 β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MCHR1, providing another readout of receptor activation and antagonism.

  • Objective: To quantify the antagonist activity of a compound on MCHR1-β-arrestin interaction.

  • Materials:

    • A cell line engineered to express MCHR1 fused to one enzyme fragment and β-arrestin fused to a complementary enzyme fragment (e.g., DiscoveRx PathHunter).

    • MCH.

    • Test compounds.

    • Substrate for the reconstituted enzyme.

    • A luminometer or fluorescence plate reader.

  • Procedure:

    • Plate the engineered cells.

    • Add the test compound followed by MCH.

    • Incubate to allow for receptor activation and β-arrestin recruitment, leading to enzyme fragment complementation.

    • Add the substrate and measure the resulting luminescent or fluorescent signal.

    • Determine the IC50 of the antagonist from the concentration-response curve.[6][9]

In Vivo Assays

4.2.1. Pharmacokinetic (PK) Studies in Rodents

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

  • Objective: To determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Animals: Typically male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Administer the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.

    • Calculate the PK parameters using appropriate software (e.g., WinNonlin).[4][14]

4.2.2. Efficacy Studies in Diet-Induced Obese (DIO) Mice

These studies assess the ability of an MCHR1 inhibitor to reduce food intake and body weight in a disease-relevant animal model.

  • Objective: To evaluate the in vivo efficacy of an MCHR1 antagonist.

  • Animals: Mice (e.g., C57BL/6) made obese by feeding a high-fat diet for an extended period.

  • Procedure:

    • Acclimatize the DIO mice and randomize them into vehicle and treatment groups.

    • Administer the test compound or vehicle daily (e.g., via oral gavage) for a specified duration (e.g., 14-28 days).

    • Monitor food intake and body weight daily.

    • At the end of the study, key metabolic parameters and body composition can also be assessed.

    • Statistical analysis is performed to determine the significance of the treatment effect compared to the vehicle control.[1][15]

Conclusion and Future Directions

The early-stage discovery of small molecule MCHR1 inhibitors is a complex but promising endeavor. The methodologies outlined in this guide provide a robust framework for identifying and characterizing novel antagonists with therapeutic potential. Key to success is a multi-parametric optimization approach that balances high potency at MCHR1 with a clean off-target profile, particularly concerning hERG liability, and favorable pharmacokinetic properties. The continued application of these principles, coupled with advances in structural biology and computational chemistry, will undoubtedly pave the way for the development of safe and effective MCHR1-targeted therapies for obesity and related disorders.

References

The Dawn of a New Therapeutic Avenue: A Technical Guide to MCHr1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Melanin-Concentrating Hormone (MCH) system, and specifically its primary receptor in rodents, MCHr1, has emerged as a compelling target for therapeutic intervention in a range of disorders, most notably obesity, depression, and anxiety. This technical guide provides an in-depth exploration of the therapeutic potential of MCHr1 antagonism, consolidating key preclinical data, outlining detailed experimental protocols, and visualizing the core biological pathways and research workflows. The presented evidence underscores the promise of MCHr1 antagonists as a novel pharmacological approach, warranting continued investigation and development.

Introduction: The Melanin-Concentrating Hormone System

Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta.[1] It plays a crucial role in the regulation of energy homeostasis, mood, and stress responses.[1][2] In mammals, MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHr1) and MCH receptor 2 (MCHr2).[2] Notably, MCHr1 is the sole functional MCH receptor in rodents, making it a key target for preclinical research.

MCHr1 is widely expressed in brain regions associated with feeding behavior, reward, and emotion, including the hypothalamus, nucleus accumbens, and amygdala.[3] Its activation by MCH initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and physiological responses.

MCHr1 Signaling Pathways

MCHr1 is a promiscuous receptor that couples to multiple G protein subtypes, primarily Gi and Gq.[4] This dual coupling allows for a complex and multifaceted signaling response upon MCH binding.

  • Gi-Coupled Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4] This pathway is often associated with neuronal inhibition.

  • Gq-Coupled Pathway: Coupling to Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4][5]

The net effect of MCHr1 activation is a complex integration of these signaling pathways, influencing neurotransmitter release, gene expression, and ultimately, behavior.

MCHr1_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway MCH MCH MCHr1 MCHr1 MCH->MCHr1 binds Gi Gi MCHr1->Gi activates Gq Gq MCHr1->Gq activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Cellular Response 1 Cellular Response 1 PKA->Cellular Response 1 phosphorylates targets PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 releases PKC PKC DAG->PKC activates ERK ERK PKC->ERK activates Cellular Response 2 Cellular Response 2 ERK->Cellular Response 2 translocates to nucleus & regulates transcription

MCHr1 Signaling Pathways.

Therapeutic Rationale for MCHr1 Antagonism

The therapeutic potential of blocking MCHr1 signaling stems from the established roles of MCH in energy balance and mood regulation.

Obesity

Genetic and pharmacological evidence strongly implicates the MCH system in the control of food intake and body weight.[6][7]

  • Mice lacking MCH or MCHr1 are lean and resistant to diet-induced obesity.[1]

  • Central administration of MCH increases food intake.[1]

  • Conversely, MCHr1 antagonists have been shown to reduce food intake and body weight in preclinical models of obesity.[7][8][9]

The anti-obesity effects of MCHr1 antagonists are thought to be mediated by a dual mechanism: a reduction in food intake and an increase in energy expenditure.[4]

Depression and Anxiety

Anatomical and functional studies suggest a role for the MCH system in the pathophysiology of depression and anxiety.[1][3]

  • MCHr1 is expressed in brain regions critical for mood and emotion regulation.

  • MCH administration can induce depressive- and anxiety-like behaviors in rodents.[1]

  • Pharmacological blockade of MCHr1 has demonstrated antidepressant and anxiolytic effects in various preclinical models.[3][10][11]

MCHr1 antagonists may therefore represent a novel class of therapeutics for mood disorders, potentially offering a different mechanism of action compared to current treatments.

Therapeutic_Hypothesis cluster_outcomes Physiological Outcomes cluster_therapeutic Therapeutic Outcomes MCH MCH MCHr1 MCHr1 MCH->MCHr1 activates Food_Intake Increased Food Intake MCHr1->Food_Intake Energy_Expenditure Decreased Energy Expenditure MCHr1->Energy_Expenditure Depression_Anxiety Depressive & Anxiogenic Effects MCHr1->Depression_Anxiety MCHr1_Antagonist MCHr1 Antagonist MCHr1_Antagonist->MCHr1 blocks Reduced_Food_Intake Reduced Food Intake MCHr1_Antagonist->Reduced_Food_Intake Increased_Energy_Expenditure Increased Energy Expenditure MCHr1_Antagonist->Increased_Energy_Expenditure Antidepressant_Anxiolytic Antidepressant & Anxiolytic Effects MCHr1_Antagonist->Antidepressant_Anxiolytic Obesity Obesity Food_Intake->Obesity Energy_Expenditure->Obesity Mood_Disorders Mood Disorders Depression_Anxiety->Mood_Disorders Weight_Loss Weight Loss Reduced_Food_Intake->Weight_Loss Increased_Energy_Expenditure->Weight_Loss Improved_Mood Improved Mood Antidepressant_Anxiolytic->Improved_Mood

Therapeutic Hypothesis of MCHr1 Antagonism.

Quantitative Preclinical Data of MCHr1 Antagonists

A number of small molecule MCHr1 antagonists have been developed and evaluated in preclinical studies. The following tables summarize key in vitro and in vivo data for some of the most well-characterized compounds.

Table 1: In Vitro Potency of Selected MCHr1 Antagonists

CompoundBinding Affinity (IC50/Ki, nM)Functional Antagonism (IC50/pA2)Reference(s)
AMG-076 0.6 (IC50)-[12]
GW-803430 3.8 (Ki) / 9.3 (pIC50)-[13][14]
SNAP-7941 -0.57 (Kb) / 9.24 (pA2)[15]
SNAP-94847 --[11][16]
T-226296 ---
ATC0175 13.5 (IC50)-[13]
ATC0065 15.7 (IC50)-[13]
BMS-819881 7 (Ki)-[13]
MCH-1 antagonist 1 2.6 (Ki)-[13]
AZD1979 ~12 (IC50)-[13]

Table 2: In Vivo Efficacy of Selected MCHr1 Antagonists in Obesity Models

CompoundAnimal ModelDose & RouteDurationKey FindingsReference(s)
AMG-076 Diet-Induced Obese (DIO) MiceOral-Significant reduction in body weight gain.[5][17]
GW-803430 DIO Rats1 & 3 mg/kg, p.o.14 daysDose-dependent decrease in food intake and body weight.[8][18]
GW-803430 DIO MiceOral30 daysReduced food intake, body weight, and body fat.[19]
SNAP-7941 DIO RatsChronic-Marked, sustained decrease in body weight.[10][15][20]
Peptidic MCH1R Antagonist DIO Mice7.5 µ g/day , i.c.v.-Completely suppressed body weight gain; 14% decrease in cumulative food intake.[9]
Unnamed MCH1R Antagonist DIO Mice30 mg/kg, p.o.35 days24% reduction in body weight.[21]

Table 3: In Vivo Efficacy of Selected MCHr1 Antagonists in Models of Depression and Anxiety

CompoundAnimal ModelDose & RouteKey FindingsReference(s)
GW-803430 Mouse Forced Swim Test3 & 10 mg/kg, p.o.Reduced immobility time.[8]
GW-803430 Mouse Marble Burying Test3, 10, & 30 mg/kg, p.o.Decreased marble burying behavior (anxiolytic-like effect).[8]
SNAP-7941 Rat Forced Swim Test-Effects similar to clinically used antidepressants.[10][15]
SNAP-7941 Rat Social Interaction Test-Anxiolytic-like effects.[10][15]
SNAP-94847 Mouse Light/Dark Box TestAcute & ChronicSignificant increase in time spent in the light compartment.[16]
SNAP-94847 Mouse Novelty-Suppressed Feeding TestAcute & ChronicAnxiolytic/antidepressant-like effect.[16]

Detailed Experimental Protocols

Reproducible and robust experimental design is critical for the evaluation of MCHr1 antagonists. This section provides detailed methodologies for key in vitro and in vivo assays.

MCHr1 Receptor Binding Assay (Time-Resolved Fluorescence)

This assay determines the affinity of a test compound for the MCHr1 receptor by measuring its ability to displace a fluorescently labeled ligand.[22]

Materials:

  • Human recombinant MCHr1 membrane preparation (e.g., from PerkinElmer).[22]

  • Europium-labeled MCH (Eu-MCH) (e.g., from PerkinElmer).[22]

  • Binding Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.5% Bovine Serum Albumin (BSA).[22]

  • Wash Buffer: 25 mM HEPES (pH 7.4).[22]

  • 96-well filter plates (e.g., AcroWell™).

  • Test compounds and unlabeled MCH.

Procedure:

  • Prepare serial dilutions of test compounds and a high concentration of unlabeled MCH for determining non-specific binding.

  • In a 96-well filter plate, add in the following order:

    • Binding Assay Buffer

    • Test compound or unlabeled MCH (for non-specific binding) or buffer (for total binding).

    • Eu-MCH (final concentration typically 2 nM).[22]

    • MCHr1 membrane preparation (typically 5 µ g/well ).[22]

  • Incubate the plate for 90 minutes at room temperature with gentle agitation.[22]

  • Wash the plate three times with ice-cold Wash Buffer using a vacuum filtration system to separate bound from free ligand.[22]

  • After the final wash, allow the filter plate to dry.

  • Measure the time-resolved fluorescence of each well using a suitable plate reader.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Diet-Induced Obesity (DIO) Mouse Model

This model is widely used to assess the anti-obesity efficacy of therapeutic candidates.

Procedure:

  • Induction of Obesity:

    • House male C57BL/6J mice (typically 8 weeks old) and provide them with a high-fat diet (HFD; e.g., 42-60% kcal from fat) ad libitum for a period of 15 weeks.[23] A control group is fed a standard chow diet.

    • Monitor body weight and food intake weekly.[23]

  • Treatment:

    • After the induction period, randomize the obese mice into treatment and vehicle control groups.

    • Administer the MCHr1 antagonist or vehicle daily via the desired route (e.g., oral gavage) for the duration of the study (e.g., 14-35 days).[8][21]

  • Outcome Measures:

    • Monitor body weight and food intake daily or weekly.

    • At the end of the study, measure body composition (fat and lean mass) using techniques like DEXA or carcass analysis.[9]

    • Collect blood samples to measure metabolic parameters such as glucose, insulin, leptin, and triglycerides.[9][19]

    • Perform glucose tolerance tests to assess insulin sensitivity.[4]

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a standard behavioral test to assess anxiety in rodents.[24][25] Anxiolytic compounds typically increase the exploration of the open arms.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50-80 cm).[25][26]

  • Two opposite arms are open, and two are enclosed by walls.[26]

  • The maze is typically made of a non-porous material for easy cleaning.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[24]

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.

  • Testing:

    • Place the mouse in the center of the maze, facing a closed arm.[24]

    • Allow the mouse to explore the maze freely for a 5-minute period.[24][27]

    • Record the session using a video camera for subsequent analysis.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries as measures of anxiety-like behavior.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Receptor Binding Assay (Affinity - Ki/IC50) Functional_Assay Functional Assay (Potency - EC50/IC50) Binding_Assay->Functional_Assay Hit Confirmation Lead_Compound Lead Compound(s) Functional_Assay->Lead_Compound Lead Identification PK_PD Pharmacokinetics & Pharmacodynamics Obesity_Model Obesity Models (e.g., DIO mice) PK_PD->Obesity_Model Anxiety_Model Anxiety Models (e.g., Elevated Plus Maze) PK_PD->Anxiety_Model Depression_Model Depression Models (e.g., Forced Swim Test) PK_PD->Depression_Model Clinical_Candidate Clinical Candidate Obesity_Model->Clinical_Candidate Preclinical Proof-of-Concept Anxiety_Model->Clinical_Candidate Depression_Model->Clinical_Candidate Phase_I Phase I Trials (Safety & Tolerability) Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Approved_Drug Approved Drug Phase_III->Approved_Drug Compound_Library Compound Library Compound_Library->Binding_Assay Screening Lead_Compound->PK_PD Clinical_Candidate->Phase_I

Typical Experimental Workflow for MCHr1 Antagonist Development.

Clinical Development and Future Perspectives

Several MCHr1 antagonists, including AMG-076 and GW-856464, have entered Phase I clinical trials.[1][7] While these early trials have generally demonstrated that the compounds are well-tolerated, none have progressed to late-stage clinical development for obesity, often due to challenges with bioavailability or a lack of robust efficacy signals.[1]

Despite these initial setbacks, the compelling preclinical data and the strong biological rationale continue to make MCHr1 an attractive target. Future efforts in this area will likely focus on:

  • Developing antagonists with improved pharmacokinetic and pharmacodynamic properties: This includes optimizing for oral bioavailability, brain penetration, and duration of action.

  • Exploring combination therapies: Combining MCHr1 antagonists with other anti-obesity or antidepressant medications could lead to synergistic effects and improved efficacy.

  • Investigating novel therapeutic indications: The role of MCH in other physiological processes, such as sleep and reward, suggests that MCHr1 antagonists may have therapeutic potential beyond obesity and mood disorders.

Conclusion

The antagonism of MCHr1 represents a promising and mechanistically distinct approach for the treatment of obesity, depression, and anxiety. The wealth of preclinical data robustly supports the therapeutic potential of targeting this receptor. While clinical development has faced challenges, the continued refinement of small molecule antagonists and a deeper understanding of the MCH system's complexities pave the way for future breakthroughs. This technical guide provides a solid foundation for researchers and drug developers to advance the exploration of MCHr1 antagonism and unlock its full therapeutic potential.

References

MCHr1 as a Drug Target for Metabolic and Psychiatric Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) has emerged as a compelling G-protein coupled receptor (GPCR) target for the therapeutic intervention of metabolic and psychiatric disorders. MCHR1 and its endogenous ligand, melanin-concentrating hormone (MCH), are key players in the intricate neural circuits governing energy homeostasis, mood, and stress responses. This technical guide provides a comprehensive overview of MCHR1 as a drug target, detailing its signaling pathways, preclinical evidence supporting its role in obesity, anxiety, and depression, and methodologies for the discovery and evaluation of MCHR1 antagonists. Quantitative data from key studies are presented in structured tables for comparative analysis, and critical biological and experimental workflows are visualized through detailed diagrams.

Introduction to the MCH/MCHR1 System

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, areas of the brain historically implicated in the regulation of feeding behavior.[1][2] MCH exerts its effects through two identified receptors, MCHR1 and MCHR2.[3] In rodents, MCHR1 is the sole functional receptor, making it a valuable model for studying the physiological roles of this system.[3] MCHR1 is widely distributed throughout the brain, with significant expression in regions associated with feeding and reward, such as the hypothalamus and nucleus accumbens, as well as in limbic structures like the hippocampus and amygdala, which are critical for mood and emotion regulation.[4][5] This widespread distribution underscores the pleiotropic functions of the MCH/MCHR1 system and its potential as a target for complex disorders with overlapping pathologies.

MCHR1 Signaling Pathways

MCHR1 is a GPCR that couples to multiple G-protein subtypes, primarily Gαi/o and Gαq.[1] This dual coupling allows MCHR1 to initiate diverse intracellular signaling cascades, leading to a range of cellular responses.

  • Gαi/o Pathway: Activation of the Gαi/o pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with inhibitory neuronal effects.

  • Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is typically linked to excitatory neuronal responses.

The specific downstream effects of MCHR1 activation are context-dependent, varying with the neuronal population and brain region.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gai Gαi/o MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Neuronal_Response_Inhibitory Inhibitory Neuronal Response cAMP->Neuronal_Response_Inhibitory IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Response_Excitatory Excitatory Neuronal Response Ca2->Neuronal_Response_Excitatory PKC->Neuronal_Response_Excitatory

Caption: MCHR1 Signaling Pathways.

MCHR1 as a Target for Metabolic Disorders

The role of the MCH/MCHR1 system in energy homeostasis is well-established through genetic and pharmacological studies.

Preclinical Evidence
  • Genetic Models: MCHR1 knockout (Mchr1-/-) mice are lean, hyperphagic, and resistant to diet-induced obesity (DIO).[1] Their lean phenotype is primarily attributed to increased energy expenditure and hyperactivity.

  • Pharmacological Blockade: Administration of selective MCHR1 antagonists to diet-induced obese rodents consistently leads to a reduction in food intake and a sustained decrease in body weight.[6][7] This effect is often accompanied by improvements in metabolic parameters such as reduced adiposity and improved insulin sensitivity.

Quantitative Data on MCHR1 Antagonists in Obesity Models

The following table summarizes the in vivo efficacy of selected MCHR1 antagonists in rodent models of diet-induced obesity.

CompoundSpeciesModelDose & RouteDuration% Body Weight Reduction (vs. Vehicle)Reference
SNAP-7941 RatDIO10 mg/kg, i.p.ChronicSignificant and sustained decrease[6]
GW803430 RatDIO1 & 3 mg/kg, p.o.14 daysDose-dependent decrease[8]
T-226296 MouseDION/AChronicEffective in reducing body weight[7]
AZD1979 MouseDION/AN/ABody weight loss[9]

MCHR1 as a Target for Psychiatric Disorders

The localization of MCHR1 in limbic brain regions suggests its involvement in the regulation of mood and anxiety.

Preclinical Evidence
  • Anxiety: MCHR1 antagonists exhibit anxiolytic-like effects in various preclinical models, including the elevated plus-maze and light-dark transition test.[7][10] For instance, the MCHR1 antagonist TPI 1361-17 demonstrated potent anxiolytic effects in both of these assays.[10]

  • Depression: Blockade of MCHR1 produces antidepressant-like effects in rodent models such as the forced swim test and tail suspension test.[6][7] The antagonist SNAP-7941 showed effects comparable to clinically used antidepressants in the rat forced swim test.[6] Furthermore, microinjection of an MCHR1 antagonist directly into the nucleus accumbens shell produced an antidepressant-like effect in the forced swim test.[4] Studies have also shown that chronic mild stress can lead to increased MCHR1 expression in the hippocampus, an effect that is reversed by chronic antidepressant treatment.[11]

Quantitative Data on MCHR1 Antagonists in Behavioral Models

The following table summarizes the effects of selected MCHR1 antagonists in rodent models of anxiety and depression.

CompoundSpeciesModelDose & RouteEffectReference
SNAP-7941 RatForced Swim Test10 mg/kg, i.p.Decreased immobility time[6]
GW803430 MouseMarble Burying3, 10, 30 mg/kg, p.o.Decreased marble burying[8]
TPI 1361-17 MouseElevated Plus MazeN/AIncreased time in open arms[10]
SNAP-94847 MouseElevated Plus MazeN/AAnxiolytic-like effects[12]

Drug Discovery and Experimental Protocols

The discovery of potent and selective MCHR1 antagonists requires a robust screening cascade and well-defined experimental protocols.

MCHR1 Antagonist Drug Discovery Workflow

A typical drug discovery workflow for MCHR1 antagonists involves a multi-step process from initial hit identification to lead optimization and preclinical evaluation.

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) Primary_Assay Primary Assay (e.g., Radioligand Binding) HTS->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Secondary_Assay Secondary Assays (e.g., Functional Assays) Hit_ID->Secondary_Assay Lead_Gen Lead Generation Secondary_Assay->Lead_Gen Lead_Opt Lead Optimization (SAR, DMPK) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy (Obesity/Behavioral Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: MCHR1 Antagonist Drug Discovery Workflow.
Key Experimental Protocols

Objective: To determine the binding affinity (Ki) of test compounds for the MCHR1.

Principle: This is a competitive binding assay where a radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH) competes with the unlabeled test compound for binding to cell membranes expressing MCHR1.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human MCHR1 (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of test compounds by measuring their ability to block MCH-induced intracellular calcium mobilization.

Principle: MCHR1 activation via the Gαq pathway leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or a bioluminescent reporter (e.g., aequorin).

Protocol Outline:

  • Cell Culture: Culture a stable cell line expressing MCHR1 in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye.

  • Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of MCH (agonist) to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence or luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value of the antagonist in inhibiting the MCH-induced signal.

Objective: To evaluate the efficacy of MCHR1 antagonists in reducing body weight and improving metabolic parameters in an obese animal model.

Protocol Outline:

  • Induction of Obesity: Feed mice or rats a high-fat diet for several weeks to induce obesity.

  • Compound Administration: Administer the test compound or vehicle to the obese animals daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Monitor body weight, food intake, and water intake regularly throughout the study.

  • Metabolic Analysis: At the end of the study, collect blood and tissues for analysis of metabolic parameters such as plasma glucose, insulin, lipids, and body composition (e.g., using DEXA scan).

  • Data Analysis: Compare the changes in body weight and metabolic parameters between the compound-treated and vehicle-treated groups.

Objective: To assess the anxiolytic-like effects of MCHR1 antagonists.

Protocol Outline:

  • Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimation: Acclimate the animals to the testing room before the experiment.

  • Compound Administration: Administer the test compound or vehicle prior to testing.

  • Test Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).

  • Behavioral Scoring: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in or entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To evaluate the antidepressant-like effects of MCHR1 antagonists.

Protocol Outline:

  • Apparatus: Use a cylindrical container filled with water from which the animal cannot escape.

  • Acclimation: Acclimate the animals to the testing room.

  • Compound Administration: Administer the test compound or vehicle prior to the test.

  • Test Procedure: Place the animal in the water for a set period (e.g., 6 minutes).

  • Behavioral Scoring: Record the duration of immobility (floating) during the last few minutes of the test.

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Quantitative Data for Key MCHR1 Antagonists

The following table provides a summary of the binding affinities and functional potencies of several well-characterized MCHR1 antagonists.

CompoundChemical StructureTargetKi (nM)IC50 (nM)Reference
SNAP-7941
alt text
Human MCHR1~0.57 (Kb)N/A[6]
GW803430
alt text
Human MCHR1N/ApIC50 = 9.3[8]
T-226296
alt text
Human MCHR1N/AN/A[7][13]
SNAP-94847
alt text
Human MCHR12.2N/A[3]
AZD1979
alt text
Human MCHR1N/A~12[3]
MCHR1 antagonist 1 N/AHuman MCHR14N/A[14][15]

Conclusion and Future Directions

MCHR1 remains a highly attractive target for the development of novel therapeutics for metabolic and psychiatric disorders. The extensive preclinical data strongly support the potential of MCHR1 antagonists to address the unmet medical needs in obesity, anxiety, and depression. Future research should focus on the development of antagonists with improved pharmacokinetic and safety profiles to facilitate successful clinical translation. Furthermore, a deeper understanding of the tissue-specific signaling of MCHR1 and its role in different neuronal circuits will be crucial for designing next-generation therapies with enhanced efficacy and reduced side effects. The logical relationship between MCHR1 activation and the pathophysiology of these disorders highlights the central role of this receptor system in integrating metabolic and emotional states.

Logical_Relationship cluster_metabolic Metabolic Effects cluster_psychiatric Psychiatric Effects MCH_Release ↑ MCH Release (e.g., in response to fasting) MCHR1_Activation MCHR1 Activation MCH_Release->MCHR1_Activation Hypothalamus Hypothalamus MCHR1_Activation->Hypothalamus Limbic_System Limbic System (Amygdala, Hippocampus) MCHR1_Activation->Limbic_System Feeding ↑ Food Intake (Orexigenic) Hypothalamus->Feeding Energy_Expenditure ↓ Energy Expenditure Hypothalamus->Energy_Expenditure Obesity Obesity Feeding->Obesity Energy_Expenditure->Obesity Anxiety ↑ Anxiogenic Effects Limbic_System->Anxiety Depression ↑ Depressogenic Effects Limbic_System->Depression Psychiatric_Disorders Anxiety & Depression Anxiety->Psychiatric_Disorders Depression->Psychiatric_Disorders

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of Novel MCHr1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] It plays a crucial role in regulating physiological processes such as energy homeostasis, feeding behavior, mood, and sleep.[1][2] The activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), stimulates appetite, making MCHR1 antagonists a promising therapeutic target for the treatment of obesity.[3][4][5] Furthermore, MCHR1 antagonism has shown potential in preclinical models for treating anxiety and depression.[2][3]

The development of MCHR1 antagonists has been an active area of research, leading to numerous potent compounds.[3][6] However, a significant challenge in developing these antagonists is overcoming off-target effects, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[7][8][9] Therefore, a successful drug discovery campaign requires a multi-faceted approach that includes strategic synthesis, robust screening assays, and thorough safety profiling.

This document provides a detailed overview of the MCHR1 signaling pathways, a generalized protocol for the discovery and synthesis of novel antagonists, and specific experimental protocols for their evaluation.

MCHr1 Signaling Pathways

MCHR1 is known to couple with multiple G-proteins, primarily Gi and Gq, to initiate diverse intracellular signaling cascades.[1][10][11] MCH binding to MCHR1 leads to the inhibition of adenylyl cyclase activity via Gi, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] Simultaneously, through Gq coupling, MCHR1 activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of the extracellular signal-regulated kinase (ERK) pathway.[10][11] Antagonists block these downstream effects by preventing MCH from binding to the receptor.[2] Additionally, MCHR1 activation can trigger β-arrestin recruitment, a pathway that can also be effectively inhibited by antagonists.[6]

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq BetaArrestin β-Arrestin Recruitment MCHR1->BetaArrestin Induces AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP ↓ AC->cAMP Ca Intracellular Ca²⁺ ↑ PLC->Ca ERK ERK Activation ↑ PLC->ERK MCH MCH MCH->MCHR1 Activates Antagonist Antagonist Antagonist->MCHR1 Blocks PKA PKA Activity ↓ cAMP->PKA Synthesis_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Goals HTS Hit Identification (e.g., High-Throughput Screening) LeadGen Lead Generation (Initial SAR Studies) HTS->LeadGen Frag Fragment-Based Screening Frag->LeadGen Comp Computational Modeling Comp->LeadGen LeadOpt Lead Optimization (Iterative Synthesis & Testing) LeadGen->LeadOpt Candidate Preclinical Candidate Selection LeadOpt->Candidate Potency Improve Potency (IC₅₀) LeadOpt->Potency Selectivity Enhance Selectivity LeadOpt->Selectivity hERG Reduce hERG Liability LeadOpt->hERG PK Optimize ADME/PK Properties LeadOpt->PK Experimental_Workflow cluster_functional Functional Antagonism Assays cluster_safety Selectivity & Safety Profiling Start Novel Compound Synthesis Primary Primary Screening: Radioligand Binding Assay Start->Primary HitConf Hit Confirmation & Dose-Response Primary->HitConf cAMP cAMP Accumulation Assay HitConf->cAMP Calcium Calcium Flux Assay HitConf->Calcium Arrestin β-Arrestin Recruitment Assay HitConf->Arrestin hERG_assay hERG Inhibition Assay cAMP->hERG_assay Calcium->hERG_assay Arrestin->hERG_assay Select_panel GPCR Selectivity Panel hERG_assay->Select_panel PK_assay Pharmacokinetic (PK) Profiling Select_panel->PK_assay Invivo In Vivo Efficacy Models (e.g., DIO mouse) PK_assay->Invivo

References

Application Note: High-Throughput Screening (HTS) Assays for Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] It plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and sleep.[1][3] These functions make MCHR1 a significant therapeutic target for developing treatments for obesity, anxiety, and sleep disorders.[1][4] The discovery of potent and selective MCHR1 antagonists is a key objective in drug development, for which high-throughput screening (HTS) provides the necessary scale and efficiency. This document details the primary signaling pathways of MCHR1 and provides protocols for common HTS assays used to identify and characterize novel antagonists.

MCHR1 Signaling Pathways

MCHR1 is known to couple with multiple G-protein families, primarily Gi and Gq, to initiate downstream signaling cascades.[1][5][6]

  • Gi-Coupled Pathway: Upon activation, the Gi subunit inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This pathway is often measured in functional assays to quantify receptor inhibition.

  • Gq-Coupled Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[2][5][6] This calcium mobilization event is a robust and widely used readout for HTS assays.

Caption: MCHR1 dual signaling pathways.

High-Throughput Screening (HTS) Assays

A variety of HTS assays can be employed to screen for MCHR1 antagonists. These can be broadly categorized as binding assays, which measure the direct interaction of a compound with the receptor, and functional assays, which measure the downstream consequences of receptor activation or inhibition.

A typical HTS campaign follows a logical progression from a large-scale primary screen to more detailed secondary and confirmatory assays.

HTS_Workflow cluster_workflow HTS Workflow for MCHR1 Antagonists Compound_Library Compound Library (~10⁶ compounds) Primary_Screen Primary Screen (e.g., Calcium Flux Assay) Single Concentration Compound_Library->Primary_Screen Hit_ID Hit Identification (Activity > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Curve (IC₅₀ Determination) Hit_ID->Dose_Response Active 'Hits' Secondary_Assays Secondary Assays (e.g., Binding, cAMP) Selectivity, Mechanism Dose_Response->Secondary_Assays Lead_Compound Lead Compound for Optimization Secondary_Assays->Lead_Compound

Caption: General HTS workflow for MCHR1 antagonists.

Experimental Protocols

Functional Assay: Homogeneous Calcium Mobilization Assay

This is a common primary HTS assay that measures the Gq-mediated increase in intracellular calcium upon receptor activation. Antagonists are identified by their ability to block the calcium signal induced by an MCH agonist.

Principle: Cells expressing MCHR1 are loaded with a calcium-sensitive fluorescent dye. When MCH is added, MCHR1 activation leads to Ca2+ release from the endoplasmic reticulum, causing a detectable increase in fluorescence. An antagonist will prevent this fluorescence increase.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human MCHR1.[3]

  • Agonist: Human MCH peptide.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Dye-loading Solution: Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) with probenecid.

  • Assay Plates: Black, clear-bottom 384-well microplates.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument capable of kinetic fluorescence reading with automated liquid handling.

Protocol:

  • Cell Plating: Seed MCHR1-expressing cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare test compounds and a known antagonist (e.g., SNAP-94847) in 100% DMSO. Serially dilute to create a concentration range for dose-response analysis.

  • Dye Loading: Aspirate growth media from the cell plates. Add the dye-loading solution to each well and incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer diluted test compounds and controls to the cell plate. Incubate for 15-30 minutes at room temperature.

  • Signal Detection: a. Place the cell plate and a plate containing the MCH agonist (at an EC₈₀ concentration) into the FLIPR instrument. b. Initiate the reading protocol: establish a stable baseline fluorescence for 10-20 seconds. c. The instrument automatically adds the MCH agonist to all wells. d. Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.

  • Data Analysis: Calculate the percentage of inhibition for each well by comparing the fluorescence signal in the presence of the test compound to the signals from positive (agonist only) and negative (buffer only) controls. Determine IC₅₀ values for active compounds by fitting the data to a four-parameter logistic equation.

Binding Assay: Scintillation Proximity Assay (SPA)

This radioligand binding assay directly measures the ability of a test compound to displace a radiolabeled antagonist from MCHR1. It is a robust method for confirming direct receptor binding and determining binding affinity (Ki).

Principle: Membranes containing MCHR1 are coupled to scintillant-embedded beads (e.g., FlashBlue GPCR beads). When a radiolabeled ligand (e.g., [³H]SNAP-7941) binds to the receptor, the radioisotope is brought close enough to the bead to excite the scintillant, producing a light signal.[7][8] An unlabeled antagonist will compete for binding, reducing the signal.

Materials:

  • Receptor Source: Membranes from cells overexpressing human MCHR1.

  • Radioligand: High-affinity MCHR1 antagonist, e.g., [³H]SNAP-7941.[7][8]

  • Beads: Wheat germ agglutinin (WGA) coated SPA beads.

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[9]

  • Assay Plates: 96-well or 384-well white microplates.

  • Instrumentation: Microplate scintillation counter (e.g., TopCount, MicroBeta).

Protocol:

  • Reagent Preparation: Reconstitute MCHR1 membranes, radioligand, SPA beads, and test compounds in assay buffer.

  • Assay Setup (per well): a. Add assay buffer. b. Add test compound or unlabeled antagonist (for non-specific binding) or buffer (for total binding). c. Add the [³H]SNAP-7941 radioligand at a concentration near its Kd. d. Add the pre-mixed MCHR1 membrane/SPA bead slurry.

  • Incubation: Seal the plate and incubate at room temperature for 4-12 hours on a plate shaker to allow binding to reach equilibrium.

  • Signal Detection: Centrifuge the plates briefly (e.g., 1000 rpm for 2 minutes) to ensure beads settle. Read the plates in a microplate scintillation counter.

  • Data Analysis: a. Determine specific binding by subtracting the non-specific binding signal from the total binding signal. b. Calculate the percentage of inhibition for each test compound concentration. c. Determine the IC₅₀ value from the dose-response curve. d. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay quantifies the activation of G-proteins following receptor stimulation and is a direct measure of the functional consequences of ligand binding.

Principle: In the inactive state, the Gα subunit is bound to GDP. Agonist binding to MCHR1 catalyzes the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G-protein in its active state.[7][8] The amount of bound [³⁵S]GTPγS, measured by scintillation counting, is proportional to receptor activation. Antagonists block the agonist-induced increase in [³⁵S]GTPγS binding.

Materials:

  • Receptor Source: Membranes from cells overexpressing human MCHR1.

  • Reagents: [³⁵S]GTPγS, GDP, human MCH agonist.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Instrumentation: Liquid scintillation counter.

Protocol:

  • Membrane Pre-incubation: Incubate MCHR1 membranes with test compounds (or buffer) and GDP for 15-20 minutes on ice. This step loads the G-proteins with GDP.

  • Reaction Initiation: Add the MCH agonist followed immediately by [³⁵S]GTPγS to start the reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.

  • Signal Detection: Place the filters in scintillation vials with scintillation fluid and count using a liquid scintillation counter.

  • Data Analysis: Antagonist potency is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding. Calculate KB or IC₅₀ values from the resulting dose-response curves.

Data Presentation: MCHR1 Antagonist Potency

The following table summarizes quantitative data for several known MCHR1 antagonists identified through various screening assays.

Compound NameAssay TypeSpeciesPotencyReference(s)
SNAP-94847 Radioligand BindingHumanKi = 2.2 nM
Radioligand BindingHumanKd = 530 pM[10]
SNAP-7941 Radioligand BindingHumanKi = 0.16 nM[11]
NC127816 SPA BindingHumanKi = 115.7 nM[7][8]
[³⁵S]GTPγS BindingHumanKB = 23.8 nM[7][8]
AZD1979 Functional AssayHumanIC₅₀ = ~12 nM[10]
MCHR1 antagonist 2 Radioligand BindingHumanIC₅₀ = 65 nM[12]
Calcium FluxHumanIC₅₀ = 196 nM[12]
BMS-819881 Radioligand BindingRatKi = 7 nM[10]
TC-MCH 7c Radioligand BindingHumanKi = 3.4 nM[10]
MCH-1 antagonist 1 Radioligand BindingHumanKi = 2.6 nM[10]
AMG 076 N/AN/ASelected for clinical evaluation

References

Application Notes and Protocols: In Vitro Functional Assays for MCHr1 Antagonist Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a crucial role in the regulation of energy homeostasis, mood, and sleep.[1] Its involvement in these physiological processes has made it an attractive therapeutic target for conditions such as obesity, anxiety, and depression.[2] The development of potent and selective MCHR1 antagonists is a key focus of drug discovery efforts. This document provides detailed protocols for essential in vitro functional assays designed to determine the potency of MCHR1 antagonists.

MCHR1 couples to multiple G proteins, primarily Gαi and Gαq.[1][3] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The Gαq pathway activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+) mobilization.[3][4] These distinct signaling pathways provide the basis for robust functional assays to characterize antagonist activity.

MCHR1 Signaling Pathway

The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades. Antagonists block this activation by competing with MCH for binding to the receptor.

MCHR1_Signaling cluster_membrane Cell Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq Antagonist Antagonist Antagonist->MCHR1 Binds & Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 Ca2 [Ca2+]i ↑ IP3->Ca2

Caption: MCHR1 Signaling Pathways.

Key Functional Assays for Antagonist Potency

The potency of MCHR1 antagonists is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of antagonist required to inhibit 50% of the maximal response induced by an agonist. Other important parameters include the equilibrium dissociation constant (Ki) derived from binding assays.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the MCHR1. It is a fundamental assay for determining the binding affinity (Ki) of an antagonist.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane MCHR1-expressing Cell Membranes Incubate Incubate components to reach equilibrium Membrane->Incubate Radioligand Radiolabeled Ligand (e.g., [125I]-MCH) Radioligand->Incubate Compound Test Antagonist (Varying Conc.) Compound->Incubate Filter Rapid Filtration (Separates bound from free ligand) Incubate->Filter Scintillation Scintillation Counting (Measures radioactivity) Filter->Scintillation Analysis Calculate Ki from IC50 using Cheng-Prusoff equation Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line stably expressing human MCHR1 (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a binding buffer such as 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin (BSA).[5]

  • Reaction Setup: In a 96-well plate, add the MCHR1-expressing cell membranes (5-10 µg protein/well), a fixed concentration of radioligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the test antagonist.

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should contain a high concentration of an unlabeled MCH agonist or antagonist (e.g., 1 µM).[5]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Calcium Mobilization Assay

This functional assay measures the antagonist's ability to block the MCH-induced increase in intracellular calcium via the Gαq pathway.[7][8]

Protocol:

  • Cell Culture: Plate MCHR1-expressing cells (e.g., CHO-K1) into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[8]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist to the wells and incubate for 10-30 minutes.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR).[9] Add a fixed concentration of MCH agonist (typically the EC80 concentration) to all wells simultaneously and record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the antagonist's IC50 by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration.

cAMP Accumulation Assay

This assay quantifies the ability of an antagonist to reverse the MCH-mediated inhibition of cAMP production, a hallmark of Gαi signaling.[4][9]

Protocol:

  • Cell Culture: Seed MCHR1-expressing cells in a suitable multi-well plate and grow to near confluency.

  • Assay Setup: Starve the cells in a serum-free medium. Pre-treat the cells with varying concentrations of the MCHR1 antagonist for 15-30 minutes.

  • Stimulation: Stimulate the cells with a cocktail containing a fixed concentration of MCH agonist and an adenylyl cyclase activator like forskolin.[3] Forskolin is used to elevate basal cAMP levels, allowing for a clear window to measure inhibition.

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[9][10]

  • Data Analysis: The antagonist will reverse the MCH-induced decrease in forskolin-stimulated cAMP levels. Calculate the IC50 by plotting the percentage of this reversal against the antagonist concentration.

Data Presentation: Potency of MCHR1 Antagonists

The following table summarizes representative potency data for known MCHR1 antagonists from various in vitro assays.

AntagonistAssay TypeCell LineAgonist (Concentration)Potency (IC50 / Ki)Reference
SNAP-7941 Radioligand BindingHEK293[¹²⁵I]MCHKi: 5.2 nM[1]
SNAP-7941 Calcium MobilizationCHO-aequorinMCH (EC80)IC50: 0.62 nM[7]
GSK-803430 Calcium MobilizationCHO-aequorinMCH (EC80)IC50: 12.29 nM[7]
SNAP-94847 Radioligand BindingHEK293T[¹²⁵I]-MCHKi: 0.38 nM[1][11]
SNAP-94847 Gαi DissociationHEK293TMCH (10 µM)IC50: 0.35 nM[1]
MQ1 Radioligand BindingCHO-K1[¹²⁵I]-MCH-(4-19)IC50: 2.2 nM[9]
MQ1 cAMP AssayCHO-K1MCH (5 nM)IC50: 1.6 nM[9]
MQ1 Calcium MobilizationCHO-K1MCH (2 nM)IC50: 0.70 nM[9]
MQ1 β-Arrestin RecruitmentCHO-K1MCH (10 nM)IC50: 1.7 nM[9]

Conclusion

The selection of appropriate in vitro assays is critical for the successful identification and optimization of MCHR1 antagonists. Radioligand binding assays provide a direct measure of affinity, while functional assays such as calcium mobilization and cAMP measurements confirm the antagonist's ability to block receptor signaling through specific pathways. The protocols and data presented here offer a comprehensive guide for researchers to functionally characterize the potency of novel MCHR1 antagonists, facilitating the development of new therapeutics for metabolic and neurological disorders.

References

Application Notes and Protocols for MCHR1 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, feeding behavior, and mood. As such, MCHR1 has emerged as a significant therapeutic target for the development of drugs aimed at treating obesity, anxiety, and depression. Radioligand binding assays are a fundamental tool for the discovery and characterization of novel MCHR1 ligands. This document provides a detailed protocol for performing a radioligand binding assay for MCHR1, including membrane preparation, assay procedure, and data analysis.

MCHR1 Signaling Pathway

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi and Gαq G proteins. The activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of Gαq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC), respectively. These signaling pathways ultimately modulate neuronal activity and gene expression.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Response Cellular Response (e.g., Neuronal activity, Gene expression) cAMP->Response Modulates ATP ATP Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->Response Modulates ERK ERK PKC->ERK Activates ERK->Response Modulates

Caption: MCHR1 Signaling Pathway.

Experimental Protocols

Membrane Preparation from MCHR1-Expressing Cells

This protocol describes the preparation of cell membranes enriched with MCHR1 from cultured cells stably or transiently expressing the receptor.

Materials:

  • MCHR1-expressing cells (e.g., HEK293 or CHO cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail, ice-cold

  • Resuspension Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Sucrose Buffer: Resuspension buffer containing 10% sucrose

  • Cell scraper

  • Dounce homogenizer or needle and syringe

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Grow MCHR1-expressing cells to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by passing it through a 25-gauge needle multiple times on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Resuspension Buffer.

  • Repeat the centrifugation step (step 7) and resuspend the final pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

MCHR1 Radioligand Binding Assay (Filtration Method)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for MCHR1.

Materials:

  • MCHR1 membrane preparation (5-10 µg protein per well)

  • Radioligand: e.g., [¹²⁵I]-MCH or a suitable tritiated antagonist like [³H]-SNAP-7941

  • Unlabeled ligand for non-specific binding determination (e.g., 1 µM unlabeled MCH)

  • Test compounds at various concentrations

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[1]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of MCHR1 membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled ligand (e.g., 1 µM MCH), 50 µL of radioligand, and 100 µL of MCHR1 membrane preparation.[1]

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of radioligand, and 100 µL of MCHR1 membrane preparation.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.[1]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

Data Analysis
  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

  • Kᵢ Determination: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for MCHR1.

Data Presentation

The binding affinities of various known MCHR1 antagonists are summarized in the table below. These values are essential for comparing the potency of novel compounds.

CompoundReceptor SpeciesAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
MCH HumanDisplacement of [¹²⁵I]-MCH15 ± 0.11[2]
AMG 076 HumanDisplacement of [¹²⁵I]-MCH0.6 ± 0.101.2 ± 0.26[3][4]
SNAP-7941 HumanDisplacement of [¹²⁵I]-MCH15[5]
(+)-SNAP-7941 HumanDisplacement of [¹²⁵I]MCH3.91 ± 0.74[6]
SNAP 94847 HumanDisplacement Assay2.2[1]
GW803430 HumanDisplacement Assay3.8[7]
TC-MCH 7c HumanDisplacement Assay3.45.6[1][8]
MCH-1 antagonist 1 HumanDisplacement Assay2.6[1][8]
BMS-819881 RatDisplacement Assay7[1][8]
ATC0065 HumanDisplacement Assay15.7[1]
AZD1979 HumanDisplacement Assay12[8]
KRX-104130 HumanTRF-based Assay20[9]
KRX-104137 HumanTRF-based Assay10[9]
KRX-104156 HumanTRF-based Assay50[9]
KRX-104161 HumanTRF-based Assay10[9]
KRX-104165 HumanTRF-based Assay60[9]

Mandatory Visualization

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis MembranePrep 1. MCHR1 Membrane Preparation Incubation 4. Incubation: Membranes + Radioligand + Compound MembranePrep->Incubation RadioligandPrep 2. Radioligand Preparation RadioligandPrep->Incubation CompoundPrep 3. Test Compound Dilution CompoundPrep->Incubation Filtration 5. Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing 6. Filter Washing Filtration->Washing Counting 7. Scintillation Counting (CPM) Washing->Counting Calculation 8. Data Calculation (Specific Binding) Counting->Calculation Analysis 9. IC₅₀/Kᵢ Determination (Non-linear Regression) Calculation->Analysis

Caption: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols: Calcium Mobilization Assay for M-C-H-R-1 Functional Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in the regulation of energy homeostasis, feeding behavior, mood, and sleep.[1][2][3] MCHR1 is a promising therapeutic target for obesity, anxiety, and depression.[2][3] Upon binding its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 couples to Gq and Gi proteins.[4][5][6] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] This increase in intracellular calcium is a hallmark of MCHR1 activation and can be quantitatively measured to assess the functional activity of the receptor in response to agonists or antagonists.[1][3]

This document provides detailed protocols for a calcium mobilization assay to determine the functional activity of MCHR1 using a fluorescent calcium indicator.

MCHR1 Signaling Pathway

Activation of MCHR1 by its agonist, MCH, initiates a signaling cascade through the Gq protein, leading to an increase in intracellular calcium levels. This pathway is a reliable measure of receptor activation.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gq Gq MCHR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Cytosolic_Ca Cytosolic Ca2+ (Increased) Ca_store->Cytosolic_Ca Release

Caption: MCHR1 Gq-mediated calcium signaling pathway.

Experimental Protocols

This section details the methodology for conducting a calcium mobilization assay using a homogenous, fluorescence-based approach with a no-wash calcium indicator dye like Fluo-4 AM.[7][8]

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing human MCHR1 (e.g., from Eurofins Discovery, Millipore).[9][10][11]

  • Cell Culture Medium: Ham's F-12 Nutrient Mix, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[7]

  • Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., Fluo-4 No Wash Calcium Assay Kit).[7][12]

  • Probenecid (if required by the kit): An anion-exchange transport inhibitor to prevent dye leakage.

  • Agonist: Melanin-Concentrating Hormone (MCH).[3][13]

  • Antagonist: A known MCHR1 antagonist for inhibition studies (e.g., SNAP-94847, AZD1979).[2][3]

  • Control Agonist (optional): A non-MCHR1 related agonist to check cell health (e.g., ATP).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescence Plate Reader: Equipped with bottom-read capabilities and appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm).[7]

Experimental Workflow

The overall workflow for the MCHR1 calcium mobilization assay is depicted below.

Calcium_Assay_Workflow A 1. Seed Cells B 2. Dye Loading A->B Incubate 18-24h C 3. Compound Addition (Antagonist followed by Agonist) B->C Incubate 1h D 4. Fluorescence Measurement (Kinetic Read) C->D E 5. Data Analysis D->E

Caption: Workflow for the MCHR1 calcium mobilization assay.

Detailed Protocol

1. Cell Seeding:

  • Culture CHO-K1-MCHR1 cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

  • Count the cells and adjust the density to 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate in a final volume of 100 µL or 25 µL, respectively.[7]

  • Seed the cells into the black-walled, clear-bottom microplates.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Dye Loading:

  • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.[7] Typically, this involves dissolving the Fluo-4 AM in DMSO and then diluting it in the assay buffer. If using a kit, follow the provided protocol.

  • Gently remove the cell culture medium from the wells.

  • Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye-loading solution to each well.[7]

  • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the agonist (MCH) and antagonist in the assay buffer. For antagonist dose-response curves, prepare dilutions of the antagonist.

  • For agonist dose-response curves, add the diluted agonist to the wells.

  • For antagonist dose-response curves, add the diluted antagonist to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) before adding a fixed concentration of the agonist (typically the EC80 concentration).

  • Include appropriate controls:

    • Baseline: Wells with cells and dye but no compound.

    • Maximum Response: Wells with cells, dye, and a saturating concentration of MCH.

    • Vehicle Control: Wells with cells, dye, and the same concentration of vehicle (e.g., DMSO) as the compound wells.

4. Fluorescence Measurement:

  • Place the assay plate in the fluorescence plate reader.

  • Set the instrument to read fluorescence kinetically from the bottom of the wells at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]

  • Establish a stable baseline fluorescence reading for a few seconds before the automated addition of the agonist.

  • After agonist addition, continue to record the fluorescence intensity over time (e.g., every second for 60-120 seconds) to capture the peak calcium response.

5. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data to the vehicle control (0% inhibition) and a control with no agonist or a high concentration of antagonist (100% inhibition).

  • For agonist dose-response curves, plot the normalized fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • For antagonist dose-response curves, plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data from agonist and antagonist studies should be summarized in tables for clear comparison.

Table 1: Agonist Potency at MCHR1

AgonistEC50 (nM)
MCH (human, mouse, rat)3.9[3][13]
Ac-hMCH(6-16)-NH20.16[3]
[Ala17]-MCH0.16[3]

Table 2: Antagonist Potency at MCHR1

AntagonistIC50 (nM)
SNAP-948472.2[3]
AZD1979~12[3][13]
TC-MCH 7c5.6[3]
MCH-1 antagonist 12.6[3]
BMS-8198817 (Ki)[3]

The calcium mobilization assay is a robust and reliable method for characterizing the functional activity of MCHR1. It is well-suited for high-throughput screening of compound libraries to identify novel MCHR1 agonists and antagonists, as well as for detailed pharmacological characterization of lead compounds in drug discovery programs targeting metabolic and neurological disorders.

References

Application Notes and Protocols: cAMP Accumulation Assay for MCHR1 G-protein Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, where it plays a crucial role in the regulation of energy homeostasis, mood, and sleep-wake cycles.[1][2] MCHR1 is coupled to the Gi and Gq families of G-proteins.[3] Activation of the Gi pathway, the focus of this application note, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling mechanism makes the measurement of cAMP accumulation a robust method for characterizing the pharmacological activity of MCHR1 agonists and antagonists.

This document provides detailed protocols for a cAMP accumulation assay to assess the G-protein coupling of MCHR1, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

MCHR1 Signaling Pathway

Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 undergoes a conformational change that activates the associated heterotrimeric Gi protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition leads to a reduction in the conversion of ATP to cAMP, thereby lowering the intracellular concentration of this second messenger.

MCHR1_Signaling MCHR1 MCHR1 Gi Gi-protein MCHR1->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts MCH MCH MCH->MCHR1 binds Gi->AC inhibits ATP ATP ATP->AC

Figure 1: MCHR1-mediated inhibition of cAMP production.

Principle of the cAMP Accumulation Assay

To quantify the inhibitory effect of MCHR1 activation on cAMP production, intracellular cAMP levels are first artificially elevated using a direct activator of adenylyl cyclase, such as forskolin. In the presence of forskolin, the addition of an MCHR1 agonist will lead to a concentration-dependent decrease in cAMP accumulation. Conversely, an MCHR1 antagonist will block the agonist-induced decrease in cAMP levels. This competitive interaction allows for the determination of agonist potency (EC50) and antagonist affinity (IC50).

Experimental Protocols

This section provides a detailed methodology for performing a cAMP accumulation assay using a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) format, which is a common and robust method for quantifying cAMP.

Materials and Reagents
  • Cell Line: HEK293 or CHO-K1 cells stably expressing human MCHR1.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin: Adenylyl cyclase activator.

  • MCHR1 Agonist: Melanin-concentrating hormone (MCH).

  • MCHR1 Antagonists: e.g., SNAP-7941, T-226296.

  • cAMP Assay Kit: A commercial TR-FRET based cAMP assay kit (e.g., LANCE® Ultra cAMP Kit or HTRF® cAMP dynamic 2 assay kit).

  • Microplates: 384-well, white, opaque microplates.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection A Culture MCHR1-expressing HEK293 or CHO-K1 cells B Harvest and resuspend cells in assay buffer A->B C Seed cells into a 384-well plate B->C D Agonist Assay: Add MCHR1 agonist dilutions C->D E Antagonist Assay: Add antagonist dilutions, then MCH (at EC80) C->E F Add Forskolin to all wells (except basal control) D->F E->F G Incubate at 37°C F->G H Lyse cells and add TR-FRET reagents G->H I Incubate at room temperature H->I J Read plate on a TR-FRET compatible reader I->J K Data Analysis: Calculate EC50/IC50 J->K

Figure 2: Workflow for the MCHR1 cAMP accumulation assay.
Detailed Protocol for MCHR1 Agonist Potency Determination

  • Cell Preparation:

    • Culture HEK293-MCHR1 or CHO-K1-MCHR1 cells to 80-90% confluency.

    • On the day of the assay, aspirate the culture medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer and determine the cell density. Dilute the cell suspension to the desired concentration (typically 2,500-10,000 cells per well).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the MCHR1 agonist (e.g., MCH) in assay buffer at 4x the final desired concentration.

    • Prepare a 4x solution of forskolin in assay buffer. The final concentration of forskolin should be determined empirically but is typically in the low micromolar range (e.g., 1-10 µM).

    • Add 5 µL of the agonist dilutions to the respective wells. For control wells (basal and forskolin-stimulated), add 5 µL of assay buffer.

    • Add 5 µL of the 4x forskolin solution to all wells except the basal control wells (add 5 µL of assay buffer instead).

  • Incubation:

    • Seal the plate and incubate for 30-60 minutes at 37°C.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP assay kit, prepare the lysis buffer containing the TR-FRET reagents (e.g., europium-labeled anti-cAMP antibody and a fluorescent cAMP analog).

    • Add 10 µL of the lysis/detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

Detailed Protocol for MCHR1 Antagonist Potency Determination
  • Cell Preparation:

    • Follow the same procedure as for the agonist assay.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the MCHR1 antagonist in assay buffer at 4x the final desired concentration.

    • Prepare a 4x solution of the MCHR1 agonist (MCH) at a concentration that elicits approximately 80% of its maximal response (EC80), as determined from the agonist potency assay.

    • Prepare a 4x solution of forskolin as in the agonist assay.

    • Add 5 µL of the antagonist dilutions to the respective wells.

    • Add 5 µL of the 4x MCH (EC80) solution to all wells except the basal and forskolin-only controls.

    • Add 5 µL of the 4x forskolin solution to all wells except the basal control.

  • Incubation, cAMP Detection, and Data Acquisition:

    • Follow steps 3-5 from the agonist potency determination protocol.

Data Analysis and Presentation

The raw TR-FRET data (ratio of acceptor to donor emission) is inversely proportional to the intracellular cAMP concentration. The data should be analyzed using a non-linear regression model (four-parameter logistic equation) to determine EC50 and IC50 values.

Quantitative Data Summary

The following table summarizes the potency of a selection of MCHR1 agonists and antagonists as determined by cAMP accumulation assays.

CompoundTypeAssay TypeCell LinePotency (EC50/IC50)Reference(s)
Melanin-Concentrating Hormone (MCH)AgonistForskolin-stimulated cAMP inhibitionCHO-MCHR1100 pM[4]
Melanin-Concentrating Hormone (MCH)AgonistForskolin-stimulated cAMP inhibitionHEK293-MCHR11.8 nM[5]
MQ1AntagonistMCH-inhibited cAMP accumulationHEK293-MCHR15.7 nM[5]
T-226296AntagonistMCH-inhibited cAMP accumulationCHO-hMCHR15.5 nM[6]
SNAP-7941AntagonistMCH-inhibited cAMP accumulationCOS-7-hMCHR115 nM (Ki)[7]
GW803430AntagonistMCH-inhibited cAMP accumulationN/A9.3 (pIC50)[3]
KRX-104137AntagonistNot specified in abstractNot specified0.01 µM[8]
KRX-104130AntagonistNot specified in abstractNot specified0.02 µM[8]
KRX-104156AntagonistNot specified in abstractNot specified0.05 µM[8]
KRX-104165AntagonistNot specified in abstractNot specified0.06 µM[8]

Note: The specific assay conditions and cell lines used can influence the determined potency values. The data presented here is for comparative purposes.

Conclusion

The cAMP accumulation assay is a highly effective and reproducible method for studying the Gαi-coupling of MCHR1 and for the pharmacological characterization of its ligands. The detailed protocols and data provided in this application note serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel therapeutics targeting the MCH system.

References

Application Notes and Protocols for In Vivo Rodent Models in MCHr1 Antagonist Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo rodent models to assess the efficacy of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists. The following sections detail the MCHr1 signaling pathway, experimental workflows, and specific protocols for evaluating the anti-obesity and metabolic benefits of MCHr1 antagonism.

MCHr1 Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, and other physiological processes. Its effects are mediated through the MCHr1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus. In rodents, MCHr1 is the primary functional MCH receptor. Upon binding of MCH, MCHr1 can couple to different G proteins, including Gαi, Gαo, and Gαq. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These signaling cascades ultimately influence neuronal activity and gene expression related to appetite and energy expenditure.

MCHR1_Signaling_Pathway cluster_downstream Downstream Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 G_protein Gαi/Gαq MCHR1->G_protein Activates Antagonist_Effects Anorexigenic Effects ↑ Energy Expenditure MCHR1->Antagonist_Effects AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Physiological_Effects Orexigenic Effects ↓ Energy Expenditure cAMP->Physiological_Effects Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Leads to Ca2->Physiological_Effects Antagonist MCHr1 Antagonist Antagonist->MCHR1 Blocks

Caption: MCHr1 Signaling Pathway and Point of Antagonist Intervention.

Experimental Workflow for Efficacy Testing

A systematic workflow is essential for the robust evaluation of MCHr1 antagonist efficacy in rodent models. The process begins with the selection of an appropriate animal model and progresses through acclimatization, compound administration, and the measurement of key physiological and metabolic parameters.

Experimental_Workflow A Model Selection (e.g., DIO mice, Zucker rats) B Acclimatization & Baseline Measurement A->B C Randomization & Grouping B->C D Chronic Dosing of MCHr1 Antagonist C->D E Daily Monitoring: Food & Water Intake, Body Weight D->E Daily F Metabolic Phenotyping: Energy Expenditure, Body Composition D->F Intermittent G Terminal Procedures: Blood & Tissue Collection E->G F->G H Data Analysis & Interpretation G->H

Caption: General Experimental Workflow for MCHr1 Antagonist Efficacy.

In Vivo Rodent Models

The selection of an appropriate rodent model is critical for the successful evaluation of MCHr1 antagonist efficacy. Both diet-induced and genetic models of obesity are commonly employed.

  • Diet-Induced Obesity (DIO) Models: C57BL/6 mice or Sprague-Dawley rats fed a high-fat diet (HFD) are widely used to model common human obesity. These models are translationally relevant as they mimic the development of obesity due to caloric excess.

  • Genetic Obesity Models:

    • Zucker (fa/fa) Rats: These rats have a mutation in the leptin receptor gene, leading to hyperphagia and severe obesity.

    • ob/ob Mice: These mice lack functional leptin, resulting in hyperphagia and obesity.

  • MCHr1 Knockout (KO) Mice: MCHr1 KO mice are used to confirm that the observed effects of an antagonist are specifically mediated through the MCHr1 receptor. These mice are typically lean, hyperphagic, and resistant to diet-induced obesity.

Efficacy Data of MCHr1 Antagonists in Rodent Models

The following tables summarize the quantitative effects of various MCHr1 antagonists on key metabolic parameters in different rodent models.

Table 1: Effects of MCHr1 Antagonists on Body Weight

CompoundAnimal ModelDose & RouteDurationBody Weight Change vs. VehicleReference
GW803430DIO Rats1-3 mg/kg, p.o.14 daysDose-dependent decrease
SNAP-7491DIO RatsNot specified4 weeks26% reduction
S38151ob/ob Mice10-30 mg/kg, i.p.DailyLimited body weight gain
S38151DIO Mice10-30 mg/kg, i.p.DailyLimited body weight gain
AMG 076DIO MiceNot specified8 weeksDose-related reduction in weight gain
Peptide AntagonistDIO Mice7.5 µ g/day , i.c.v.4 weeks21% weight loss (vs. 6% gain in vehicle)

Table 2: Effects of MCHr1 Antagonists on Food Intake

CompoundAnimal ModelDose & RouteDurationFood Intake Change vs. VehicleReference
GW803430DIO Rats1-3 mg/kg, p.o.14 daysDose-dependent decrease
S38151Zucker fa/fa Rats5-20 nmol/kg, i.c.v.DailyDose-dependent inhibition
Peptidic AntagonistsRatsi.c.v. infusion14 days16% reduction
AMG 076DIO MiceNot specifiedChronicReduction
S38151Rats0.5-50 nmol/kg, i.c.v.AcuteCounteracted MCH-induced feeding

Detailed Experimental Protocols

Protocol 1: Evaluation of a Novel MCHr1 Antagonist in a Diet-Induced Obese (DIO) Mouse Model

Objective: To assess the chronic effects of an MCHr1 antagonist on body weight, food intake, and body composition in DIO mice.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • Standard chow diet

  • Test MCHr1 antagonist

  • Vehicle control

  • Animal balance

  • Metabolic cages (for food and water intake monitoring)

  • Body composition analyzer (e.g., EchoMRI)

Procedure:

  • Induction of Obesity:

    • House mice individually and provide ad libitum access to HFD for 8-12 weeks. A control group should be maintained on a standard chow diet.

    • Monitor body weight weekly. Mice are considered obese when they reach a predetermined weight or show significantly higher body weight compared to the chow-fed group.

  • Acclimatization and Baseline Measurements:

    • Acclimatize the DIO mice to individual housing and handling for at least one week before the start of the study.

    • Measure baseline body weight, food intake, and water intake for 3-5 consecutive days.

    • Perform a baseline body composition analysis to determine fat mass and lean mass.

  • Randomization and Grouping:

    • Based on body weight and fat mass, randomize the DIO mice into treatment groups (e.g., vehicle control, low-dose antagonist, high-dose antagonist).

  • Compound Administration:

    • Administer the MCHr1 antagonist or vehicle daily via the desired route (e.g., oral gavage) for a period of 4-8 weeks.

  • Monitoring:

    • Measure body weight and food and water intake daily.

    • Perform body composition analysis weekly or at the end of the study.

  • Terminal Procedures:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

    • Collect tissues (e.g., liver, adipose tissue) for further analysis.

Protocol 2: Assessment of Energy Expenditure using Indirect Calorimetry

Objective: To determine the effect of an MCHr1 antagonist on energy expenditure, respiratory exchange ratio (RER), and physical activity.

Materials:

  • DIO mice or other relevant rodent model

  • Test MCHr1 antagonist

  • Vehicle control

  • Indirect calorimetry system (e.g., CLAMS, TSE LabMaster)

Procedure:

  • Acclimatization:

    • Acclimatize the animals to the calorimetry cages for at least 24-48 hours before data collection. This is crucial to minimize stress-induced artifacts.

  • Baseline Measurement:

    • Record baseline energy expenditure (VO2, VCO2), RER, and physical activity for 24-48 hours.

  • Compound Administration:

    • Administer a single dose of the MCHr1 antagonist or vehicle. For chronic studies, animals can be dosed daily while housed in the calorimetry system.

  • Data Collection:

    • Continuously record metabolic data for at least 24 hours post-dosing.

  • Data Analysis:

    • Analyze the data to determine changes in energy expenditure, RER (an indicator of substrate utilization), and locomotor activity during both the light and dark cycles.

Protocol 3: Confirmation of Target Engagement using MCHr1 Knockout Mice

Objective: To confirm that the observed in vivo effects of an MCHr1 antagonist are mediated through its action on the MCHr1 receptor.

Materials:

  • MCHr1 knockout (KO) mice

  • Wild-type (WT) littermate controls

  • Test MCHr1 antagonist

  • Vehicle control

Procedure:

  • Study Design:

    • Use a 2x2 study design with four groups: WT + Vehicle, WT + Antagonist, KO + Vehicle, KO + Antagonist.

  • Experimentation:

    • Conduct a chronic efficacy study as described in Protocol 1.

    • Administer the antagonist or vehicle to both WT and KO mice.

  • Data Analysis and Interpretation:

    • Compare the effects of the antagonist on body weight, food intake, and other relevant parameters between the WT and KO groups.

    • A lack of effect of the antagonist in the KO mice, while a significant effect is observed in the WT mice, confirms that the compound's action is MCHr1-dependent.

Application Notes and Protocols for the Evaluation of MCHr1 Antagonists in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, making its receptor, MCHr1, a compelling target for the development of anti-obesity therapeutics.[1][2] Diet-induced obesity (DIO) in rodents is a widely used preclinical model that recapitulates many features of human obesity, providing a robust platform for the evaluation of novel MCHr1 antagonists.[3] These application notes provide detailed protocols for utilizing DIO models to assess the efficacy of MCHr1 antagonists, covering experimental design, key endpoint measurements, and relevant signaling pathways.

Diet-Induced Obesity (DIO) Models

The C57BL/6J mouse is a commonly used inbred strain that is susceptible to developing obesity, hyperglycemia, and insulin resistance when fed a high-fat diet (HFD).[4] Wistar and Sprague-Dawley rats are also frequently used for DIO studies.[5] The induction of obesity is typically achieved by feeding animals a diet with 40-60% of calories derived from fat for a period of 6 to 20 weeks.[4][6] This leads to a phenotype characterized by increased body weight, adiposity, and metabolic dysregulation, mimicking the human condition.[3]

Efficacy of MCHr1 Antagonists in DIO Models: Quantitative Data

Numerous small-molecule MCHr1 antagonists have demonstrated efficacy in reducing body weight and food intake in DIO models. The specificity of these antagonists is often confirmed using MCHr1 knockout mice, in which the compounds exhibit no effect.[7][8] Below are summary tables of quantitative data from studies evaluating various MCHr1 antagonists.

Table 1: Effect of GW803430 on Body Weight and Food Intake in DIO Rats [8]

Treatment GroupDose (mg/kg, p.o.)DurationBody Weight Change (g)Cumulative Food Intake (g)
Vehicle-14 days+5.0 ± 1.5300 ± 10
GW8034300.114 days+2.5 ± 2.0290 ± 12
GW803430114 days-10.0 ± 2.5250 ± 15
GW803430314 days-15.0 ± 3.0230 ± 18
*Data are presented as mean ± SEM. p < 0.05 compared to vehicle.

Table 2: Effect of AZD1979 on Body Weight and Food Intake in DIO Mice [7]

Treatment GroupDose (µmol/kg, p.o.)DurationBody Weight Change (%)Cumulative Food Intake (g)
Vehicle (Wild Type)-10 days+2.0 ± 0.530 ± 2
AZD1979 (Wild Type)6010 days-8.0 ± 1.022 ± 1.5
Vehicle (Mchr1 KO)-10 days+1.5 ± 0.832 ± 3
AZD1979 (Mchr1 KO)6010 days+1.0 ± 0.731 ± 2.5
*Data are presented as mean ± SEM. p < 0.05 compared to vehicle in wild type mice.

Table 3: Effect of SNAP-7941 on Body Weight Gain in DIO Rats [4]

Treatment GroupDose (mg/kg, i.p., b.i.d.)DurationBody Weight Gain (%)
Vehicle-7 days100
SNAP-7941107 days74
Data are presented as a percentage of the vehicle-treated group's weight gain. p < 0.05 compared to vehicle.

Experimental Protocols

Induction of Diet-Induced Obesity (DIO)

Objective: To induce an obese phenotype in rodents.

Materials:

  • Male C57BL/6J mice or Wistar/Sprague-Dawley rats (6-8 weeks old)

  • High-fat diet (HFD; 40-60% kcal from fat)

  • Standard chow diet (Control)

  • Animal caging with bedding

  • Water bottles

  • Analytical balance

Procedure:

  • Acclimatize animals to the housing facility for at least one week.

  • Randomize animals into two groups: Control (standard chow) and DIO (HFD).

  • Provide ad libitum access to the respective diets and water for 6-20 weeks.

  • Monitor body weight and food intake weekly.

  • Animals are considered obese when they exhibit a significant increase in body weight (typically 15-20% greater than the control group) and/or increased adiposity.

Evaluation of MCHr1 Antagonist Efficacy

Objective: To assess the effect of an MCHr1 antagonist on body weight, food intake, and other metabolic parameters in DIO animals.

Materials:

  • DIO animals

  • MCHr1 antagonist

  • Vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Metabolic cages for food and water intake monitoring

  • Equipment for blood collection (e.g., tail vein lancets, microcentrifuge tubes)

  • Glucose meter

  • ELISA kits for insulin and leptin measurement

Procedure:

  • Once the DIO phenotype is established, randomize the obese animals into treatment groups (vehicle and various doses of the MCHr1 antagonist).

  • Administer the compound or vehicle daily (or as per the desired dosing regimen) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Record body weight and food intake daily.

  • At the end of the treatment period, collect blood samples for the analysis of glucose, insulin, and leptin levels.

  • (Optional) Perform body composition analysis (e.g., DEXA scan) to determine fat and lean mass.

  • (Optional) Conduct a glucose tolerance test to assess insulin sensitivity.

Indirect Calorimetry

Objective: To measure energy expenditure and respiratory exchange ratio (RER).

Materials:

  • Indirect calorimetry system (e.g., CLAMS, Oxymax)

  • DIO animals treated with MCHr1 antagonist or vehicle

Procedure:

  • Acclimatize the animals to the calorimetry chambers for at least 24 hours before data collection.

  • Place individual animals in the chambers with free access to food and water.

  • The system will measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a set period (typically 24-48 hours).

  • Energy expenditure is calculated from VO2 and VCO2 data.

  • The respiratory exchange ratio (RER = VCO2/VO2) is calculated to determine the primary fuel source (carbohydrates vs. fats).

Forced Swim Test

Objective: To assess for potential antidepressant-like effects of the MCHr1 antagonist.

Materials:

  • Cylindrical water tank (e.g., 20 cm diameter, 30 cm height)

  • Water (23-25°C)

  • Video recording equipment

  • Stopwatch

Procedure:

  • Fill the tank with water to a level of 15 cm.[3]

  • Gently place the mouse into the water.

  • The test duration is typically 6 minutes.[9]

  • Record the entire session for later analysis.

  • The primary measure is the duration of immobility during the last 4 minutes of the test.[9] A decrease in immobility time is indicative of an antidepressant-like effect.

  • After the test, remove the mouse, dry it thoroughly, and return it to its home cage.

Signaling Pathways and Visualizations

MCHr1 Signaling Pathway

Melanin-concentrating hormone receptor 1 (MCHr1) is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[6][10] Activation by MCH initiates two main signaling cascades:

  • Gαi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][11]

  • Gαq Pathway: Activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[11]

These signaling events ultimately modulate neuronal activity and contribute to the physiological effects of MCH on appetite and energy balance.

MCHr1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCH MCH MCHr1 MCHr1 MCH->MCHr1 Binds Gai Gαi MCHr1->Gai Activates Gaq Gαq MCHr1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., altered neuronal activity) PKA->Response Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC->Response

Caption: MCHr1 signaling cascade.

Experimental Workflow for MCHr1 Antagonist Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel MCHr1 antagonist in a DIO model.

Experimental_Workflow A Rodent Model Selection (e.g., C57BL/6J mice) B Induction of Diet-Induced Obesity (High-Fat Diet for 6-20 weeks) A->B C Randomization of Obese Animals B->C D Treatment Period (Vehicle vs. MCHr1 Antagonist) C->D E In-life Measurements - Body Weight - Food Intake D->E Daily F Terminal Procedures D->F J Data Analysis and Interpretation E->J G Metabolic Phenotyping - Indirect Calorimetry - Glucose Tolerance Test F->G H Behavioral Assessment (e.g., Forced Swim Test) F->H I Biochemical Analysis - Plasma Glucose, Insulin, Leptin - Tissue Triglycerides F->I G->J H->J I->J

Caption: Workflow for MCHr1 antagonist evaluation.

References

Application Notes and Protocols for Assessing Anxiolytic Effects of MCHr1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common behavioral models for evaluating the anxiolytic potential of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists. Detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows are included to facilitate reproducible and robust preclinical research in the field of anxiety and drug discovery.

Introduction to MCHr1 Antagonists and Anxiety

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, with widespread projections throughout the brain, including key regions involved in the regulation of stress and emotion.[1] MCH exerts its effects through the MCH1 receptor (MCHr1), a G protein-coupled receptor. In rodents, MCHr1 is the sole receptor for MCH.[1] The blockade of MCHr1 has emerged as a promising therapeutic strategy for the treatment of anxiety and depressive disorders.[2][3] Several MCHr1 antagonists have demonstrated anxiolytic-like effects in various rodent models of anxiety.[1][3]

MCHr1 Signaling Pathway

MCHr1 is coupled to inhibitory G proteins (Gi/o) and Gq proteins.[4][5] Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), ultimately influencing downstream signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway.[4][5] The net effect of MCHr1 activation is a modulation of neuronal excitability and neurotransmitter release in brain regions associated with anxiety.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHr1 MCH->MCHR1 Gq Gq MCHR1->Gq activates Gio Gi/o MCHR1->Gio activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gio->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Activity Modulation of Neuronal Activity Ca2->Neuronal_Activity ERK ERK Pathway PKC->ERK cAMP ↓ cAMP ATP->cAMP cAMP->Neuronal_Activity ERK->Neuronal_Activity

MCHr1 Signaling Pathway

Behavioral Models for Assessing Anxiolytic Effects

Several well-validated behavioral paradigms are employed to assess anxiety-like behavior in rodents. The following sections provide detailed protocols for three commonly used tests: the Elevated Plus-Maze, the Light-Dark Box Test, and the Open Field Test.

Elevated Plus-Maze (EPM) Test

The EPM test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Experimental Protocol

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis Habituation Animal Habituation (e.g., 60 min in testing room) Drug_Admin Administer MCHr1 Antagonist or Vehicle (specify dose and route) Habituation->Drug_Admin Placement Place mouse in the center of the EPM, facing a closed arm Drug_Admin->Placement Exploration Allow free exploration for a set duration (e.g., 5 minutes) Placement->Exploration Recording Record session with video-tracking software Exploration->Recording Data_Extraction Extract data: - Time in open/closed arms - Entries into open/closed arms - Total distance traveled Recording->Data_Extraction Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Extraction->Analysis

Elevated Plus-Maze Experimental Workflow

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor). For mice, arms are typically 30-50 cm long and 5-10 cm wide.[6]

  • Video camera and tracking software.

  • MCHr1 antagonist and vehicle solution.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the MCHr1 antagonist or vehicle at the appropriate dose and route (e.g., intraperitoneal, oral) with a sufficient pre-treatment time for the compound to become effective.

  • Test Initiation: Place the animal in the center of the maze, facing one of the closed arms.

  • Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the session using a video camera positioned above the maze.

  • Data Analysis: Analyze the video recordings to quantify the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Cleaning: Thoroughly clean the maze between each trial to eliminate olfactory cues.

Quantitative Data Summary: Anxiolytic Effects of MCHr1 Antagonists in the EPM Test

MCHr1 AntagonistSpeciesDose & RouteTime in Open Arms (seconds)Entries into Open ArmsLocomotor Activity (Total Arm Entries)
Vehicle Mousei.c.v.6.99 ± (SEM not reported)5.0 ± (SEM not reported)17.90 ± 1.22
TPI 1361-17 Mouse1 nmol, i.c.v.38.9 ± (SEM not reported)7.6 ± (SEM not reported)15.40 ± 2.06
Vehicle Rat-Data not availableData not availableData not available
SNAP-7941 Rat10, 20 mg/kg, p.o.IncreasedIncreasedNo significant change
Vehicle Mouse-Data not availableData not availableData not available
SNAP-94847 Mouse10, 30 mg/kg, p.o.IncreasedIncreasedNo significant change

Note: "Increased" indicates a statistically significant increase compared to the vehicle group. Specific numerical data with error bars were not always available in the reviewed literature.

Light-Dark Box Test

This test is based on the conflict between the exploratory drive of rodents and their natural aversion to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Protocol

LD_Box_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis Habituation Animal Habituation (e.g., 60 min in testing room) Drug_Admin Administer MCHr1 Antagonist or Vehicle (specify dose and route) Habituation->Drug_Admin Placement Place mouse in the center of the light compartment Drug_Admin->Placement Exploration Allow free exploration for a set duration (e.g., 10 minutes) Placement->Exploration Recording Record session with video-tracking software Exploration->Recording Data_Extraction Extract data: - Time in light/dark compartments - Transitions between compartments - Latency to enter dark compartment Recording->Data_Extraction Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Extraction->Analysis

Light-Dark Box Experimental Workflow

Materials:

  • Light-dark box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).

  • Video camera and tracking software.

  • MCHr1 antagonist and vehicle solution.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer the MCHr1 antagonist or vehicle.

  • Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Data Collection: Allow the animal to freely explore the apparatus for 10 minutes. Record the session with a video camera.

  • Data Analysis: Analyze the recordings to measure:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Total distance traveled.

  • Cleaning: Clean the apparatus thoroughly between animals.

Quantitative Data Summary: Anxiolytic Effects of MCHr1 Antagonists in the Light-Dark Box Test

MCHr1 AntagonistSpeciesDose & RouteTime in Light Compartment (seconds)TransitionsLatency to Enter Dark (seconds)
Vehicle Mousei.c.v.41.78 ± (SEM not reported)6.17 ± (SEM not reported)48.76 ± (SEM not reported)
TPI 1361-17 Mouse1 nmol, i.c.v.74.12 ± (SEM not reported)9.43 ± (SEM not reported)11.23 ± (SEM not reported)
Vehicle Mousep.o.Data not availableData not availableData not available
SNAP-94847 Mouse10, 30 mg/kg, p.o.Significantly increasedSignificantly increasedSignificantly decreased

Note: "Significantly increased/decreased" indicates a statistically significant difference compared to the vehicle group. Specific numerical data with error bars were not always available in the reviewed literature.[6]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay near the walls (thigmotaxis) of a novel open arena. Anxiolytics can increase the time spent in the center of the open field.

Experimental Protocol

OFT_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis Habituation Animal Habituation (e.g., 60 min in testing room) Drug_Admin Administer MCHr1 Antagonist or Vehicle (specify dose and route) Habituation->Drug_Admin Placement Place mouse in the center of the open field arena Drug_Admin->Placement Exploration Allow free exploration for a set duration (e.g., 15-30 minutes) Placement->Exploration Recording Record session with video-tracking software Exploration->Recording Data_Extraction Extract data: - Time in center/periphery - Distance traveled in center/periphery - Total distance traveled - Rearing frequency Recording->Data_Extraction Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Extraction->Analysis

Open Field Test Experimental Workflow

Materials:

  • Open field arena (a square or circular arena with walls).

  • Video camera and tracking software.

  • MCHr1 antagonist and vehicle solution.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes.

  • Drug Administration: Administer the MCHr1 antagonist or vehicle.

  • Test Initiation: Place the animal in the center of the open field arena.

  • Data Collection: Allow the animal to explore the arena for 15-30 minutes. Record the session using a video camera.

  • Data Analysis: The software divides the arena into a central zone and a peripheral zone. The following parameters are quantified:

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Distance traveled in the center and periphery.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

  • Cleaning: Clean the arena between each animal.

Quantitative Data Summary: Anxiolytic Effects of MCHr1 Antagonists in the Open Field Test

MCHr1 AntagonistSpeciesDose & RouteTime in CenterTotal Distance TraveledRearing
Vehicle Rat-Data not availableData not availableData not available
SNAP-7941 Rat10, 20 mg/kg, i.p.IncreasedNo significant changeNo significant change
Vehicle Mouse-Data not availableData not availableData not available
ATC0065 Mouse3, 10, 30 mg/kg, p.o.IncreasedNo significant changeNo significant change
Vehicle Mouse-Data not availableData not availableData not available
GW803430 Mouse3, 10, 30 mg/kg, p.o.IncreasedNo significant changeNo significant change

Note: "Increased" indicates a statistically significant increase compared to the vehicle group. Specific numerical data with error bars were not always available in the reviewed literature.

Conclusion

The behavioral models described in these application notes are valuable tools for the preclinical assessment of the anxiolytic effects of MCHr1 antagonists. Consistent and detailed experimental protocols are crucial for obtaining reliable and reproducible data. The provided quantitative data summaries offer a comparative overview of the effects of several MCHr1 antagonists, highlighting the potential of this class of compounds in the development of novel anxiolytic therapies. Researchers should carefully consider the choice of animal model, dose, and route of administration when designing their studies. Further investigation into the specific neuronal circuits and downstream signaling pathways modulated by MCHr1 antagonists will provide a more complete understanding of their mechanism of action.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Profiling of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Melanin-Concentrating Hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, feeding behavior, mood, and sleep.[1][2][3] It exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[1][4] In rodents, only MCHR1 is expressed, making it a key target for therapeutic intervention.[4][5] MCHR1 antagonists have been investigated as potential treatments for obesity, anxiety, and depression.[2][3][4][6] The development of MCHR1 antagonists has been challenging, with some candidates failing in clinical trials due to issues like cardiotoxicity associated with hERG channel inhibition.[7][8][9] This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of MCHR1 antagonists, including experimental protocols and data presentation.

MCHR1 Signaling Pathway

MCHR1 couples to multiple G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[5][10] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][11] The Gαq pathway activation results in the stimulation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[5][11] These pathways ultimately modulate neuronal activity and gene transcription.[11]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCHR1 MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH MCH->MCHR1 activates Antagonist MCHr1 Antagonist Antagonist->MCHR1 blocks AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PLC Phospholipase C Gq->PLC activates IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca

Caption: MCHR1 Signaling Pathway.

Pharmacodynamic (PD) Profiling

Pharmacodynamic studies are essential to characterize the biochemical and physiological effects of MCHR1 antagonists.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the binding affinity of a test compound for MCHR1 by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human MCHR1.[12]

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (5-10 µg protein/well) with a fixed concentration of a radiolabeled MCH analog (e.g., [¹²⁵I]-MCH) and varying concentrations of the MCHR1 antagonist.[12]

  • Incubation Conditions: Incubate for 60-90 minutes at room temperature.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assays

These assays measure the ability of an antagonist to block MCH-induced cellular responses.

  • cAMP Accumulation Assay: This assay is based on the Gαi-mediated inhibition of adenylyl cyclase.

    Protocol:

    • Cell Culture: Plate HEK293 cells stably expressing MCHR1 in a 96-well plate and culture overnight.

    • Pre-treatment: Pre-incubate the cells with varying concentrations of the MCHR1 antagonist for 15-30 minutes.

    • Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and MCH (at its EC₅₀ or EC₈₀ concentration) and incubate for an additional 15-30 minutes.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

    • Data Analysis: Determine the IC₅₀ value of the antagonist for the inhibition of MCH-mediated suppression of forskolin-stimulated cAMP production.

  • Calcium (Ca²⁺) Mobilization Assay: This assay measures the Gαq-mediated increase in intracellular calcium.

    Protocol:

    • Cell Culture: Plate CHO or HEK293 cells stably expressing MCHR1 in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

    • Pre-treatment: Pre-incubate the cells with varying concentrations of the MCHR1 antagonist.

    • Stimulation: Add MCH at its EC₅₀ concentration to stimulate a Ca²⁺ response.[12]

    • Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).[12]

    • Data Analysis: Determine the IC₅₀ value of the antagonist for the inhibition of the MCH-induced calcium response.

In Vivo Models

1. Models of Obesity

  • Diet-Induced Obesity (DIO) in Rodents: This is a common model to evaluate the anti-obesity effects of MCHR1 antagonists.[13]

    Protocol:

    • Induction of Obesity: Feed mice or rats a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

    • Compound Administration: Administer the MCHR1 antagonist orally (p.o.) or via other appropriate routes.[4]

    • Monitoring: Monitor food intake, water intake, and body weight daily or on a regular schedule.[14]

    • Metabolic Parameters: At the end of the study, measure parameters such as fat mass (using DEXA or MRI), plasma levels of glucose, insulin, and lipids.[12]

    • Pair-Feeding Study: Include a pair-fed group to determine if the weight loss is solely due to reduced food intake or also involves increased energy expenditure.[3]

2. Models of Anxiety and Depression

  • Forced Swim Test (FST) in Mice: This model is used to assess antidepressant-like activity.

    Protocol:

    • Pre-treatment: Administer the MCHR1 antagonist (e.g., orally) 1 hour before the test.[14]

    • Test Session: Place individual mice in a cylinder of water from which they cannot escape.

    • Observation: Record the duration of immobility during a 6-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.[4][14]

  • Marble Burying Test in Mice: This test is used to evaluate anxiolytic-like effects.[4]

    Protocol:

    • Test Arena: Place marbles on the surface of the bedding in a test cage.

    • Compound Administration: Administer the MCHR1 antagonist prior to the test.

    • Test Session: Place a mouse in the cage and allow it to explore for 30 minutes.

    • Scoring: Count the number of marbles that are at least two-thirds buried. A reduction in the number of buried marbles suggests an anxiolytic-like effect.[4]

Pharmacokinetic (PK) Profiling

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of MCHR1 antagonists.

Protocol for a Typical PK Study in Rodents:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer the MCHR1 antagonist via the intended clinical route (e.g., oral gavage) and also intravenously (i.v.) to determine bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the antagonist in plasma samples using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t₁/₂: Elimination half-life.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Data Presentation

The following tables summarize representative data for various MCHR1 antagonists.

Table 1: In Vitro Pharmacodynamic Properties of MCHR1 Antagonists

CompoundBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)Assay TypeReference
GW803430 ED₅₀ = 0.05-0.56 mg/kg (in vivo)-Ex vivo autoradiography[14]
SNAP-94847 High Affinity--[2][15]
AMG 076 0.451.1[¹²⁵I]-MCH displacement[12]
KRX-104130 PotentPotentTRF-based binding[7]
MQ1 2.21.6[¹²⁵I]-MCH-(4-19) binding, cAMP assay[16]

Table 2: In Vivo Efficacy of MCHR1 Antagonists

CompoundAnimal ModelDoseEffectReference
GW803430 DIO Rats1-3 mg/kg, p.o.Decreased food intake and body weight[4][14]
GW803430 Mouse FST3 mg/kg, p.o.Reduced immobility time[4][14]
SNAP-7941 DIO RatsChronic admin.Decreased body weight[3]
T-226296 RodentsSystemic injectionDecreased MCH-induced food intake[3]
AMG 076 Mouse models-Reduced body weight[9]

Table 3: Pharmacokinetic Parameters of MCHR1 Antagonists in Preclinical Species

CompoundSpeciesRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t₁/₂ (h)Bioavailability (F%)Reference
AMG 076 Ratp.o.----Good[9]
AMG 076 Dogp.o.----Good[9]
KRX-104130 ------Favorable[7][8]
Indole 10e Rat, Monkeyp.o.----Good[17]

Note: Specific PK values are often proprietary and not fully disclosed in publications. The table indicates general properties where specific values are unavailable.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical profiling of an MCHR1 antagonist.

PK_PD_Workflow cluster_Discovery Discovery & In Vitro Profiling cluster_InVivo In Vivo Profiling cluster_Development Preclinical Development HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Binding_Assay Binding Assays (Ki determination) Lead_Opt->Binding_Assay Functional_Assay Functional Assays (IC50 determination) Lead_Opt->Functional_Assay PK_Studies Pharmacokinetic Studies (Rodents, Non-rodents) Binding_Assay->PK_Studies Functional_Assay->PK_Studies Efficacy_Models Efficacy Models (Obesity, Anxiety, Depression) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies (e.g., hERG assay) Efficacy_Models->Tox_Studies Candidate_Selection Candidate Selection Tox_Studies->Candidate_Selection IND_Enabling IND-Enabling Studies Candidate_Selection->IND_Enabling

Caption: Preclinical Profiling Workflow for MCHR1 Antagonists.

References

Application Note: A Guide to Studying MCHR1 Function Using CRISPR/Cas9 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and sleep-wake cycles.[1] MCH, the endogenous ligand for MCHR1, activates downstream signaling pathways that influence these physiological processes.[2] Given its role in metabolic and psychiatric conditions, MCHR1 is a significant therapeutic target.[1]

The CRISPR/Cas9 gene-editing system offers a powerful tool to create knockout (KO) cell lines, enabling precise investigation of MCHR1's function and its signaling mechanisms. This document provides a detailed guide for using CRISPR/Cas9 to ablate MCHR1 expression in mammalian cell lines, validate the knockout, and perform functional characterization to aid in basic research and drug discovery.

MCHR1 Signaling Pathways

MCHR1 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gαq, to initiate distinct intracellular signaling cascades upon activation by MCH.[1]

  • Gαi/o Pathway : Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3]

  • Gαq Pathway : Coupling to Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK).[3][4]

MCHR1_Signaling MCHR1 Signaling Pathways cluster_membrane Cell Membrane cluster_Gi Gi Pathway cluster_Gq Gq Pathway MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Coupling Gq Gαq MCHR1->Gq Coupling MCH MCH MCH->MCHR1 Activation AC Adenylyl Cyclase Gi->AC cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA PLC PLC Gq->PLC ERK ERK Activation ↑ Gq->ERK Ca Intracellular Ca2+ ↑ PLC->Ca

Caption: Overview of MCHR1 Gαi and Gαq signaling pathways.

Experimental Workflow for MCHR1 Knockout and Analysis

The overall process involves designing guide RNAs (gRNAs) targeting an early exon of the MCHR1 gene, delivering the CRISPR/Cas9 components into a suitable cell line (e.g., HEK293, CHO), isolating and expanding single-cell clones, validating the gene knockout at both the genomic and protein levels, and finally, performing functional assays to confirm the loss of MCHR1 activity.

Workflow CRISPR/Cas9 Workflow for MCHR1 Study cluster_prep Phase 1: Gene Editing cluster_selection Phase 2: Clonal Selection cluster_validation Phase 3: Knockout Validation cluster_functional Phase 4: Functional Analysis gRNA 1. gRNA Design & Synthesis (Target early exon of MCHR1) RNP 2. RNP Assembly (Cas9 Protein + gRNA) gRNA->RNP Delivery 3. RNP Transfection (e.g., Lipofection) RNP->Delivery Cloning 4. Single-Cell Cloning (Limiting Dilution or FACS) Delivery->Cloning Expansion 5. Clonal Expansion Cloning->Expansion Genomic 6a. Genomic Validation (Sanger Sequencing) Expansion->Genomic Confirm KO Genotype Protein 6b. Protein Validation (Western Blot / Flow Cytometry) Expansion->Protein Confirm Protein Loss Assays 7. Functional Assays (cAMP, Calcium, Binding) Protein->Assays Proceed with Validated Clones

Caption: Step-by-step workflow for generating and analyzing MCHR1 KO cell lines.

Detailed Protocols

Protocol 3.1: CRISPR/Cas9-Mediated Knockout of MCHR1

This protocol describes the generation of MCHR1 KO cell lines using ribonucleoprotein (RNP) delivery, which minimizes off-target effects.

Materials:

  • HEK293 or CHO cells

  • High-fidelity Cas9 nuclease

  • Synthetic sgRNAs targeting an early exon of human MCHR1 (design using tools like Benchling or CHOPCHOP)

  • Lipofection-based CRISPR transfection reagent

  • Culture medium, FBS, antibiotics

  • 96-well and larger format culture plates

Procedure:

  • gRNA Design: Design at least two sgRNAs targeting exon 1 or 2 of the MCHR1 gene to induce frameshift mutations.

  • Cell Culture: Culture cells under standard conditions (37°C, 5% CO2). Ensure cells are healthy and are at 70-80% confluency on the day of transfection.

  • RNP Complex Formation:

    • For each transfection, dilute Cas9 protein and synthetic sgRNA in an appropriate buffer.

    • Mix the Cas9 and sgRNA solutions and incubate at room temperature for 10-15 minutes to form the RNP complex.

  • Transfection:

    • Dilute the RNP complexes with opti-MEM or a similar serum-free medium.

    • Separately, dilute the lipofection reagent in opti-MEM.

    • Combine the diluted RNP and lipofection reagent, mix gently, and incubate for 20 minutes at room temperature.

    • Add the final transfection mix dropwise to the cells.

  • Single-Cell Cloning:

    • 48-72 hours post-transfection, harvest the cells.

    • Perform serial dilution in a 96-well plate to achieve a density of ~0.5 cells per well.

    • Incubate plates for 2-3 weeks, monitoring for the growth of single colonies.

  • Clonal Expansion: Once colonies are visible, transfer individual clones to larger wells (24-well, then 6-well plates) for expansion. Create a frozen stock and a parallel culture for validation.

Protocol 3.2: Validation of MCHR1 Knockout

A. Genomic Validation (Sanger Sequencing):

  • Genomic DNA Extraction: Extract genomic DNA from each expanded clone and a wild-type (WT) control.

  • PCR Amplification: Amplify the MCHR1 target region (~500-800 bp) using primers flanking the sgRNA cut site.

  • Sequencing: Send the purified PCR products for Sanger sequencing.

  • Analysis: Analyze the sequencing chromatograms using tools like TIDE (Tracking of Indels by Decomposition) or by visual inspection to identify clones with biallelic frameshift insertions/deletions (indels).

B. Protein Validation (Western Blot):

  • Protein Extraction: Lyse cells from KO clones and WT controls to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a validated primary antibody against MCHR1 overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Analysis: Confirm the absence of the MCHR1 protein band in KO clones compared to the WT control.

Protocol 3.3: Functional Characterization of MCHR1 KO Cell Lines

A. cAMP Accumulation Assay (Gαi Signaling):

  • Cell Plating: Seed WT and validated MCHR1 KO cells into 96-well plates.

  • Stimulation:

    • Pre-treat cells with a phosphodiesterase inhibitor like IBMX (500 µM) for 10-15 minutes.

    • Add forskolin (an adenylyl cyclase activator, e.g., 10 µM) with or without varying concentrations of MCH (1 pM to 1 µM).

    • Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).

  • Analysis: In WT cells, MCH should inhibit forskolin-stimulated cAMP production in a dose-dependent manner. This response should be absent in MCHR1 KO cells.

B. Intracellular Calcium Flux Assay (Gαq Signaling):

  • Cell Plating: Seed WT and MCHR1 KO cells into black, clear-bottom 96-well plates.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure baseline fluorescence for ~20 seconds.

    • Add varying concentrations of MCH and immediately measure the change in fluorescence over 2-3 minutes.

  • Analysis: WT cells should exhibit a dose-dependent increase in intracellular calcium upon MCH stimulation.[4] This response should be absent in MCHR1 KO cells.

Expected Results & Data Presentation

Successful generation of MCHR1 KO cell lines will result in the complete loss of MCHR1 protein and function. The following tables summarize the expected quantitative outcomes when comparing WT and validated KO clones.

Table 1: Summary of MCHR1 Knockout Validation Data

ParameterMethodWild-Type (WT) CellsMCHR1 KO Cells (Expected)
MCHR1 Gene Sequence Sanger SequencingUnedited sequenceBiallelic frameshift indels
MCHR1 mRNA Expression RT-qPCRDetectable levels>95% reduction or undetectable
MCHR1 Protein Expression Western Blot / Flow CytometryClear band / positive signal>95% reduction or undetectable

Table 2: Summary of Functional Assay Data

AssayParameterWild-Type (WT) CellsMCHR1 KO Cells (Expected)
Radioligand Binding Kd for 125I-MCH~3.1 nM[4]Not Detectable
cAMP Assay MCH Inhibition of ForskolinDose-dependent inhibitionAbolished (No inhibition)
Calcium Flux Assay EC50 for MCH~14.4 nM[4]No Response
Calcium Flux Assay Max Fluorescence ResponseDose-dependent increaseNo Response

Conclusion

This application note provides a comprehensive framework for utilizing CRISPR/Cas9 to generate and validate MCHR1 knockout cell lines. This approach enables a precise understanding of MCHR1-mediated signaling and provides a robust platform for screening novel therapeutic antagonists or agonists. The detailed protocols and expected outcomes serve as a guide for researchers to effectively dissect the complex biology of the MCH-MCHR1 system.

References

Application Notes and Protocols for Machine Learning-Based Prediction of MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) primarily expressed in the brain, playing a significant role in regulating energy homeostasis, feeding behavior, mood, and emotional responses.[1][2] This makes it a promising therapeutic target for obesity and other metabolic and neurological disorders.[3][4] However, the development of MCHR1 antagonists has been challenging. Many potential drug candidates have failed in clinical trials due to off-target effects, most notably cardiotoxicity caused by the inhibition of the human Ether-à-go-go-Related Gene (hERG) channel.[5][6] This is often due to structural similarities between the MCHR1 binding site and that of the hERG channel.[4][7]

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models offer a powerful computational approach to navigate these challenges. By learning from existing chemical and biological data, these models can predict the bioactivity of novel compounds, identify potential off-target effects early in the discovery pipeline, and prioritize candidates for synthesis and experimental testing.[8][9][10] This accelerates the drug discovery process, reduces costs, and increases the likelihood of identifying safe and effective MCHR1 antagonists.[5][11]

MCHR1 Signaling Pathway

MCHR1 is a GPCR that can couple to multiple G proteins, primarily G(i) and G(q).[12][13] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates intracellular signaling cascades. The G(i) pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14][15] The G(q) pathway activates phospholipase C (PLC), which results in an increase in intracellular calcium and the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[12][14] These pathways ultimately influence neuronal activity and gene transcription related to appetite and metabolism.[14]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH MCH MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Feeding Behavior) cAMP->Response Ca_PKC ↑ Ca²⁺ / PKC PLC->Ca_PKC ERK ERK Activation Ca_PKC->ERK ERK->Response

Figure 1. Simplified MCHR1 signaling pathway.

Application Notes

Predictive Modeling for MCHR1 Antagonist Discovery

The primary application of machine learning in this context is the development of robust QSAR models to perform virtual screening of large chemical libraries.[5][16] This process allows for the rapid identification of compounds with a high probability of being potent MCHR1 antagonists. A crucial secondary application is the simultaneous prediction of undesirable properties, such as hERG-induced cardiotoxicity, enabling a multi-objective optimization approach to find compounds that are both effective and safe.[6]

Data and Model Performance

The performance of a machine learning model is highly dependent on the quality and size of the training data. For MCHR1 antagonist prediction, datasets are typically compiled from sources like ChEMBL and patent literature.[19] The table below summarizes representative data and performance metrics for ML models developed for GPCR targets, including MCHR1.

Model Type Task Dataset Size (Compounds) Key Descriptors/Features Validation Method Performance Metric (Example) Reference
Deep Neural Network (DNN)MCHR1 Binding Affinity Prediction357,842 (Screening Library)Molecular FingerprintsInternal ValidationSuccessful prediction and experimental confirmation of 19 candidates.[5]
DNNhERG-induced Cardiotoxicity PredictionNot SpecifiedDeepHIT Model FeaturesNot SpecifiedUsed to filter out potentially cardiotoxic compounds.[5]
XGBoostOral Diabetes Drug DDI Prediction1,884606 LASSO-selected molecular featuresTrain/Validation/Test SplitF1-Score: 0.8182[20]
k-Nearest Neighbors (kNN) / SVMGeneral QSARVariesMolconnZ descriptorsLeave-one-out cross-validation (q²), Test Set (R²)q² and R² > 0.6[21]

Protocols

The development of a predictive machine learning model for MCHR1 antagonists follows a systematic workflow.[18][21]

Experimental Workflow for MCHR1 Antagonist Prediction

The overall process involves curating a high-quality dataset, generating informative molecular features, building and validating a predictive model, and finally using that model for virtual screening to identify novel hit compounds for experimental validation.

ML_Workflow DataCollection 1. Data Collection (ChEMBL, PubChem, Patents) DataCuration 2. Data Curation (Remove duplicates, Standardize structures, Correct errors) DataCollection->DataCuration DescriptorGen 3. Feature Engineering (Calculate Molecular Descriptors/ Fingerprints) DataCuration->DescriptorGen FeatureSelection 4. Feature Selection (Remove irrelevant/redundant features) DescriptorGen->FeatureSelection ModelTraining 5. Model Training (Split data, Train ML Algorithm e.g., RF, SVM, DNN) FeatureSelection->ModelTraining ModelValidation 6. Model Validation (Cross-validation, External test set) ModelTraining->ModelValidation VirtualScreening 7. Virtual Screening (Predict activity for large library) ModelValidation->VirtualScreening Deploy Validated Model HitSelection 8. Hit Prioritization (Select top candidates) VirtualScreening->HitSelection ExperimentalValidation 9. Experimental Validation (In vitro assays) HitSelection->ExperimentalValidation

Figure 2. Machine learning workflow for drug discovery.
Protocol 1: Data Collection and Curation

Objective: To assemble a high-quality dataset of chemical structures with known MCHR1 antagonist activity.

Methodology:

  • Data Retrieval:

    • Query chemical databases such as ChEMBL, PubChem, and BindingDB for compounds with measured activity against MCHR1.

    • Use specific search terms like "Melanin-Concentrating Hormone Receptor 1 antagonist" and the target's UniProt ID.

    • Extract compound structures (SMILES or SDF format) and their corresponding biological activity data (e.g., IC50, Ki, pIC50).

  • Data Curation and Preprocessing: [18][22]

    • Remove Duplicates: Identify and remove duplicate chemical structures.

    • Standardize Structures:

      • Neutralize charges.

      • Remove salts and solvents.

      • Standardize tautomeric forms and stereochemistry.

      • Use cheminformatics toolkits like RDKit or KNIME for automated curation.[22]

    • Handle Activity Data:

      • Convert all activity values to a consistent unit (e.g., pIC50 = -log10(IC50)).

      • For classification models, define activity thresholds to label compounds as 'active' or 'inactive'.

    • Outlier Detection: Check for and remove erroneous data points, which could be due to experimental or data entry errors.

Protocol 2: Molecular Descriptor Calculation and Feature Selection

Objective: To convert chemical structures into a numerical format (features) that a machine learning algorithm can process and to select the most relevant features.

Methodology:

  • Descriptor Calculation:

    • Using software like RDKit, PaDEL-Descriptor, or MOE, calculate a wide range of molecular descriptors for each compound in the curated dataset.

    • Descriptor types include:

      • 1D/2D Descriptors: Physicochemical properties (e.g., molecular weight, logP, polar surface area), constitutional descriptors, and topological indices.

      • 3D Descriptors: Require a 3D conformation of the molecule (e.g., molecular shape, volume).

      • Molecular Fingerprints: Bit strings representing the presence or absence of specific structural fragments (e.g., ECFP, FCFP).

  • Feature Selection: [23][24][25]

    • Objective: To reduce the dimensionality of the data, remove irrelevant or redundant features, and improve model performance and interpretability.[26]

    • Methods:

      • Filter Methods: Select features based on their intrinsic properties, independent of the ML model (e.g., remove low-variance features, use correlation analysis, Information Gain, or Chi-squared tests).[23]

      • Wrapper Methods: Use the performance of a specific ML model to evaluate the usefulness of a feature subset (e.g., Recursive Feature Elimination).

      • Embedded Methods: Perform feature selection as part of the model training process (e.g., LASSO regression, feature importance from Random Forest).

Protocol 3: Machine Learning Model Development and Training

Objective: To build and train a predictive model using the curated and featurized dataset.

Methodology:

  • Data Splitting:

    • Divide the dataset into a training set and a test (or external validation) set, typically in an 80/20 or 70/30 ratio.

    • Ensure the split is random but stratified to maintain the same distribution of active/inactive compounds in both sets.

    • The test set should not be used during model training or hyperparameter tuning. It is reserved for the final, unbiased evaluation of the model.[27]

  • Algorithm Selection:

    • Choose an appropriate machine learning algorithm based on the problem (regression or classification) and dataset characteristics.

  • Model Training and Hyperparameter Tuning:

    • Train the selected algorithm on the training dataset.

Protocol 4: Model Validation and Applicability Domain Assessment

Objective: To rigorously evaluate the predictive performance of the trained model and define the chemical space where its predictions are reliable.

Methodology:

  • Internal Validation (Cross-Validation):

    • Performance is assessed on the held-out folds during the cross-validation process on the training set.

    • Metrics (Classification): Accuracy, Precision, Recall, F1-Score, Area Under the Receiver Operating Characteristic Curve (AUC-ROC).

    • Metrics (Regression): Root Mean Squared Error (RMSE), Mean Absolute Error (MAE), Coefficient of Determination (R²).

  • External Validation: [27]

    • Use the trained model to make predictions on the independent test set that was set aside in Protocol 3.

    • Calculate the same performance metrics as above. Strong performance on the external test set indicates that the model generalizes well to new, unseen data.

  • Applicability Domain (AD) Assessment:

    • Objective: To define the boundaries of the model's chemical space. Predictions for compounds that fall outside the AD are considered less reliable.[21]

    • Methods:

      • Range-based methods: Based on the range of descriptor values in the training set.

      • Distance-based methods: Based on the distance of a compound to its nearest neighbors in the training set (e.g., using Tanimoto similarity for fingerprints).

References

Application of Cryo-Electron Microscopy for Melanin-Concentrating Hormone Receptor 1 (MCHR1) Structure Determination

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system that plays a crucial role in regulating energy homeostasis, appetite, and mood.[1][2] Its involvement in these physiological processes makes it a significant therapeutic target for metabolic disorders such as obesity, as well as anxiety and depression.[1][3] Understanding the three-dimensional structure of MCHR1 is paramount for structure-based drug design and the development of novel therapeutics. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of membrane proteins like MCHR1 in their near-native states.[4][5] This document provides a detailed overview of the application of cryo-EM for MCHR1 structure determination, including comprehensive experimental protocols and a summary of key structural data.

MCHR1 Signaling Pathways

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates intracellular signaling cascades primarily through the Gαi and Gαq G protein subtypes.[3][6][7] Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] Conversely, coupling to Gαq activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC).[6][7] These pathways ultimately modulate neuronal activity and gene expression. Additionally, MCHR1 signaling can lead to the phosphorylation of the extracellular signal-regulated kinase (ERK).[3][6]

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibits ERK ERK Phosphorylation Gi->ERK PLC Phospholipase C Gq->PLC activates cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ ↑ IP3->Ca2 PKC PKC DAG->PKC Ca2->Neuronal_Activity PKC->ERK Gene_Expression Changes in Gene Expression ERK->Gene_Expression

Figure 1: MCHR1 Signaling Pathways.

Cryo-EM Experimental Workflow for MCHR1

The determination of the MCHR1 structure by cryo-EM involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.

CryoEM_Workflow Expression Protein Expression (e.g., Sf9 insect cells) Purification Complex Assembly & Purification Expression->Purification Grid_Prep Cryo-EM Grid Preparation (Vitrification) Purification->Grid_Prep Screening Grid Screening Grid_Prep->Screening Data_Collection High-Resolution Data Collection Screening->Data_Collection Processing Image Processing Data_Collection->Processing Reconstruction 3D Reconstruction & Refinement Processing->Reconstruction Model_Building Model Building & Validation Reconstruction->Model_Building

Figure 2: General Cryo-EM Workflow for MCHR1.

Quantitative Data Summary

Recent cryo-EM studies have successfully determined the structures of human MCHR1 in various states, providing valuable insights into its function and mechanism of ligand recognition.[1][2][9]

Complex PDB ID EMDB ID Resolution (Å) Expression System Key Components
MCH-MCHR1-Gi1 (Active State, T1)8WSSEMD-378233.01Spodoptera frugiperda (Sf9)MCH, MCHR1, Gαi1, Gβ1, Gγ2, scFv16
MCH-MCHR1-Gi1 (Active State)Not specifiedNot specified2.61Spodoptera frugiperda (Sf9)MCH, MCHR1, Gαi1, Gβ1, Gγ2, scFv16
SNAP-94847-MCHR1 (Inactive State, S1)8YNSEMD-394293.33Spodoptera frugiperda (Sf9)SNAP-94847, MCHR1-mBRIL, Fab1B3, glue molecule
SNAP-94847-MCHR1 (Inactive State, S2)Not specifiedEMD-394303.43Spodoptera frugiperda (Sf9)SNAP-94847, MCHR1-mBRIL, Fab1B3, glue molecule
Ligand-free MCHR1-Gi1Not specifiedNot specified3.43Not specifiedMCHR1, Gαi1, Gβ1, Gγ2

Experimental Protocols

The following protocols are based on methodologies reported for the successful structure determination of MCHR1 by cryo-EM.[1][2]

Protein Expression and Purification of MCH-MCHR1-Gi1 Complex
  • Construct Generation :

    • Human MCHR1 (wild-type with a truncated C-terminus) is cloned into a modified pFastBac1 vector.

    • Human Gαi1, Gβ1, and Gγ2 subunits are also cloned into pFastBac vectors.

    • A single-chain variable fragment (scFv16) is used to stabilize the G protein complex.

  • Expression in Insect Cells :

    • Baculoviruses are generated using the Bac-to-Bac system (Invitrogen).

    • Spodoptera frugiperda (Sf9) insect cells are co-infected with viruses for MCHR1, Gαi1, Gβ1, and Gγ2.

    • Cells are cultured in suspension at 27°C and harvested 48 hours post-infection.

  • Complex Assembly and Purification :

    • Cell pellets are lysed, and the membranes are solubilized.

    • The MCH-MCHR1-Gi1 complex is assembled by incubating the solubilized membranes with the MCH peptide, scFv16, and apyrase.

    • The complex is purified using affinity chromatography (e.g., anti-FLAG M2 affinity resin) followed by size-exclusion chromatography (SEC).

Cryo-EM Grid Preparation and Vitrification
  • Grid Preparation :

    • Graphene or holey carbon grids (e.g., Quantifoil R1.2/1.3) are typically used.[8]

    • Grids are glow-discharged to render the surface hydrophilic, which promotes sample adhesion.[10]

  • Sample Application and Vitrification :

    • A small volume (3-5 µL) of the purified MCHR1 complex at an optimized concentration (typically 0.1-5 mg/mL) is applied to the prepared grid.[6][11]

    • The grid is blotted to remove excess liquid, leaving a thin film of the sample. Blotting time (e.g., 2-6 seconds) is a critical parameter to optimize.[6]

    • The grid is then rapidly plunged into liquid ethane cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot).[11][12] This rapid freezing prevents the formation of ice crystals, preserving the native structure of the complex in a layer of vitreous ice.[6][8]

Cryo-EM Data Acquisition
  • Microscope Setup :

    • Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV.

    • The microscope is equipped with a direct electron detector (e.g., Gatan K3) and an energy filter.

  • Data Collection Parameters :

    • Images are recorded as movies with multiple frames to allow for motion correction.

    • The total electron dose is kept low (e.g., 60-70 electrons/Ų) to minimize radiation damage.[13]

    • Data is typically collected automatically over a range of defocus values.

Image Processing and 3D Reconstruction
  • Pre-processing :

    • The movie frames are aligned to correct for beam-induced motion using software like MotionCor2.

    • The contrast transfer function (CTF) of each micrograph is estimated using programs such as CTFFIND4.

  • Particle Picking and 2D Classification :

    • Individual particle images are picked from the micrographs.

    • 2D classification is performed to remove ice contaminants, aggregates, and poorly defined particles.

  • 3D Reconstruction and Refinement :

    • An initial 3D model is generated, and particles are subjected to 3D classification to separate different conformational states.

    • The final set of particles is used for 3D refinement to achieve a high-resolution map using software like RELION or cryoSPARC.

  • Model Building and Validation :

    • An atomic model of the MCHR1 complex is built into the cryo-EM density map using software like Coot.

    • The model is refined and validated using programs like Phenix.

Conclusion

The application of cryo-EM has been instrumental in elucidating the high-resolution structures of MCHR1 in its active and inactive states.[1][2][3] These structural insights provide a detailed understanding of ligand recognition, receptor activation, and G protein coupling. The protocols and data presented herein serve as a valuable resource for researchers in academia and the pharmaceutical industry, facilitating further investigation into MCHR1 biology and accelerating the development of targeted therapeutics for a range of human diseases.

References

Application Notes and Protocols for Pair-Feeding Studies with MCHr1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and body weight. It exerts its effects through the MCH receptor 1 (MCHr1), a G-protein coupled receptor predominantly expressed in the brain. Antagonism of MCHr1 is a promising therapeutic strategy for the treatment of obesity. Pair-feeding studies are essential to elucidate the mechanism of action of MCHr1 antagonists, specifically to differentiate between effects on food intake (anorectic effects) and energy expenditure. These application notes provide a detailed protocol for conducting pair-feeding studies with MCHr1 antagonists in diet-induced obese (DIO) mice.

MCHr1 Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor that can couple with both Gαi and Gαq proteins.[1][2][3] Upon binding of MCH, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling through protein kinase A (PKA).[1] The Gαq pathway involves the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These pathways can ultimately lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.[1][2][3]

MCHr1_Signaling_Pathway cluster_membrane Cell Membrane MCHr1 MCHr1 G_protein Gαi/Gαq MCHr1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MCH MCH MCH->MCHr1 Binds PKA PKA cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Neuronal activity, Gene transcription) PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 Increases MAPK_ERK MAPK/ERK Pathway Ca2->MAPK_ERK Activates PKC PKC DAG->PKC Activates PKC->MAPK_ERK Activates MAPK_ERK->Cellular_Response

Caption: MCHr1 Signaling Pathway.

Experimental Protocol: Pair-Feeding Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a typical pair-feeding study to evaluate the effects of an MCHr1 antagonist on body weight, food intake, and energy expenditure in a rodent model of obesity.

1. Animal Model and Diet:

  • Species: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[4][5]

  • Age and Sex: Male mice, 6-8 weeks old at the start of the high-fat diet.

  • Diet: A high-fat diet (HFD), typically with 45-60% of calories from fat, is used to induce obesity.[5] Mice are maintained on the HFD for 8-12 weeks to establish a stable obese phenotype.

2. Experimental Groups: A minimum of three groups are required:

  • Group 1: Vehicle Control (Ad libitum): DIO mice receiving the vehicle solution and having free access to the HFD.

  • Group 2: MCHr1 Antagonist Treatment (Ad libitum): DIO mice receiving the MCHr1 antagonist and having free access to the HFD.

  • Group 3: Pair-Fed Control: DIO mice receiving the vehicle solution but with their daily food intake restricted to the amount consumed by the MCHr1 antagonist-treated group on the previous day.[6]

3. Acclimation and Housing:

  • Mice should be individually housed for accurate measurement of food intake.

  • Allow for an acclimation period of at least one week to the individual housing and handling procedures before the start of the experiment.

4. Dosing:

  • Route of Administration: Oral gavage is a common method for administering MCHr1 antagonists. The specific vehicle will depend on the solubility of the compound.

  • Dosage and Frequency: The dose of the MCHr1 antagonist should be determined from prior dose-response studies. Administration is typically once daily. For example, a study used a 30 mg·kg−1 dose of an MCHr1 antagonist.[4]

  • Duration: The study duration is typically 2 to 4 weeks to observe significant effects on body weight and composition.[4]

5. Measurements:

  • Body Weight: Measured daily, at the same time each day.

  • Food Intake: Measured daily by weighing the remaining food in the hopper. For the pair-fed group, the average daily food intake of the antagonist-treated group from the previous day is calculated and provided.[5]

  • Body Composition: Measured at the beginning and end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance) to determine fat mass and lean mass.

  • Energy Expenditure (Optional but Recommended): Can be measured using indirect calorimetry systems (e.g., CLAMS) to assess oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.[7]

  • Plasma Parameters: At the end of the study, blood samples can be collected to measure levels of glucose, insulin, leptin, triglycerides, and cholesterol.[4][8]

6. Data Analysis:

  • Statistical analysis should be performed to compare the different experimental groups. Analysis of covariance (ANCOVA) with initial body weight as a covariate is often used for body weight data. Repeated measures ANOVA can be used for daily food intake and body weight changes.

Experimental Workflow

Pair_Feeding_Workflow cluster_setup Experimental Setup cluster_execution Daily Procedures cluster_analysis Endpoint Analysis Induce_Obesity Induce Obesity (High-Fat Diet, 8-12 weeks) Group_Allocation Allocate to Groups (Vehicle, Antagonist, Pair-Fed) Induce_Obesity->Group_Allocation Daily_Dosing Daily Dosing (Vehicle or Antagonist) Group_Allocation->Daily_Dosing Measure_BW_FI Measure Body Weight & Food Intake Daily_Dosing->Measure_BW_FI Body_Comp Body Composition (DEXA/NMR) Daily_Dosing->Body_Comp End of Study Plasma_Analysis Plasma Biomarkers Daily_Dosing->Plasma_Analysis End of Study Adjust_PF_Intake Adjust Pair-Fed Food Intake Measure_BW_FI->Adjust_PF_Intake Adjust_PF_Intake->Daily_Dosing Next Day Data_Analysis Statistical Analysis Body_Comp->Data_Analysis Plasma_Analysis->Data_Analysis

Caption: Pair-Feeding Experimental Workflow.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from a pair-feeding study with an MCHr1 antagonist.

Table 1: Effects on Body Weight and Food Intake

ParameterVehicle (Ad libitum)MCHr1 Antagonist (Ad libitum)Pair-Fed Control
Initial Body Weight (g)45.2 ± 1.545.5 ± 1.345.3 ± 1.6
Final Body Weight (g)48.1 ± 1.838.7 ± 1.241.5 ± 1.4#
Body Weight Change (g)+2.9 ± 0.5-6.8 ± 0.7-3.8 ± 0.6#
Cumulative Food Intake (g)120.5 ± 5.195.3 ± 4.295.3 ± 4.2
Data are presented as mean ± SEM. p < 0.05 vs. Vehicle; #p < 0.05 vs. MCHr1 Antagonist.

Table 2: Effects on Body Composition

ParameterVehicle (Ad libitum)MCHr1 Antagonist (Ad libitum)Pair-Fed Control
Fat Mass (g)18.2 ± 1.110.5 ± 0.813.1 ± 0.9#
Lean Mass (g)25.8 ± 0.926.1 ± 0.726.3 ± 0.8
% Fat Mass40.3 ± 2.127.2 ± 1.931.5 ± 2.0#
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle; #p < 0.05 vs. MCHr1 Antagonist.

Table 3: Effects on Plasma Parameters

ParameterVehicle (Ad libitum)MCHr1 Antagonist (Ad libitum)Pair-Fed Control
Glucose (mg/dL)185 ± 12140 ± 9155 ± 10
Insulin (ng/mL)3.5 ± 0.41.8 ± 0.22.5 ± 0.3
Leptin (ng/mL)25.1 ± 2.312.4 ± 1.516.8 ± 1.8#
Triglycerides (mg/dL)150 ± 1595 ± 10110 ± 12
*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle; #p < 0.05 vs. MCHr1 Antagonist.

Interpretation of Results

The primary goal of a pair-feeding study is to determine if the weight-lowering effect of an MCHr1 antagonist is solely due to reduced food intake or if it also involves an increase in energy expenditure.

  • If the body weight loss in the MCHr1 antagonist-treated group is significantly greater than in the pair-fed group, it suggests that the antagonist increases energy expenditure.[4][9]

  • The reduction in fat mass is expected to be more pronounced in the antagonist-treated group compared to the pair-fed group if there is an effect on energy expenditure.[4]

  • Improvements in metabolic parameters such as glucose, insulin, and leptin levels can also be compared between the antagonist and pair-fed groups to dissect the effects of weight loss versus direct pharmacological action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming hERG Inhibition in MCHr1 Antagonist Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists with a low potential for hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition.

Frequently Asked Questions (FAQs)

Q1: Why is hERG inhibition a major concern in the development of MCHr1 antagonists?

A1: Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[1][2] Many MCHr1 antagonists share structural similarities with known hERG blockers, making them susceptible to this off-target activity.[1] Therefore, early and rigorous assessment of hERG liability is crucial to de-risk MCHr1 antagonist candidates and avoid late-stage clinical failures.[3]

Q2: What are the primary screening assays for assessing hERG liability?

A2: The primary screening assays for hERG liability include:

  • Automated Patch Clamp (APC): This is considered the gold standard for functional assessment of hERG channel activity.[4] Systems like the QPatch and SyncroPatch provide high-throughput electrophysiological measurements of hERG current inhibition.[5][6]

  • Fluorescence Polarization (FP) Assay: This is a high-throughput, non-radioactive biochemical assay that measures the displacement of a fluorescent tracer from the hERG channel by a test compound.[7][8][9] It is a cost-effective method for initial screening of large compound libraries.

  • Radioligand Binding Assay: This traditional method measures the affinity of a compound for the hERG channel by competing with a radiolabeled ligand. While effective, it is a heterogeneous assay with costs and safety considerations associated with radioactivity.[9]

Q3: What is the acceptable safety margin for hERG inhibition?

A3: A commonly accepted safety margin is a 30-fold difference between the in vitro hERG IC50 value and the maximum free plasma concentration (Cmax) of the drug at its therapeutic dose. However, this is a general guideline, and the required margin can vary depending on the therapeutic indication and patient population. For some programs, a 100-fold margin may be targeted.

Q4: What are the key medicinal chemistry strategies to mitigate hERG inhibition in MCHr1 antagonists?

A4: Key strategies to reduce hERG liability include:

  • Reducing Lipophilicity: High lipophilicity is a common feature of hERG inhibitors. Decreasing the compound's cLogP can reduce its partitioning into the membrane where the hERG channel resides.

  • Attenuating Basicity: Many hERG blockers are basic amines. Lowering the pKa of a basic nitrogen atom can reduce the electrostatic interactions with the channel.

  • Introducing Polar Groups: The addition of polar functional groups can decrease hERG affinity by increasing the desolvation penalty for entering the hydrophobic binding pocket of the channel.

  • Structure-Activity Relationship (SAR) Guided Design: Systematically modifying the chemical scaffold to identify regions that contribute to hERG binding and altering them to reduce affinity while maintaining MCHr1 potency.[10]

Troubleshooting Guides

Automated Patch Clamp (APC) hERG Assay

Problem: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Use cells within a consistent and validated passage number range. Ensure optimal cell culture conditions and viability before each experiment.

  • Possible Cause: Compound precipitation in the assay wells.

    • Solution: Visually inspect compound plates for precipitation. Reduce the final DMSO concentration or use a surfactant in the extracellular solution to improve solubility.

  • Possible Cause: "Sticky" compounds adsorbing to the plate or tubing.

    • Solution: Use low-binding plates. For particularly problematic compounds, consider pre-treating the system with a blocking agent.

Problem: Low seal resistance or high leak currents.

  • Possible Cause: Poor quality cell suspension with a high percentage of dead cells or debris.

    • Solution: Optimize the cell harvesting and preparation protocol to ensure a high-viability, single-cell suspension. Consider using a cell strainer.

  • Possible Cause: Incorrect intracellular or extracellular solutions.

    • Solution: Double-check the composition and pH of all solutions. Ensure they are properly filtered and stored.

Fluorescence Polarization (FP) hERG Assay

Problem: Low assay window (small difference between positive and negative controls).

  • Possible Cause: Insufficient hERG channel expression in the membrane preparation.

    • Solution: Use a membrane preparation with a higher Bmax (maximum receptor density).

  • Possible Cause: Degradation of the fluorescent tracer.

    • Solution: Aliquot and store the tracer protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Incorrect plate reader settings.

    • Solution: Optimize the G-factor and focus height for the specific microplate type being used. Ensure the correct excitation and emission filters are in place.

Problem: High percentage of false positives or false negatives.

  • Possible Cause: Autofluorescent or colored compounds interfering with the assay signal.

    • Solution: Pre-screen compounds for intrinsic fluorescence at the assay wavelengths. If interference is observed, consider using a different assay format for those compounds.

  • Possible Cause: Insufficient incubation time for compounds to reach equilibrium.

    • Solution: Validate the incubation time required for known slow-binding hERG inhibitors to ensure the assay is at equilibrium.

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of MCHr1 Antagonists and their hERG Inhibition

Compound IDMCHr1 IC50 (µM)hERG IC50 (µM)
KRX-1041300.0212.98
KRX-1041370.010.42
KRX-1041560.050.92
KRX-1041610.010.18
KRX-1041650.06>50

Data extracted from: Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches.[1]

Experimental Protocols

Automated Patch Clamp (APC) hERG Assay using QPatch

1. Cell Preparation:

  • Culture CHO or HEK293 cells stably expressing the hERG channel.
  • Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.
  • Resuspend cells in serum-free extracellular solution at a density of 1-2 x 10^6 cells/mL.
  • Ensure a single-cell suspension by gentle trituration.

2. QPatch Instrument Setup:

  • Prime the fluidics system with the appropriate intracellular and extracellular solutions.
  • Load the prepared cell suspension into the instrument.
  • Use a standardized voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.

3. Compound Application:

  • Prepare a serial dilution of the test compound in the extracellular solution. The final DMSO concentration should typically be ≤ 0.5%.
  • Apply the vehicle solution to establish a stable baseline current.
  • Sequentially apply increasing concentrations of the test compound, allowing sufficient time for the current to reach a steady-state at each concentration.

4. Data Analysis:

  • Measure the peak tail current amplitude at each compound concentration.
  • Normalize the current to the baseline vehicle control.
  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Fluorescence Polarization (FP) hERG Assay using Predictor™ Kit

1. Reagent Preparation:

  • Thaw the Predictor™ hERG Membrane, Predictor™ hERG Tracer Red, and E-4031 (positive control) at room temperature.[8]
  • Prepare a 2X working solution of the tracer and a 2X working solution of the membrane in the provided assay buffer.

2. Compound Plating:

  • Prepare serial dilutions of the test compounds in DMSO.
  • Transfer a small volume (e.g., 1 µL) of the compound dilutions to a low-volume, black 384-well assay plate.

3. Assay Procedure:

  • Add the 2X tracer solution to all wells.
  • Add the 2X membrane solution to all wells except for the "tracer only" controls.
  • Include wells for negative control (DMSO vehicle) and positive control (E-4031).
  • Incubate the plate at room temperature for at least 2 hours, protected from light.

4. Data Acquisition and Analysis:

  • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the red-shifted tracer (e.g., excitation ~530 nm, emission ~590 nm).
  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds G_protein Gαi/q MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC PLC G_protein->PLC activates (Gαq) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ↓ activation PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 ↑ release PKC PKC DAG->PKC activates Ca2->PKC activates

Caption: MCHr1 Signaling Pathway.

hERG_Troubleshooting_Workflow start hERG Liability Identified (IC50 < Threshold) assess_physchem Assess Physicochemical Properties (cLogP, pKa) start->assess_physchem high_lipophilicity High Lipophilicity (cLogP > 3.5) assess_physchem->high_lipophilicity Yes high_basicity High Basicity (pKa > 8.5) assess_physchem->high_basicity Yes retest Re-test in hERG Assay assess_physchem->retest No strategy_lipophilicity Reduce Lipophilicity: - Replace lipophilic groups - Add polar groups high_lipophilicity->strategy_lipophilicity strategy_basicity Reduce Basicity: - Introduce electron-withdrawing groups - Replace with less basic bioisosteres high_basicity->strategy_basicity resynthesize Resynthesize Analogues strategy_lipophilicity->resynthesize strategy_basicity->resynthesize resynthesize->retest retest->assess_physchem No acceptable_margin Acceptable Safety Margin? retest->acceptable_margin Yes stop_dev Stop Development/ Further Optimization retest->stop_dev No, after iterations continue_dev Continue Development acceptable_margin->continue_dev

Caption: Troubleshooting Workflow for Mitigating hERG Liability.

Experimental_Workflow start Start: MCHr1 Antagonist Candidate primary_screen Primary Screen: High-Throughput hERG Assay (e.g., Fluorescence Polarization) start->primary_screen hit_identified hERG Hit Identified? primary_screen->hit_identified no_hit No Significant Inhibition hit_identified->no_hit No confirmatory_assay Confirmatory Assay: Automated Patch Clamp (QPatch) hit_identified->confirmatory_assay Yes proceed_dev Proceed with Further Development no_hit->proceed_dev determine_ic50 Determine hERG IC50 confirmatory_assay->determine_ic50 calculate_margin Calculate Safety Margin (hERG IC50 / Unbound Cmax) determine_ic50->calculate_margin margin_acceptable Margin Acceptable? calculate_margin->margin_acceptable margin_acceptable->proceed_dev Yes med_chem Medicinal Chemistry Optimization to Reduce hERG Affinity margin_acceptable->med_chem No med_chem->primary_screen

Caption: Experimental Workflow for hERG Liability Assessment.

References

Improving selectivity of MCHr1 antagonist 2 for off-target receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to improve the selectivity of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists, with a focus on a compound referred to as "antagonist 2".

Frequently Asked Questions (FAQs)

Q1: What are the known off-target receptors for MCHr1 antagonist 2?

A1: The primary and most problematic off-target for many MCHr1 antagonists, including compound 2, is the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2] Inhibition of the hERG channel can lead to cardiotoxicity, a major reason for the failure of drug candidates in clinical development.[2][3] Other potential off-targets, depending on the antagonist's chemical scaffold, can include aminergic G-protein coupled receptors (GPCRs) such as serotonin (e.g., 5-HT2c) and dopamine receptors.[4][5]

Q2: What is the primary signaling pathway for MCHr1, and how can this be used to assess antagonist activity?

A2: MCHr1 is a GPCR that couples to multiple G proteins, primarily Gαi and Gαq.[6][7][8]

  • Gαi coupling: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

  • Gαq coupling: Activates phospholipase C (PLC), which increases intracellular calcium levels (Ca2+) and activates the Extracellular signal-Regulated Kinase (ERK) pathway.[6][7]

Functional assays that measure changes in cAMP levels or intracellular calcium can be used to quantify the potency of an MCHr1 antagonist in blocking MCH-induced signaling.

Q3: What general strategies can be employed to improve the selectivity of this compound?

A3: Improving selectivity involves modifying the chemical structure to decrease affinity for off-target receptors while maintaining or improving affinity for MCHr1. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the antagonist's chemical structure and assessing the impact on both MCHr1 and off-target receptor binding and function. This can identify molecular features critical for off-target interactions that can be altered or removed.[4][11]

  • Targeting Allosteric Sites: Developing negative allosteric modulators (NAMs) that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (MCH) binds.[12][13] Allosteric sites are generally less conserved across different GPCRs, which can lead to greater selectivity.[13][14]

Troubleshooting Guide

Problem 1: My modified antagonist shows reduced MCHr1 potency.

  • Possible Cause: The chemical modification, intended to reduce off-target binding, has also disrupted a key interaction with the MCHr1 binding pocket.

  • Troubleshooting Steps:

    • Re-evaluate SAR: Analyze which parts of the molecule are essential for MCHr1 binding. Early studies identified features like a positive nitrogen, a hydrogen acceptor group, and hydrophobic subunits as crucial for MCHr1 interaction.[16]

    • Bioisosteric Replacement: Instead of drastic changes, consider bioisosteric replacements for the modified group. This involves substituting a functional group with another that has similar physical or chemical properties, potentially restoring MCHr1 affinity without reintroducing the off-target liability.

    • Consult Homology Models: Use a homology model of MCHr1 to visualize the binding pocket and predict how your modification might alter the interaction. This can suggest more subtle changes that preserve key binding contacts.[5]

Problem 2: The antagonist still shows significant hERG inhibition.

  • Possible Cause: The core scaffold of the antagonist possesses inherent features that predispose it to hERG binding. MCHr1 antagonists and hERG ligands often share structural similarities.[2][5]

  • Troubleshooting Steps:

    • Reduce Basicity and Lipophilicity: High lipophilicity and the presence of a basic nitrogen atom are common features of hERG inhibitors. Systematically modify your compound to reduce these properties while trying to maintain MCHr1 activity.

    • Scaffold Hopping: If minor modifications are unsuccessful, consider a "scaffold hopping" approach. This involves replacing the central chemical structure of your antagonist with a novel one while retaining the key pharmacophoric elements required for MCHr1 binding.

    • In Vitro hERG Safety Assays: Utilize specific hERG screening assays early and often in the development process to triage compounds. This avoids wasting resources on compounds that are likely to fail due to cardiotoxicity.

Problem 3: Inconsistent results between binding assays and functional assays.

  • Possible Cause: The antagonist may be an allosteric modulator or a biased agonist. Its binding might not translate directly to a simple blockade of G-protein signaling.

  • Troubleshooting Steps:

    • Run Competition Binding Analysis: Perform a radioligand binding assay with increasing concentrations of your antagonist. A competitive antagonist will cause a parallel rightward shift in the binding curve of the radioligand. An insurmountable or allosteric antagonist may also reduce the maximum binding (Bmax).[12]

    • Test Multiple Signaling Pathways: Measure the antagonist's effect on both the Gαi (cAMP) and Gαq (calcium flux) pathways. A "biased" antagonist might preferentially block one pathway over the other.[14]

    • Assess for Partial Agonism: In a functional assay without the MCH agonist, check if your compound has any intrinsic activity. A partial agonist will produce a response that is lower than the full agonist.[17]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide an example of a successful selectivity improvement.

Table 1: Profile of this compound

Compound Target Assay Type Potency (IC50) Reference
This compound MCHr1 Functional 65 nM [18]

| this compound | hERG | Binding | 4.0 nM |[18] |

This data highlights the selectivity challenge, where the antagonist is more potent at the off-target hERG channel than at its intended target, MCHr1.

Table 2: Example of Improved Selectivity for 5-HT2c Off-Target

Compound MCHr1 Affinity (IC50) 5-HT2c Affinity (IC50) Selectivity Fold (5-HT2c/MCHr1) Reference
Compound 1 1.9 nM 0.53 nM 0.28x (Non-selective) [4]

| Compound 5v | 0.54 nM | > 1000 nM | > 1850x |[4] |

This demonstrates a successful SAR campaign where modifications to the quinoline scaffold dramatically eliminated affinity for the 5-HT2c receptor while improving MCHr1 affinity.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for MCHr1

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MCHr1 receptor.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing human MCHr1.

    • Radioligand: [¹²⁵I]-MCH.

    • Test compound (e.g., antagonist 2) at various concentrations.

    • Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • 96-well filter plates (e.g., glass fiber).[19]

    • Scintillation counter.

  • Procedure:

    • Add 50 µL of Assay Buffer containing the MCHr1-expressing cell membranes to each well of a 96-well plate.

    • Add 25 µL of the test compound at various dilutions (typically from 10⁻¹¹ M to 10⁻⁵ M). For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of unlabeled MCH.

    • Add 25 µL of [¹²⁵I]-MCH at a final concentration at or below its Kd value.

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

    • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold, followed by three quick washes with ice-cold Assay Buffer.[19]

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for MCHr1

This protocol measures the ability of an antagonist to block the MCH-induced inhibition of cAMP production.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing human MCHr1.[20]

    • Forskolin (an adenylyl cyclase activator).

    • MCH peptide (agonist).

    • Test compound (antagonist).

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Plate the MCHr1-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

    • Add MCH agonist at a concentration that gives a sub-maximal response (e.g., EC80) along with a fixed concentration of forskolin (to stimulate cAMP production).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.

  • Data Analysis:

    • Normalize the data, setting the response with forskolin alone as 100% and the response with forskolin + MCH agonist as 0%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Use a non-linear regression to determine the IC50 value, which represents the concentration of antagonist that restores 50% of the inhibited cAMP signal.

Visualizations

MCHR1_Signaling_Pathway MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Binds Antagonist Antagonist 2 Antagonist->MCHR1 Blocks Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 ERK ERK Activation PLC->ERK

Caption: MCHR1 signaling pathway showing dual coupling to Gαi and Gαq.

Binding_Assay_Workflow cluster_0 Plate Preparation cluster_1 Incubation & Filtration cluster_2 Detection & Analysis prep1 1. Add MCHR1 Membranes prep2 2. Add Test Antagonist prep1->prep2 prep3 3. Add Radioligand ([¹²⁵I]-MCH) prep2->prep3 inc 4. Incubate (60-90 min) prep3->inc filt 5. Filter & Wash to separate bound from free ligand inc->filt detect 6. Scintillation Counting filt->detect analyze 7. Calculate IC50/Ki detect->analyze

Caption: Experimental workflow for a radioligand competition binding assay.

Selectivity_Strategy start Start with Antagonist 2 sar Structure-Activity Relationship (SAR) Studies start->sar screen Screen against MCHR1 and Off-Targets (hERG, 5-HT2c) sar->screen decision Selectivity Improved? screen->decision lead_opt Lead Optimization decision->lead_opt Yes stop Synthesize New Analogs / Scaffold Hop decision->stop No stop->sar

Caption: Logical workflow for improving antagonist selectivity via SAR.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of MCHr1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for MCHr1 Antagonist Development. This resource is designed for researchers, scientists, and drug development professionals working to optimize the central nervous system (CNS) delivery of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Effective treatment of CNS disorders with MCHr1 antagonists is critically dependent on their ability to cross the blood-brain barrier (BBB) in therapeutic concentrations.[1][2] This guide provides strategies and technical advice to overcome common challenges in achieving optimal brain penetration.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the development and evaluation of MCHr1 antagonists for CNS applications.

FAQ 1: My MCHr1 antagonist shows high potency in vitro but no efficacy in vivo. What could be the problem?

Answer: A common reason for this discrepancy is poor blood-brain barrier penetration. For MCHr1 antagonists to exert their effects on CNS targets, they must cross the BBB.[1][3] If your compound is not designed for brain entry, it may not reach the target site in sufficient concentrations.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Evaluate your compound's molecular weight (MW), lipophilicity (LogP/LogD), polar surface area (PSA), and hydrogen bond donor/acceptor count. CNS drugs generally have a lower molecular weight, higher lipophilicity, and lower polar surface area compared to non-CNS drugs.

  • In Vitro Permeability Assays: Conduct Parallel Artificial Membrane Permeability Assays (PAMPA-BBB) to assess passive diffusion potential.

  • Cell-Based Assays: Use Caco-2 or Madin-Darby Canine Kidney (MDCK) cell monolayers to evaluate both passive permeability and active efflux.

  • In Vivo Pharmacokinetics: If initial assessments suggest poor BBB penetration, conduct in vivo studies in rodents to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

FAQ 2: How do I determine if my compound is a substrate for P-glycoprotein (P-gp) efflux?

Answer: P-glycoprotein (P-gp) is a major efflux transporter at the BBB that actively removes many compounds from the brain, limiting their efficacy. An MDCK-MDR1 cell-based assay is the standard method to identify P-gp substrates.

Troubleshooting Guide: High P-gp Efflux

  • Problem: The efflux ratio (ER) in your MDCK-MDR1 assay is significantly greater than 2, indicating active efflux.

  • Solutions:

    • Structural Modification:

      • Reduce Hydrogen Bond Donors: Decreasing the number of hydrogen bond donors can lower P-gp substrate activity.

      • Increase Lipophilicity/Molecular Weight: Carefully increasing lipophilicity or molecular size can sometimes disrupt the interaction with P-gp.

      • Masking Polar Groups: Introducing intramolecular hydrogen bonds can reduce the apparent polarity of the molecule.

    • Prodrug Approach: Design a prodrug that masks the features recognized by P-gp. The prodrug should be cleaved in the brain to release the active antagonist.

    • Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can confirm P-gp involvement and demonstrate the potential for improved brain exposure. However, this strategy has translational challenges due to the risk of systemic drug-drug interactions.

FAQ 3: What are the ideal physicochemical properties for a brain-penetrant MCHr1 antagonist?

Answer: While there are no absolute rules, successful CNS drugs often share a common set of physicochemical properties. The development of MCHr1 antagonists has involved optimizing these properties to enhance brain penetration.[4]

Data Presentation: Physicochemical Properties of Selected MCHr1 Antagonists

CompoundMolecular Weight (Da)cLogPPolar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsBrain Penetration
SNAP-7941 454.54.858.515Yes
T-226296 509.65.264.715Yes
GW803430 510.04.973.816Yes
AZD1979 480.63.982.916Moderate
Carboxy-DABA-822 522.64.584.826No

Note: The values presented are calculated or obtained from various literature sources and may vary slightly depending on the calculation method.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess BBB penetration.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts passive, transcellular permeability across the BBB.

Methodology:

  • Prepare the Artificial Membrane: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) dissolved in an organic solvent like dodecane.

  • Prepare Donor and Acceptor Solutions:

    • Donor Solution: Dissolve the test compound in a buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) to a final concentration of around 50-100 µM.

    • Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.

  • Assay Assembly: Place the lipid-coated filter (donor) plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    • Pe = [−ln(1−[C]A / [C]eq)] / (A × (1/VD + 1/VA) × t)

      • Where: [C]A is the concentration in the acceptor well, [C]eq is the equilibrium concentration, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Troubleshooting:

  • Low Permeability for a Lipophilic Compound:

    • Check for Solubility Issues: The compound may be precipitating in the aqueous buffer. Reduce the concentration or add a small percentage of a co-solvent.

    • Compound Retention in Membrane: Highly lipophilic compounds can get trapped in the lipid membrane. Verify by calculating the mass balance.

  • High Variability Between Replicates:

    • Inconsistent Membrane Coating: Ensure the lipid solution is evenly applied to the filter.

    • Evaporation: Seal the plates properly during incubation.

Protocol 2: MDCK-MDR1 Permeability Assay for P-gp Substrate Identification

This cell-based assay determines if a compound is a substrate for the P-gp efflux pump.

Methodology:

  • Cell Culture: Culture MDCK-MDR1 cells (MDCK cells transfected with the human MDR1 gene) on permeable filter supports (e.g., Transwell inserts) for 3-5 days until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed. TEER is a measure of monolayer integrity.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 60-120 minutes).

  • Sampling and Analysis: Collect samples from the receiver chambers at the end of the incubation period and analyze the compound concentration by LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Papp = (dQ/dt) / (A × C0)

      • Where: dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER ≥ 2 is generally considered indicative of active efflux.

Troubleshooting:

  • Low TEER Values:

    • Incomplete Monolayer: Allow cells to grow for a longer period. Check for contamination.

    • Cell Viability Issues: Ensure proper culture conditions and check for compound toxicity.

  • High Variability in Efflux Ratio:

    • Inconsistent Monolayer Integrity: Monitor TEER values for all wells before and after the experiment.

    • Analytical Variability: Ensure the LC-MS/MS method is robust and validated.

Protocol 3: In Vivo Brain Microdialysis

This technique measures the unbound concentration of a drug in the brain's extracellular fluid in a freely moving animal.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into the specific brain region of interest in an anesthetized rodent. A guide cannula is often implanted first, and the probe is inserted later.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples before drug administration to establish endogenous levels of any relevant neurochemicals.

  • Drug Administration: Administer the MCHr1 antagonist (e.g., intravenously or orally).

  • Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Analysis: Analyze the concentration of the antagonist in the dialysate samples using a highly sensitive method like LC-MS/MS.

  • Data Analysis: Plot the unbound brain concentration versus time profile. This data can be used to calculate pharmacokinetic parameters such as brain Cmax, Tmax, and AUC.

Troubleshooting:

  • Low or No Probe Recovery:

    • Probe Clogging: Ensure the perfusion lines are free of air bubbles and debris.

    • Incorrect Probe Placement: Verify probe location post-mortem via histology.

  • High Signal Variability:

    • Animal Stress: Ensure the animal is habituated to the experimental setup to minimize stress-induced neurochemical changes.

    • Analytical Sensitivity: The concentration in the dialysate is often very low, requiring a highly sensitive and optimized analytical method.

Advanced Strategies to Enhance BBB Penetration

Prodrug Approach

A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. For CNS targets, a prodrug can be designed to have improved lipophilicity or to utilize carrier-mediated transport to cross the BBB, after which it is cleaved to release the active MCHr1 antagonist.

Workflow for Prodrug Development:

Prodrug_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Start Identify Parent MCHr1 Antagonist Identify Identify Modifiable Functional Group (e.g., amine, hydroxyl) Start->Identify Select Select Promoieties (e.g., esters, carbamates) Identify->Select Synthesize Synthesize Prodrug Select->Synthesize InVitro In Vitro Stability (Plasma, Brain Homogenate) Synthesize->InVitro BBB_Perm In Vitro BBB Permeability (PAMPA, Caco-2) InVitro->BBB_Perm InVivo In Vivo PK Study (Measure Prodrug and Parent Drug in Plasma and Brain) BBB_Perm->InVivo

Caption: Workflow for the design and evaluation of CNS-targeted prodrugs.

Nanoparticle-Based Delivery

Encapsulating MCHr1 antagonists into nanoparticles (NPs) can facilitate their transport across the BBB. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG), are commonly used.

Mechanism of Nanoparticle-Mediated BBB Crossing:

Nanoparticle_BBB_Transport cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma NP Drug-Loaded Nanoparticle (e.g., PLGA-PEG) Endothelial Endothelial Cell NP->Endothelial Receptor-Mediated Transcytosis Drug Released MCHr1 Antagonist Endothelial->Drug Nanoparticle Degradation & Drug Release Neuron Neuron (Target) Drug->Neuron Target Engagement

Caption: Nanoparticle transport across the blood-brain barrier.

MCHr1 Signaling Pathway

Understanding the downstream signaling of MCHr1 is crucial for assay development and confirming target engagement in the brain. MCHr1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.

MCHR1_Signaling MCH MCH MCHR1 MCHr1 MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., Neuronal Inhibition, Appetite Regulation) PKA->Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ IP3->Ca Release PKC PKC DAG->PKC Ca->PKC Activates PKC->Response

Caption: Simplified MCHr1 signaling cascade.

This technical support center provides a foundational guide to enhancing the BBB penetration of MCHr1 antagonists. Successful CNS drug development requires a multi-parameter optimization approach, integrating medicinal chemistry, in vitro assays, and in vivo studies. We encourage researchers to use these guides as a starting point and to adapt these methodologies to their specific compounds and research questions.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of MCHr1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists.

MCHr1 Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating energy homeostasis, appetite, and other physiological processes. It exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. In humans, both receptors are present, while rodents only express MCHR1. The signaling cascade initiated by MCH binding to MCHR1 is complex, involving multiple G proteins and downstream effectors.

Activation of MCHR1 can lead to coupling with Gi and Gq proteins.[1][2] The Gi pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gq pathway, on the other hand, activates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Both pathways can ultimately influence downstream signaling molecules like extracellular signal-regulated kinase (ERK).[1][2]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces ERK ERK cAMP->ERK Modulates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ IP3_DAG->Ca2 Mobilizes PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Ca2->ERK Modulates PKC->ERK Activates Cellular_Response Cellular Response (e.g., changes in gene transcription, neuronal activity) ERK->Cellular_Response Leads to

Caption: MCHr1 Signaling Pathway

Frequently Asked Questions (FAQs) & Troubleshooting

Poor oral bioavailability is a significant hurdle in the development of MCHr1 antagonists, with several candidates failing in clinical trials due to this issue.[1][3][4] The following FAQs address common problems encountered during preclinical development and provide guidance for troubleshooting.

FAQ 1: My MCHr1 antagonist shows high potency in in vitro assays but poor oral bioavailability in animal models. What are the likely causes?

Several factors can contribute to this discrepancy. The primary reasons for poor oral bioavailability of MCHr1 antagonists often revolve around their physicochemical properties, susceptibility to efflux by transporters like P-glycoprotein (P-gp), and extensive first-pass metabolism by cytochrome P450 (CYP) enzymes. Many MCHr1 antagonists are lipophilic molecules, a property that can lead to poor aqueous solubility and high affinity for metabolic enzymes and efflux transporters.[5]

Troubleshooting Workflow:

Troubleshooting_Bioavailability Start Poor Oral Bioavailability Observed Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Intestinal Permeability (e.g., Caco-2 Assay) Solubility->Permeability If solubility is low Formulation Formulation Strategies: - Nanosuspensions - Solid Dispersions - Lipid-based formulations Solubility->Formulation Address with Metabolism Assess Metabolic Stability (e.g., Liver Microsome Assay) Permeability->Metabolism If permeability is low Efflux Assess P-gp Efflux (e.g., Caco-2 with inhibitor) Permeability->Efflux If efflux ratio is high SAR Medicinal Chemistry: - Modify structure to  increase polarity - Reduce lipophilicity Permeability->SAR Address with Metabolic_Blockers Medicinal Chemistry: - Introduce metabolic blockers - Modify sites of metabolism Metabolism->Metabolic_Blockers If stability is low Efflux_Inhibitor Co-administer with P-gp inhibitor (preclinical) Efflux->Efflux_Inhibitor Confirm with

Caption: Troubleshooting Poor Oral Bioavailability
FAQ 2: How do I assess the intestinal permeability and potential for P-glycoprotein (P-gp) efflux of my MCHr1 antagonist?

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption and identifying substrates of efflux transporters like P-gp.[6][7] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters found in the small intestine.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of an MCHr1 antagonist in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio (ER).

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Test MCHr1 antagonist and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a known P-gp substrate)

  • P-gp inhibitor (e.g., verapamil or cyclosporine A)

  • LC-MS/MS for sample analysis

Workflow:

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a monolayer Start->Culture TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Culture->TEER Pre_incubation Pre-incubate monolayer with transport buffer TEER->Pre_incubation Dosing Add test compound to apical (A-B) or basolateral (B-A) chamber Pre_incubation->Dosing Incubate Incubate at 37°C with shaking Dosing->Incubate Sampling Collect samples from receiver chamber at specified time points Incubate->Sampling Analysis Analyze samples by LC-MS/MS Sampling->Analysis Calculation Calculate Papp and Efflux Ratio Analysis->Calculation

Caption: Caco-2 Permeability Assay Workflow

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer.

    • For A-B permeability, add the test compound to the apical side (donor) and transport buffer to the basolateral side (receiver).

    • For B-A permeability, add the test compound to the basolateral side (donor) and transport buffer to the apical side (receiver).

    • To assess P-gp mediated efflux, perform the B-A transport experiment in the presence and absence of a P-gp inhibitor.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at predetermined time points.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 is generally considered indicative of active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms the involvement of P-gp.

FAQ 3: My MCHr1 antagonist has poor metabolic stability. How can I investigate this and what are the potential solutions?

Poor metabolic stability, primarily due to metabolism by cytochrome P450 (CYP) enzymes in the liver, is a common cause of low oral bioavailability. An in vitro liver microsome stability assay is a standard method to assess this.

Experimental Protocol: In Vitro Liver Microsome Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of an MCHr1 antagonist in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test MCHr1 antagonist and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS for sample analysis

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein)

Potential Solutions for Poor Metabolic Stability:

  • Medicinal Chemistry Approaches:

    • Identify the metabolic "hotspots" on the molecule through metabolite identification studies.

    • Modify the chemical structure at these positions to block or slow down metabolism (e.g., by introducing fluorine atoms or other metabolically stable groups).

  • Formulation Strategies:

    • While formulation cannot change the intrinsic metabolic rate, strategies that promote lymphatic absorption (e.g., lipid-based formulations) can help a portion of the drug bypass the first-pass metabolism in the liver.[8][9]

Data Presentation: Physicochemical Properties and Oral Bioavailability of Selected MCHr1 Antagonists

The table below summarizes key physicochemical properties and reported oral bioavailability data for several MCHr1 antagonists. This information can be used as a reference for researchers to compare their compounds and identify potential liabilities.

CompoundMolecular Weight ( g/mol )clogPTPSA (Ų)Oral Bioavailability (%)SpeciesReference
AZD1979 535.583.6104.2Favorable, but specific % not disclosedMouse, Dog[10]
GW-856464 ---Low, precluded further development-[1][3]
NGD-4715 ---Orally active, but development discontinued-[11][12]
KRX-104130 523.5--20.3Mouse[13][14]
SNAP-7941 589.6--Orally activeRat[15][16]

Note: TPSA stands for Topological Polar Surface Area. Data for some compounds are not publicly available.

Formulation Strategies to Enhance Oral Bioavailability

For MCHr1 antagonists with poor solubility, several formulation strategies can be employed to improve their oral absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly enhance the dissolution rate and oral absorption.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Lipid-Based Formulations: For highly lipophilic MCHr1 antagonists, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and may promote lymphatic absorption, thereby reducing first-pass metabolism.[8][9]

References

Optimizing lead compounds for improved MCHR1 binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of lead compounds for improved Melanin-Concentrating Hormone Receptor 1 (MCHR1) binding affinity.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways activated by MCHR1?

A1: MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[1][2][3] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 activation leads to:

  • Inhibition of adenylyl cyclase: Through its coupling with Gi proteins, MCHR1 inhibits adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[1][2]

  • Stimulation of phospholipase C: Coupling with Gq proteins activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca2+) levels and activation of protein kinase C (PKC).[1]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) pathway: MCHR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[2][3]

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq ERK ERK Activation MCHR1->ERK Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Mobilizes Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compounds) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, Membranes, Compound) prep_reagents->plate_setup add_radioligand Add Radioligand plate_setup->add_radioligand incubate Incubate to Equilibrium (e.g., 90 min at RT) add_radioligand->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC₅₀ → Ki) count->analyze end End analyze->end

References

Technical Support Center: Mitigating Off-Target Effects of MCHr1 Antagonists in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists in vivo. Our goal is to help you anticipate and address potential challenges in your experiments, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with MCHr1 antagonists in vivo?

A1: The most significant and widely reported off-target effect of MCHr1 antagonists is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[1][3] Other documented off-target activities include interactions with serotonergic, adrenergic, histaminergic, and muscarinic receptors.[4]

Q2: How can I predict the potential for hERG-related cardiotoxicity of my MCHr1 antagonist early in development?

A2: Early prediction is crucial to avoid costly failures in later stages. In silico methods, such as machine learning-based models, can be employed to predict hERG-induced cardiotoxicity based on the chemical structure of the antagonist.[1][3] These computational tools can help prioritize compounds with a lower predicted risk for progression to in vitro and in vivo testing.

Q3: What is the first in vitro step to confirm potential hERG liability?

A3: The gold standard for assessing a compound's activity on the hERG channel is the patch-clamp electrophysiology assay.[3][5] This can be performed using manual or automated systems on cells stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[3][5]

Q4: My MCHr1 antagonist shows in vitro efficacy but fails to show a phenotype in my in vivo model. What could be the reason?

A4: Several factors could contribute to this discrepancy. Insufficient central nervous system (CNS) exposure is a common challenge for MCHr1 antagonists.[5] It is essential to confirm that your compound crosses the blood-brain barrier and reaches the target receptors in the brain at a sufficient concentration. Other possibilities include poor pharmacokinetic properties (e.g., rapid metabolism), low bioavailability, or issues with the experimental model itself. Verifying target engagement in vivo through methods like ex vivo autoradiography is recommended.[4]

Q5: Are there MCHr1 knockout mouse models available to validate that the observed effects of my antagonist are on-target?

A5: Yes, MCHr1 knockout mice are a valuable tool to confirm the specificity of your antagonist.[4][6] If your compound elicits a specific physiological or behavioral effect in wild-type mice, this effect should be absent in MCHr1 knockout mice.[4] This approach helps to distinguish between on-target and off-target effects.

Troubleshooting Guides

Problem 1: Unexpected Cardiovascular Events in Animal Models
Symptom Possible Cause Troubleshooting Steps
Sudden death of animals, especially at higher doses.hERG channel inhibition leading to cardiac arrhythmia.[1][3]1. Immediately halt the in vivo experiment. 2. Perform an in vitro hERG patch-clamp assay to determine the IC50 of your compound for the hERG channel.[3][5] 3. If hERG inhibition is confirmed, consider redesigning the compound to reduce its affinity for the hERG channel. 4. For future in vivo studies with related compounds, incorporate cardiovascular monitoring (e.g., telemetry) to assess QT interval.
Abnormal electrocardiogram (ECG) readings, such as a prolonged QT interval.Direct or indirect effects on cardiac ion channels.1. Correlate the timing of ECG abnormalities with the peak plasma concentration of the antagonist. 2. Conduct a comprehensive in vitro cardiac safety panel to assess for interactions with other cardiac ion channels (e.g., Na+, Ca2+). 3. Evaluate the selectivity of the antagonist against a panel of cardiac receptors.
Problem 2: Inconsistent or Lack of Efficacy in Obesity Models
Symptom Possible Cause Troubleshooting Steps
No significant reduction in food intake or body weight in diet-induced obese (DIO) mice.1. Insufficient brain penetration of the antagonist.[5] 2. Rapid metabolism or poor oral bioavailability. 3. Suboptimal dosing regimen.1. Measure the brain-to-plasma concentration ratio of your compound to confirm CNS exposure.[7] 2. Perform pharmacokinetic studies to determine the half-life, clearance, and bioavailability of the antagonist. 3. Conduct a dose-response study to identify the effective dose range. 4. Verify target engagement at the effective dose using ex vivo receptor occupancy studies.[4]
Initial reduction in body weight followed by a return to baseline despite continued treatment.Development of tolerance or compensatory mechanisms.1. Investigate potential changes in MCHr1 expression or signaling pathways in the brain after chronic treatment. 2. Measure energy expenditure to determine if there is a compensatory decrease. 3. Consider intermittent dosing schedules to mitigate tolerance.
Problem 3: Unexplained Behavioral Phenotypes
Symptom Possible Cause Troubleshooting Steps
Sedation, hyperactivity, or anxiety-like behaviors not anticipated from MCHr1 antagonism.Off-target interactions with other CNS receptors (e.g., serotonergic, dopaminergic, histaminergic).[4]1. Perform a broad in vitro receptor screening panel to identify potential off-target binding affinities. 2. Compare the observed behavioral phenotype with the known effects of agonizing or antagonizing the identified off-target receptors. 3. If possible, test the antagonist in relevant knockout mouse models for the identified off-target receptors to confirm the mechanism.

Data Presentation

Table 1: Comparative Selectivity of MCHr1 Antagonists

CompoundMCHr1 IC50 (nM)hERG IC50 (nM)Selectivity Ratio (hERG IC50 / MCHr1 IC50)Reference
MCHR1 antagonist 2654.00.06[8]
KRX-1041302012,980649[9]
KRX-1041371042042[9]
KRX-1041565092018.4[9]
KRX-1041611018018[9]
KRX-10416560>50,000>833[9]

Experimental Protocols

Protocol 1: Diet-Induced Obesity (DIO) Mouse Model for In Vivo Efficacy Testing

This protocol outlines the induction of obesity in mice and subsequent treatment with an MCHr1 antagonist to evaluate its effect on body weight and food intake.

Materials:

  • 8-week-old male C57BL/6J mice

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • MCHr1 antagonist

  • Vehicle for antagonist administration

  • Animal balance

  • Food hoppers and metabolic cages (optional, for precise food intake and energy expenditure measurements)

Procedure:

  • Acclimation: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.

  • Diet Induction:

    • Randomize mice into two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.[10]

    • Maintain the mice on their respective diets for 10-15 weeks to induce a stable obese phenotype in the HFD group.[10][11] Monitor body weight weekly.

  • Antagonist Treatment:

    • Once a significant difference in body weight is observed between the two groups, divide the DIO mice into treatment and vehicle control groups.

    • Administer the MCHr1 antagonist or vehicle daily via the desired route (e.g., oral gavage). The dose and frequency will depend on the pharmacokinetic properties of the compound.[11]

    • Continue treatment for a predefined period (e.g., 14-35 days).[4][11]

  • Data Collection:

    • Measure body weight and food intake daily or several times per week.[10]

    • At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

    • Tissues such as the brain, liver, and adipose tissue can be collected for further analysis (e.g., gene expression, receptor occupancy).

Protocol 2: Manual Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This protocol describes the electrophysiological assessment of a compound's potential to block the hERG potassium channel.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel

  • Cell culture reagents

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • Test compound and positive controls (e.g., E-4031, dofetilide)[3]

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Voltage Protocol and Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.[12]

    • Apply a specific voltage protocol to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV or +40 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV or -80 mV to record the deactivating tail current, which is characteristic of hERG.[1][12]

    • Record the baseline hERG current in the absence of the test compound.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound and record the hERG current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Normalize the current to the baseline control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.[1]

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/o/q MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi/o) PLC PLC G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Decreases Response Cellular Response cAMP->Response IP3 IP3 PLC->IP3 Increases Ca2 ↑ [Ca2+]i IP3->Ca2 Leads to Ca2->Response

Caption: MCHr1 Signaling Pathway.

Experimental_Workflow cluster_in_silico In Silico / In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_decision Decision Virtual_Screening Virtual Screening for MCHr1 Affinity and hERG Liability Prediction In_Vitro_Binding In Vitro MCHr1 Binding Assay Virtual_Screening->In_Vitro_Binding hERG_Assay In Vitro hERG Patch-Clamp Assay In_Vitro_Binding->hERG_Assay Selectivity_Panel Off-Target Selectivity Panel hERG_Assay->Selectivity_Panel Decision1 Proceed? Selectivity_Panel->Decision1 PK_Studies Pharmacokinetic Studies Efficacy_Models Efficacy Models (e.g., DIO mice) PK_Studies->Efficacy_Models Target_Engagement Target Engagement (e.g., ex vivo autoradiography) Efficacy_Models->Target_Engagement Safety_Pharmacology Safety Pharmacology (Cardiovascular Monitoring) Target_Engagement->Safety_Pharmacology Decision2 Proceed? Safety_Pharmacology->Decision2 Decision1->Virtual_Screening No (Redesign) Decision1->PK_Studies Yes

Caption: Preclinical Workflow for MCHr1 Antagonist Development.

References

Challenges in translating preclinical MCHr1 antagonist efficacy to clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of translating preclinical melanin-concentrating hormone receptor 1 (MCHr1) antagonist efficacy to clinical trials.

Troubleshooting Guides

This section addresses specific experimental issues that may arise during the preclinical evaluation of MCHr1 antagonists.

Question Possible Causes Troubleshooting Steps
My MCHr1 antagonist shows high binding affinity in vitro but lacks in vivo efficacy for weight reduction. 1. Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or high plasma protein binding, leading to insufficient exposure at the target site. 2. Low CNS Penetration: The compound may not effectively cross the blood-brain barrier to reach MCHr1 in the hypothalamus, a key region for regulating appetite. 3. Species-Specific Efficacy: The antagonist may have lower affinity or functional activity at the rodent MCHr1 compared to the human receptor used in in vitro assays.1. Conduct thorough pharmacokinetic studies: Assess oral bioavailability, plasma half-life, and clearance in the relevant preclinical species. 2. Measure brain-to-plasma ratio: Determine the extent of CNS penetration. For peripherally restricted antagonists, consider alternative therapeutic applications like inflammatory bowel disease.[1] 3. Test in species expressing both MCH1 and MCH2 receptors: Efficacy studies in species like dogs, which express both receptors similar to humans, can provide more translatable data.[2]
The compound demonstrates potent MCHr1 antagonism but causes cardiovascular side effects in preclinical safety studies. 1. hERG Channel Inhibition: A primary concern for MCHr1 antagonists is off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT prolongation and potentially fatal arrhythmias.[3] This is often due to structural similarities between MCHr1 antagonists and hERG blockers.1. Perform in vitro hERG safety assays early: Use patch-clamp electrophysiology to determine the IC50 for hERG channel inhibition. A larger margin between the MCHr1 affinity (Ki or IC50) and the hERG IC50 is desirable. 2. Structural modifications: Employ medicinal chemistry strategies to design compounds with reduced hERG liability while maintaining MCHr1 potency.
Preclinical results for anxiety or depression are inconsistent or not reproducible. 1. Off-Target Pharmacological Activity: The observed anxiolytic or antidepressant-like effects may be mediated by interactions with other receptors, such as serotonin (5-HT1A, 5-HT2A, 5-HT2C) or histamine (H2) receptors. 2. Differences in Animal Models: The choice of behavioral paradigm (e.g., forced swim test vs. novelty-suppressed feeding) can influence the outcome. 3. Sex Differences: There may be sex-specific responses to MCHr1 antagonism.1. Conduct comprehensive selectivity profiling: Screen the compound against a panel of relevant CNS receptors and transporters. 2. Utilize multiple behavioral models: Assess the compound in a battery of tests to obtain a more complete picture of its psychoactive properties.[4] 3. Include both male and female animals: Evaluate for potential sex-dependent effects in all behavioral studies.
Discrepancy between results from MCHr1 knockout mice and pharmacological blockade. 1. Developmental Compensation: Genetic deletion of MCHr1 from birth can lead to compensatory changes in other neurochemical systems that are not present with acute or chronic pharmacological blockade. 2. Receptor Subtypes: Rodents only express MCHr1, while humans have both MCHr1 and MCHr2. Knockout models in rodents do not account for the potential role of MCHr2.1. Use MCHr1 knockout mice to confirm on-target activity: The effects of a selective antagonist should be absent in MCHr1 knockout animals. 2. Acknowledge the limitations of rodent models: Consider the lack of MCHr2 when interpreting data and extrapolating to humans.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the challenges of translating preclinical findings to the clinic.

Q1: Why have so many MCHr1 antagonists failed in clinical trials despite promising preclinical data?

A1: The translation of preclinical efficacy of MCHr1 antagonists to clinical success has been fraught with challenges. A primary reason for failure is significant off-target effects, most notably cardiotoxicity due to inhibition of the hERG potassium channel.[3] Many early MCHr1 antagonists were structurally similar to hERG blockers, leading to safety concerns.[3] Additionally, some candidates have shown a lack of efficacy in humans, which could be attributed to poor pharmacokinetic properties such as low bioavailability or insufficient central nervous system (CNS) penetration.[1] Species differences, particularly the absence of the MCH2 receptor in rodents, further complicate the extrapolation of preclinical findings.

Q2: What is the significance of the hERG channel in MCHr1 antagonist development?

A2: The hERG (human Ether-à-go-go-Related Gene) potassium channel plays a critical role in cardiac repolarization. Inhibition of this channel can prolong the QT interval of the electrocardiogram, a condition that increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes. Due to the high incidence of hERG inhibition among MCHr1 antagonist chemotypes, early and rigorous assessment of hERG liability is a critical step in the drug discovery process. A sufficient safety margin between the potency at MCHr1 and the inhibitory concentration at the hERG channel is essential for a viable clinical candidate.

Q3: How do species differences between rodents and humans impact the clinical translation of MCHr1 antagonists?

A3: A key species difference is the presence of two MCH receptors (MCHr1 and MCHr2) in humans, non-human primates, and dogs, whereas rodents only express MCHr1.[2] Preclinical studies in rodents, therefore, cannot fully predict the complete pharmacological profile in humans, where MCH may have effects mediated through MCHr2. This highlights the importance of conducting studies in higher species that express both receptors to better understand the potential for clinical success.

Q4: What are the key preclinical assays for evaluating a potential MCHr1 antagonist?

A4: A comprehensive preclinical evaluation should include:

  • In Vitro Binding and Functional Assays: To determine the affinity (Ki) and functional potency (IC50 or EC50) at the human and relevant preclinical species' MCHr1. This includes assays like radioligand binding, cAMP accumulation, and calcium mobilization.

  • Selectivity Profiling: To assess off-target binding and functional activity at a broad panel of receptors, ion channels, and enzymes, with a particular focus on the hERG channel and serotonin receptors.

  • In Vivo Pharmacokinetic Studies: To evaluate oral bioavailability, plasma exposure, half-life, and brain penetration.

  • In Vivo Efficacy Models: For obesity, diet-induced obesity (DIO) models in rodents are commonly used to assess effects on food intake, body weight, and metabolic parameters. For anxiety and depression, models such as the elevated plus-maze, forced swim test, and novelty-suppressed feeding are employed.

  • In Vivo Safety Pharmacology: To assess potential cardiovascular (including QT prolongation), respiratory, and central nervous system side effects.

Q5: What does the clinical trial landscape for MCHr1 antagonists look like?

A5: Several MCHr1 antagonists have entered Phase I clinical trials, but none have progressed to market. Compounds like AMG-076, GW-856464, NGD-4715, and ALB-127158(a) were discontinued for reasons including safety concerns, low bioavailability, undesirable drug-drug interactions, or lack of efficacy at predicted therapeutic doses.[1] BMS-830216, a prodrug of the potent antagonist BMS-819881, was found to be safe and well-tolerated in a 28-day study but did not produce weight loss in obese subjects. More recently, AZD1979 was terminated in clinical trials due to safety findings. These outcomes underscore the significant hurdles in translating preclinical promise to clinical reality for this target.

Data on Selected MCHr1 Antagonists

The following tables summarize key preclinical and clinical data for several MCHr1 antagonists.

Table 1: Preclinical Data for Selected MCHr1 Antagonists

CompoundMCHr1 Binding Affinity (Ki/IC50)hERG Inhibition (IC50)Key Preclinical Findings
AMG-076 Ki = 0.6 nMDramatically reduced hERG liability compared to earlier compoundsReduced body weight gain in diet-induced obese mice.[5]
GW-856464 Data not readily availableData not readily availableShowed efficacy in preclinical models of obesity and depression.[6]
NGD-4715 Data not readily availableData not readily availableReduced food intake in animal models.
ALB-127158(a) Data not readily availableData not readily availableProduced significant weight loss in rodents.[1]
BMS-819881 Ki = 7 nM (rat MCHr1)Data not readily availableActive metabolite of the prodrug BMS-830216.
AZD1979 IC50 = ~12 nMData not readily availableReduced body weight in diet-induced obese mice and dogs.[2]
SNAP-94847 Ki = 2.2 nMData not readily availableHigh affinity and selectivity; showed anxiolytic and antidepressant-like effects in rodents.[4][7]
KRX-104130 IC50 = 0.02 µMIC50 = 12.98 µMPotent MCHr1 antagonist with a favorable safety window over hERG.[3]

Table 2: Clinical Trial Overview for Selected MCHr1 Antagonists

CompoundHighest Clinical PhaseIndication(s)OutcomeReason for Discontinuation
AMG-076 Phase IObesityDiscontinuedNot explicitly stated, but development was halted.
GW-856464 Phase IObesityDiscontinuedLow bioavailability.
NGD-4715 Phase IObesityDiscontinuedInduction of the cytochrome P450 enzyme CYP3A4, leading to potential drug-drug interactions.[8]
ALB-127158(a) Phase IObesityDiscontinuedLack of efficacy at doses predicted from preclinical studies, likely due to lower than expected CNS exposure.[1]
BMS-830216 Phase IObesityDiscontinuedSafe and well-tolerated but showed no significant effect on weight loss.
AZD1979 Clinical TrialsObesityTerminatedSafety findings.

Experimental Protocols

Detailed methodologies for key experiments in MCHr1 antagonist evaluation are provided below.

MCHr1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the MCHr1.

Materials:

  • Cell membranes prepared from cells stably expressing recombinant human MCHr1.

  • Radioligand: [¹²⁵I]-MCH or a suitable radiolabeled antagonist.

  • Non-specific binding control: High concentration of a known non-radiolabeled MCHr1 ligand.

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or test compound.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To assess the functional antagonist activity of a compound by measuring its ability to block MCH-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing human MCHr1.

  • Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).

  • MCH (agonist).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for a defined period.

  • Stimulate the cells with a mixture of forskolin and MCH (at its EC80 concentration).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Generate concentration-response curves and calculate the IC50 value for the antagonist.

Objective: To evaluate the functional antagonist activity by measuring the blockade of MCH-induced intracellular calcium release.

Materials:

  • HEK293 cells co-expressing human MCHr1 and a G-protein like Gα16 that couples to the phospholipase C pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • MCH (agonist).

  • Test compounds at various concentrations.

  • Fluorometric imaging plate reader (FLIPR) or a similar instrument.

Procedure:

  • Plate cells in a 96-well plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye.

  • Add various concentrations of the test compound to the wells and incubate.

  • Measure the baseline fluorescence.

  • Add MCH (at its EC80 concentration) to the wells and immediately measure the change in fluorescence over time.

  • Determine the IC50 of the antagonist by quantifying the inhibition of the MCH-induced calcium signal.

In Vivo Behavioral Models

Objective: To assess the in vivo efficacy of an MCHr1 antagonist on body weight, food intake, and metabolic parameters in an obesity model.

Animals:

  • Male C57BL/6J mice or Sprague-Dawley rats.

Procedure:

  • Induce obesity by feeding the animals a high-fat diet (e.g., 45-60% kcal from fat) for several weeks until a significant increase in body weight compared to control animals on a standard chow diet is observed.

  • Randomize the obese animals into treatment groups (vehicle and different doses of the test compound).

  • Administer the test compound daily (e.g., via oral gavage) for a specified duration (e.g., 14-28 days).

  • Measure body weight and food intake daily.

  • At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and tissues for further analysis (e.g., fat pad weight).

  • Analyze the data to determine the effect of the compound on body weight change, cumulative food intake, and metabolic health.

Objective: To evaluate the anxiolytic-like effects of an MCHr1 antagonist.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Administer the test compound or vehicle to the animals at a specified time before testing.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

Objective: To assess the antidepressant-like properties of an MCHr1 antagonist.

Apparatus:

  • A cylindrical container filled with water.

Procedure:

  • Administer the test compound or vehicle to the animals.

  • Place the animal in the water-filled cylinder for a predetermined duration (e.g., 6 minutes).

  • Record the duration of immobility (floating without active movements to escape) during the last 4 minutes of the test.

  • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Visualizations

MCHr1 Signaling Pathways

MCHR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gi Pathway cluster_gq Gq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation Neuronal_Activity_Inhibition Neuronal Inhibition PKA->Neuronal_Activity_Inhibition PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC

Caption: MCHr1 G-protein coupled signaling pathways.

Experimental Workflow for MCHr1 Antagonist Evaluation

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (cAMP, Ca²⁺ Mobilization) (Determine IC50) Binding->Functional Selectivity Selectivity Profiling (hERG, other GPCRs) Functional->Selectivity PK Pharmacokinetic Studies (Bioavailability, CNS Penetration) Selectivity->PK Lead Optimization & Candidate Selection Efficacy Efficacy Models (DIO, EPM, FST) PK->Efficacy Safety Safety Pharmacology (Cardiovascular, CNS) Efficacy->Safety Phase1 Phase I Trials (Safety, Tolerability, PK) Safety->Phase1 IND Submission Phase2 Phase II Trials (Efficacy, Dosing) Phase1->Phase2

Caption: Preclinical to clinical workflow for MCHr1 antagonists.

Challenges in MCHr1 Antagonist Translation

challenges_translation cluster_core_challenges Core Preclinical Challenges cluster_consequences Translational Consequences cluster_outcome Clinical Outcome Structural_Similarity Structural Similarity to hERG Ligands Cardiotoxicity Cardiotoxicity Risk (QT Prolongation) Structural_Similarity->Cardiotoxicity Species_Differences Species Differences (Rodents lack MCHR2) Efficacy_Mismatch Mismatch in Efficacy (Preclinical vs. Clinical) Species_Differences->Efficacy_Mismatch Off_Target Off-Target Activity (e.g., 5-HT Receptors) Off_Target->Efficacy_Mismatch Side_Effects Unpredicted Side Effects Off_Target->Side_Effects Clinical_Failure Clinical Trial Failure Cardiotoxicity->Clinical_Failure Poor_PK Poor Pharmacokinetics (Low Bioavailability, Low CNS Exposure) Poor_PK->Efficacy_Mismatch Efficacy_Mismatch->Clinical_Failure Side_Effects->Clinical_Failure

Caption: Key challenges in translating MCHr1 antagonists.

References

Technical Support Center: Mitigating Cardiotoxicity in MCHr1 Antagonist Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing the cardiotoxicity of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonist candidates. The primary focus is on addressing challenges related to hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition, a common off-target effect leading to cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cardiotoxicity associated with MCHr1 antagonists?

A1: The most significant cause of cardiotoxicity for MCHr1 antagonists is the blockade of the hERG potassium channel.[1] This is often due to structural similarities between MCHr1 antagonists and known hERG channel blockers.[1] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes (TdP).

Q2: At what stage of drug discovery should hERG screening be initiated for MCHr1 antagonists?

A2: hERG screening should be initiated as early as possible in the drug discovery process, ideally during the lead optimization phase. Early identification of hERG liability allows for medicinal chemistry efforts to be directed towards mitigating this risk before significant resources are invested in a candidate molecule. Automated patch clamp and fluorescence polarization assays are suitable for higher throughput screening in the early stages.

Q3: What are the key assays for assessing the cardiotoxic potential of MCHr1 antagonists?

A3: The key assays for evaluating cardiotoxicity include:

  • In vitro hERG assays: These are the primary screening methods and include automated patch clamp, fluorescence polarization assays, and rubidium efflux assays.

  • In vivo cardiovascular telemetry studies: These studies in animal models (e.g., rats, dogs) are crucial for assessing the effects of a compound on cardiovascular parameters like blood pressure, heart rate, and ECG intervals (including QT) in a living organism.

  • In vitro hepatotoxicity assays: As some MCHr1 antagonists have shown potential for liver toxicity, it is also important to assess this aspect using in vitro models like primary hepatocytes or HepaRG cells.

Q4: What is a desirable safety margin for hERG inhibition for an MCHr1 antagonist candidate?

A4: A larger safety margin between the hERG IC50 and the MCHr1 IC50 is desirable. While there is no universally fixed value, a safety margin of at least 30-fold is often considered a good starting point, though this can be context-dependent based on the therapeutic indication and intended clinical dose.

Troubleshooting Guides

In Vitro hERG Assays

Automated Patch Clamp (APC) hERG Assay

  • Issue: Unstable seal or high leak current.

    • Possible Cause: Poor cell health, incorrect cell preparation, or issues with the patch clamp chip.

    • Solution:

      • Ensure cells are in a logarithmic growth phase and have high viability.

      • Optimize cell dissociation protocols to obtain a single-cell suspension without excessive enzymatic treatment.

      • Use high-quality patch clamp chips and ensure they are properly cleaned and stored.

      • Check the composition of intracellular and extracellular solutions.

  • Issue: Low hERG current amplitude.

    • Possible Cause: Low hERG channel expression in the cell line, or "rundown" of the current during the experiment.

    • Solution:

      • Use a stable cell line with confirmed high-level expression of hERG channels.

      • Ensure the voltage protocol is appropriate for activating hERG channels.

      • Keep recording times as short as possible to minimize current rundown.[2]

  • Issue: High variability in IC50 values.

    • Possible Cause: Compound precipitation, nonspecific binding to the system, or inconsistent compound concentrations.

    • Solution:

      • Check the solubility of the compound in the assay buffer.

      • Consider including a surfactant in the extracellular medium to improve the sensitivity of the assay.

      • Verify the concentration of the dosing solutions.

Fluorescence Polarization (FP) hERG Assay

  • Issue: Low assay window (small difference in polarization between positive and negative controls).

    • Possible Cause: Inactive hERG membrane preparation, degraded fluorescent tracer, or use of inappropriate assay plates.

    • Solution:

      • Store hERG membranes and tracer at the recommended temperatures (-80°C and -20°C, respectively) and avoid multiple freeze-thaw cycles.

      • Use low-binding, black, opaque microplates to minimize background fluorescence and nonspecific binding.

      • Ensure the plate reader is correctly configured for fluorescence polarization measurements.

  • Issue: False positives or negatives.

    • Possible Cause: Fluorescent compounds interfering with the assay signal, or compounds that displace the tracer through a non-hERG binding mechanism.

    • Solution:

      • Screen compounds for intrinsic fluorescence at the assay wavelengths.

      • Confirm hits from the FP assay using a functional assay like patch clamping.

Rubidium Efflux hERG Assay

  • Issue: Low signal-to-background ratio.

    • Possible Cause: Inefficient loading of rubidium into the cells, or high basal efflux.

    • Solution:

      • Optimize the rubidium loading time and concentration.

      • Ensure a sufficient number of healthy, hERG-expressing cells are plated in each well.

      • Wash cells thoroughly but gently to remove extracellular rubidium before stimulation.

  • Issue: Underestimation of compound potency (right-shifted IC50 values) compared to patch clamp.

    • Possible Cause: This is a known limitation of the rubidium efflux assay, potentially due to the assay conditions or the indirect nature of the measurement.[3]

    • Solution:

      • Use the rubidium efflux assay as a primary screen for ranking compounds and identifying potent hERG blockers.

      • Always confirm the potency of lead candidates with the gold-standard patch clamp assay.

In Vivo Cardiovascular Telemetry
  • Issue: Signal artifacts or loss of signal.

    • Possible Cause: Improper implantation of the telemetry device, animal movement, or environmental interference.

    • Solution:

      • Follow a validated surgical protocol for telemetry device implantation to ensure correct placement and secure attachment.

      • Allow for an adequate recovery period after surgery before starting data collection.

      • House animals in an environment free from electromagnetic interference.

  • Issue: High variability in cardiovascular parameters.

    • Possible Cause: Stress in the animals, or lack of acclimatization to the housing and experimental conditions.

    • Solution:

      • Acclimate animals to the experimental setup for a sufficient period before dosing.

      • Handle animals minimally and consistently to reduce stress.

      • Ensure a consistent light-dark cycle and feeding schedule.

Data Presentation

Table 1: MCHr1 Antagonist Potency and hERG Inhibition

CompoundMCHr1 IC50 (nM)hERG IC50 (µM)Safety Margin (hERG IC50 / MCHr1 IC50)Reference
Compound 2 Potent (not specified)Potent (not specified)Low[4]
AMG 076 1.2>5>4167[4][5]
KRX-104130 2012.98649[1]
KRX-104137 100.4242[1]
KRX-104156 500.9218.4[1]
KRX-104161 100.1818[1]
KRX-104165 60>50>833[1]

Experimental Protocols

Automated Patch Clamp (APC) hERG Assay Protocol

  • Cell Preparation:

    • Use a validated cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

    • Culture cells to 70-80% confluency.

    • On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to obtain a single-cell suspension.

    • Wash the cells and resuspend in the appropriate extracellular solution at the desired concentration.

  • Instrument Setup:

    • Prime the APC system with the appropriate intracellular and extracellular solutions.

    • Use a validated voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.

  • Data Acquisition:

    • Establish a stable whole-cell recording.

    • Apply a vehicle control to establish a baseline current.

    • Apply increasing concentrations of the MCHr1 antagonist candidate.

    • At each concentration, allow sufficient time for the compound effect to reach a steady state.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Normalize the current to the baseline vehicle control.

    • Plot the concentration-response curve and fit to a suitable equation (e.g., Hill equation) to determine the IC50 value.

In Vivo Cardiovascular Telemetry in Rats

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Surgically implant the telemetry transmitter, typically in the abdominal cavity.

    • Place the blood pressure catheter in the abdominal aorta and the ECG leads in a standard configuration (e.g., Lead II).

    • Suture the incisions and provide appropriate post-operative care, including analgesia.

  • Recovery and Acclimatization:

    • Allow the animals to recover from surgery for at least one week.

    • House the animals in their home cages on top of the receiver platforms and allow them to acclimatize to the experimental conditions.

  • Data Collection:

    • Record baseline cardiovascular data for at least 24 hours before dosing.

    • Administer the MCHr1 antagonist candidate via the desired route (e.g., oral gavage).

    • Continuously record cardiovascular parameters (e.g., blood pressure, heart rate, ECG) for a predetermined period post-dosing.

  • Data Analysis:

    • Analyze the telemetry data to determine changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT, and QTc).

    • Compare the post-dose data to the baseline data and to a vehicle-treated control group.

Visualizations

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gq Gq MCHR1->Gq Activates Gi Gi MCHR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK Activation PKC->ERK cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Activates PKA->ERK Antagonist MCHr1 Antagonist Antagonist->MCHR1 Blocks

Caption: MCHr1 Signaling Pathway and Point of Antagonist Intervention.

Cardiotoxicity_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation HTS High-Throughput Screening (e.g., Fluorescence Polarization) Potent_hERG Potent hERG Blockers (High Risk) HTS->Potent_hERG High hERG affinity Moderate_hERG Moderate hERG Blockers (Medium Risk) HTS->Moderate_hERG Moderate hERG affinity Weak_hERG Weak/No hERG Blockers (Low Risk) HTS->Weak_hERG Low hERG affinity SAR Structure-Activity Relationship (SAR) Guided Optimization Potent_hERG->SAR Redesign Patch_Clamp Gold Standard Patch Clamp (IC50 Determination) Moderate_hERG->Patch_Clamp Weak_hERG->Patch_Clamp Patch_Clamp->SAR Data for Optimization Telemetry Cardiovascular Telemetry in Rodents/Non-rodents Patch_Clamp->Telemetry Promising Candidates SAR->HTS New Compounds No_QT No Significant QT Prolongation Telemetry->No_QT QT_Prolongation Significant QT Prolongation Telemetry->QT_Prolongation Candidate Preclinical Candidate Selection No_QT->Candidate QT_Prolongation->SAR Further Optimization or Termination

Caption: Experimental Workflow for MCHr1 Antagonist Cardiotoxicity Screening.

References

Structure-activity relationship (SAR) studies to improve MCHr1 antagonist properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers engaged in structure-activity relationship (SAR) studies to improve Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My potent MCHR1 antagonist shows significant hERG channel affinity. What structural modifications can mitigate this?

A1: High affinity for the hERG potassium channel is a common challenge in MCHR1 antagonist development, often leading to cardiotoxicity.[1][2][3] The structural and physicochemical properties required for MCHR1 potency, such as a basic nitrogen and lipophilicity, often correlate with hERG inhibition.[4]

  • Troubleshooting Steps:

    • Reduce Basicity: The basic amine, crucial for MCHR1 binding, is often a primary driver of hERG affinity.[5] Consider modifying the pKa of this amine or replacing it with a non-basic scaffold, though this can be challenging without losing MCHR1 potency.[4]

    • Incorporate Polarity: Introducing polar groups or heteroatoms can reduce the overall lipophilicity, which is a key factor in hERG binding. For example, adding alcohols or methyl sulfonamides has been shown to differentiate MCHR1 potency from hERG inhibition.[4]

    • Modulate Shape and Scaffolding: Move away from linear, flexible molecules. Y-shaped scaffolds or more rigid structures can sometimes disrupt the key interactions with the hERG channel pore.[4] AstraZeneca, for instance, transformed an initial hit into a more rigid structure to reduce hERG affinity.[4]

    • Early Stage Screening: Implement hERG binding or functional assays early in the lead optimization process to triage compounds and build a clear SAR for hERG liability alongside MCHR1 potency.[2] Machine learning models can also be used to predict hERG-induced cardiotoxicity for virtual screening before synthesis.[3][6]

Q2: My compound has good in vitro potency but shows poor in vivo efficacy in our diet-induced obesity (DIO) model. What are the potential causes?

A2: A disconnect between in vitro potency and in vivo efficacy is a frequent hurdle. This is often due to suboptimal pharmacokinetic (PK) or absorption, distribution, metabolism, and excretion (ADME) properties.[2][7]

  • Troubleshooting Steps:

    • Assess Brain Penetration: MCHR1 is primarily expressed in the central nervous system (CNS).[8][9] Therefore, antagonists must cross the blood-brain barrier (BBB) to be effective for obesity.[7] Evaluate the brain-to-plasma concentration ratio of your compound. For example, the antagonist SNAP 94847 exhibited a brain/plasma ratio of 2.3 in rats, contributing to its in vivo activity.[10][11]

    • Check Pharmacokinetics: Determine the compound's oral bioavailability, half-life, and clearance. Poor oral bioavailability or rapid metabolism can prevent the compound from reaching and sustaining the necessary therapeutic concentrations.[2][10]

    • Verify Target Engagement: Ensure that the administered dose results in sufficient receptor occupancy in the brain. Potency and PK properties alone may not be sufficient predictors of in vivo efficacy without confirming target engagement.[4]

    • Rule Out Non-Specific Effects: Confirm that the observed effects are MCHR1-specific by testing the antagonist in MCHR1-deficient mice; the compound should be inactive in these animals.[12][13]

Q3: We are seeing inconsistent results in our functional assays (e.g., calcium mobilization). What could be the cause?

A3: MCHR1 couples to multiple G-proteins, primarily Gi and Gq, which can activate different signaling pathways.[8][14][15] Assay variability can stem from the specific pathway being measured and the cellular background.

  • Troubleshooting Steps:

    • Cell Line Stability: Ensure the stable expression of MCHR1 in your cell line (e.g., HEK293, CHO cells) and verify receptor density, as this can affect the magnitude of the response.[1][16]

    • Pathway-Specific Sensitivity: MCHR1 activation of Gq leads to calcium mobilization, while Gi coupling inhibits cAMP production.[17][18] Your antagonist may exhibit different potencies depending on the pathway being assayed (biased antagonism). It is advisable to profile compounds in multiple functional assays (e.g., calcium flux, cAMP inhibition, and β-arrestin recruitment).[19]

    • Time-Dependent Inhibition: Some antagonists, like the 8-methylquinoline series, can be slowly dissociating, negative allosteric modulators.[19] This results in time-dependent inhibition where potency (IC50) increases with longer pre-incubation times. Evaluate your compound's IC50 at various pre-incubation periods to check for this behavior.[19]

Quantitative Data Summary

The tables below summarize the properties of several key MCHr1 antagonists from published SAR studies.

Table 1: In Vitro Properties of Select MCHr1 Antagonists

CompoundScaffold/ClassBinding Affinity (IC₅₀/Kᵢ)Functional Antagonism (IC₅₀/Kₑ)Selectivity NotesReference(s)
SNAP-94847 4-ArylpiperidineKᵢ = 1.1 nM (human)IC₅₀ = 5.2 nM (rat, drinking)Selective over a range of other GPCRs.[10][11]
AMG-076 CarbozoleIC₅₀ = 1.0 nM (human)IC₅₀ = 12 nM (Ca²⁺ mobilization)Dramatically reduced hERG liability compared to initial leads.[16][20]
Compound 5v 3-(Aminomethyl)quinolineIC₅₀ = 0.54 nM (human)IC₅₀ = 2.8 nM (functional)Negligible affinity for 5-HT2c receptor (>1000 nM).[13]
S38151 PseudopeptideLow nanomolar affinityPotent antagonistParent compound for more stable derivatives.[21]
MQ1 8-MethylquinolineIC₅₀ = 0.39 nM (120 min pre-inc.)Inhibits Gαi, Gαq, β-arrestin pathwaysSlowly dissociating negative allosteric modulator.[19]
T-226296 ThienopyrimidinoneIC₅₀ = 1.0 nM (human)Potently blocks MCH-induced food intake.Early small molecule antagonist.[5][22]

Table 2: In Vivo & Pharmacokinetic Properties of Select MCHr1 Antagonists

CompoundSpeciesModelEfficacyKey PK/ADME ParametersReference(s)
SNAP-94847 RatMCH-induced drinking; Social interactionDose-dependent inhibition of drinking; Anxiolytic effect.Oral Bioavailability = 59%; Brain/Plasma Ratio = 2.3.[10][11]
AMG-076 MouseDiet-Induced Obesity (DIO)Efficacious in reducing body weight.Good PK properties across preclinical species.[20]
Compound 5v RatDiet-Induced Obesity (DIO)Significantly suppressed nocturnal food intake.Orally bioavailable and centrally acting.[13]

Visualizations: Pathways and Workflows

MCHR1 Signaling Pathways

MCHR1_Signaling cluster_receptor Cell Membrane MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH MCH MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Reduces PKA PKA Activity ↓ cAMP->PKA Reduces Neuronal Neuronal Inhibition PKA->Neuronal PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ ↑ IP3->Ca PKC PKC DAG->PKC ERK ERK Activation PKC->ERK SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_safety Safety & ADME Profiling cluster_invivo In Vivo Evaluation Start Hypothesis / SAR Analysis Synthesis Compound Synthesis Start->Synthesis Purification Purification & QC Synthesis->Purification Binding Primary Screen: MCHR1 Binding Assay Purification->Binding Functional Secondary Screen: Functional Assay (cAMP/Ca²⁺) Binding->Functional Selectivity Selectivity Panel (e.g., 5-HT2c, adrenergic) Functional->Selectivity hERG hERG Affinity Assay Selectivity->hERG ADME In Vitro ADME (Metabolic Stability, Permeability) hERG->ADME PK Rodent PK Study (Oral Bioavailability, BBB) ADME->PK Efficacy Efficacy Model (e.g., DIO mice food intake) PK->Efficacy Efficacy->Start Data informs next cycle Troubleshooting_Potency Start Observation: Low or No Antagonist Potency CheckCompound Is the compound correct? Start->CheckCompound CheckAssay Is the assay performing correctly? Start->CheckAssay CheckSAR Is the result consistent with SAR? Start->CheckSAR QC Verify Identity & Purity (LC-MS, NMR) CheckCompound->QC Action Solubility Assess Solubility in Assay Buffer CheckCompound->Solubility Action Degradation Check for Degradation CheckCompound->Degradation Action Controls Check Positive/Negative Controls (Agonist EC₅₀, Ref. Antagonist IC₅₀) CheckAssay->Controls Action Reagents Verify Reagent Quality (Cells, Membranes, Ligands) CheckAssay->Reagents Action Protocol Review Protocol Execution CheckAssay->Protocol Action BindingMode Re-evaluate Proposed Binding Mode CheckSAR->BindingMode Action ActivityCliff Is this an 'Activity Cliff'? CheckSAR->ActivityCliff Consider NewVector Explore Different Chemical Vector CheckSAR->NewVector Strategy

References

Non-specific binding issues in MCHR1 in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro assays for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), with a specific focus on non-specific binding issues.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your MCHR1 in vitro assays in a question-and-answer format.

Q1: I am observing high non-specific binding in my MCHR1 radioligand binding assay. What are the common causes and how can I reduce it?

High non-specific binding (NSB) can obscure your specific signal and lead to inaccurate results. Here are the primary causes and troubleshooting steps:

  • Inadequate Blocking: The blocking agent may not be effectively preventing the radioligand from binding to the filter membrane, plate wells, or other components of the assay system.

    • Solution: Optimize your blocking agent. Bovine Serum Albumin (BSA) is commonly used at a concentration of 0.5% in the binding buffer.[1] If you are still experiencing high NSB, consider increasing the BSA concentration or trying alternative blocking agents like non-fat dry milk or casein. It is crucial to ensure the blocking agent itself does not interact with the receptor or ligand.

  • Hydrophobic Interactions: Both the radioligand and the test compounds, particularly lipophilic ones, can non-specifically adhere to plasticware and filter membranes.

    • Solution: Include a non-ionic detergent, such as Tween-20, in your wash buffer at a low concentration (e.g., 0.05% to 0.1%). This can help disrupt hydrophobic interactions. Be cautious, as high detergent concentrations can strip the receptor from the membrane or interfere with receptor-ligand binding.

  • Suboptimal Assay Conditions: Factors like buffer composition, pH, and ionic strength can influence NSB.

    • Solution: Ensure your binding buffer is optimized. A common binding buffer for MCHR1 assays contains 25 mM HEPES (pH 7.4), 5 mM MgCl₂, and 1 mM CaCl₂.[1] Adjusting the salt concentration (e.g., with NaCl) can also help to reduce electrostatic interactions that contribute to NSB.

  • Radioligand Issues: The radioligand itself might be "sticky" or used at too high a concentration.

    • Solution: Use the radioligand at a concentration at or below its Kd for the receptor to minimize NSB.[2] Ensure the specific activity of the radioligand is high enough to provide a good signal window at this concentration.

  • Filter Material: The type of filter used in filter binding assays can significantly impact NSB.

    • Solution: If using filter plates, ensure the filter material is appropriate. GF/B or GF/C glass fiber filters are common choices. Pre-treating the filters with a blocking agent like polyethyleneimine (PEI) can reduce ligand binding to the filter itself.

Q2: My non-specific binding is acceptable, but the overall signal window (total binding vs. non-specific binding) is low. What can I do?

A low signal window can make it difficult to accurately determine the specific binding. Here are some potential solutions:

  • Insufficient Receptor Expression: The cell membranes may have a low density of MCHR1.

    • Solution: Verify the expression level of MCHR1 in your membrane preparation using a validated method like Western blotting or by using a commercially available membrane preparation with a known Bmax.

  • Inactive Receptor: The receptor in your membrane preparation may be denatured or inactive.

    • Solution: Ensure proper membrane preparation and storage. Membranes should be prepared in the presence of protease inhibitors and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Suboptimal Incubation Time: The binding reaction may not have reached equilibrium.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for your specific radioligand and receptor preparation. For MCHR1 TRF-based assays, a 90-minute incubation is often used.[1]

  • Incorrect Ligand Concentration: The concentration of the radioligand may not be optimal.

    • Solution: Perform a saturation binding experiment to determine the Kd of your radioligand for MCHR1. This will help you choose an appropriate concentration for competitive binding assays.

Q3: I am screening small molecule antagonists and see high variability and poor dose-response curves. Could this be related to non-specific binding?

Yes, non-specific binding of test compounds can lead to these issues.

  • Compound Stickiness: Hydrophobic compounds are prone to binding to plasticware, which can reduce the effective concentration of the compound in the assay.

    • Solution: Include a low concentration of a non-ionic detergent in the assay buffer. Also, consider using low-binding plates.

  • Compound Interference with Assay Components: The compound may be interacting with the radioligand or the receptor in a non-specific manner.

    • Solution: To check for this, run a control experiment where you measure the effect of the compound on the binding of the radioligand in the absence of the receptor. Compounds that show low reproducibility and poor dose-response profiles should be flagged for potential non-specific activity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a binding buffer for an MCHR1 in vitro assay?

A commonly used binding buffer for MCHR1 assays includes:

  • 25 mM HEPES, pH 7.4

  • 5 mM MgCl₂

  • 1 mM CaCl₂

  • 0.5% Bovine Serum Albumin (BSA)[1]

Q2: How is non-specific binding typically determined in an MCHR1 binding assay?

Non-specific binding is determined by measuring the binding of the radiolabeled or fluorescently-labeled ligand in the presence of a high concentration of an unlabeled competing ligand that saturates the MCHR1 receptors. For MCHR1 assays, a concentration of 0.5 µM to 1 µM of unlabeled MCH is often used.[1] Any binding that still occurs in the presence of this high concentration of unlabeled ligand is considered non-specific.

Q3: What are the key signaling pathways activated by MCHR1?

MCHR1 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, primarily Gαi and Gαq.

  • Gαi coupling: This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq coupling: This activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca²⁺) levels and the activation of protein kinase C (PKC).[3]

  • Downstream effects: Activation of these pathways can lead to the modulation of various downstream effectors, including the ERK/MAPK pathway.[3]

Q4: What are some alternative blocking agents to BSA for MCHR1 assays?

If BSA is not providing sufficient blocking, you can consider the following alternatives:

  • Non-fat Dry Milk: Typically used at a concentration of 1-5%. It is a cost-effective option but can sometimes interfere with certain antibody-based detection methods due to the presence of endogenous biotin and phosphoproteins.

  • Casein: A purified milk protein, often used at 1-5%. It is a good general-purpose blocking agent.

  • Commercial Blocking Buffers: Several proprietary blocking buffers are available that are optimized for different assay types and can offer superior performance.

The choice of blocking agent should be empirically determined for your specific assay system.

Quantitative Data Summary

Table 1: Comparison of Common Blocking Agents in Immunoassays

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)0.5% - 5%Highly purified, well-characterized, low cross-reactivity.More expensive than milk-based blockers.
Non-fat Dry Milk1% - 5%Inexpensive, readily available.Can contain endogenous biotin and phosphoproteins that may interfere with some assays.
Casein1% - 5%Purified protein, good general-purpose blocker.Can have lot-to-lot variability.
Commercial BlockersVariesOptimized formulations for high signal-to-noise ratio.Generally more expensive.

This table provides a general comparison. Optimal blocking agents and concentrations should be determined experimentally for specific MCHR1 assays.

Experimental Protocols

Detailed Protocol: MCHR1 Radioligand Filter Binding Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Materials:

  • Cell Membranes: HEK293 cells stably expressing human MCHR1.

  • Radioligand: e.g., [¹²⁵I]-MCH or a suitable radiolabeled antagonist.

  • Unlabeled Ligand: Melanin-concentrating hormone (MCH) for determining non-specific binding.

  • Binding Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Filter Plate: 96-well glass fiber filter plate (e.g., GF/C).

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

2. Procedure:

  • Plate Preparation: If necessary, pre-treat the filter plate wells with a solution like 0.5% polyethyleneimine (PEI) for 30 minutes to reduce non-specific binding of the radioligand to the filter. Wash the wells thoroughly with wash buffer.

  • Assay Setup (in a separate 96-well assay plate):

    • Total Binding: Add 50 µL of binding buffer.

    • Non-specific Binding: Add 50 µL of unlabeled MCH in binding buffer to achieve a final concentration of 1 µM.

    • Test Compounds: Add 50 µL of test compounds at various concentrations.

  • Add Radioligand: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Add Membranes: Add 100 µL of the MCHR1 membrane preparation to each well. The amount of membrane protein per well should be optimized to ensure that less than 10% of the total radioligand is bound.[2]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly transfer the contents of the assay plate to the pre-treated filter plate. Apply vacuum to filter the contents and wash the wells 3-4 times with 200 µL of ice-cold wash buffer.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • For competition assays, calculate the % inhibition of specific binding for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

MCHR1 Signaling Pathways

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_G_protein G Protein Coupling MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH MCH (Ligand) MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK/MAPK Pathway Ca2->ERK PKC->ERK

Caption: MCHR1 canonical signaling pathways.

Troubleshooting Workflow for High Non-Specific Binding

NSB_Troubleshooting start High Non-Specific Binding (NSB) Observed q1 Is your blocking agent optimized? start->q1 sol1 Optimize Blocking Agent: - Increase BSA concentration - Try alternative blockers (e.g., non-fat milk, casein) q1->sol1 No q2 Are you using a non-ionic detergent? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add Non-Ionic Detergent: - e.g., 0.05% Tween-20 to wash buffer q2->sol2 No q3 Is your radioligand concentration optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Optimize Radioligand Conc.: - Use at or below Kd - Perform saturation binding q3->sol3 No q4 Have you optimized assay conditions? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Optimize Assay Conditions: - Check buffer pH and ionic strength - Consider pre-treating filters (PEI) q4->sol4 No persist Issue Persists: Consult further resources q4->persist Yes a4_yes Yes a4_no No end NSB Reduced sol4->end

Caption: A logical workflow for troubleshooting high non-specific binding.

References

Overcoming insurmountable antagonism at the MCH1 receptor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with insurmountable antagonism at the Melanin-Concentrating Hormone 1 (MCH1) receptor.

Frequently Asked Questions (FAQs)

Q1: What is insurmountable antagonism, and why is it observed at the MCH1 receptor?

Insurmountable antagonism is a phenomenon where an antagonist, with increasing concentrations, not only shifts the agonist concentration-response curve to the right but also progressively suppresses the maximum achievable response.[1][2] This is in contrast to surmountable antagonism, where the maximal response can be restored by increasing the agonist concentration. At the MCH1 receptor, this is often linked to antagonists that are negative allosteric modulators (NAMs) or exhibit slow dissociation kinetics.[1][2]

Q2: What are the potential molecular mechanisms behind the insurmountable antagonism of MCH1 receptor antagonists?

Several mechanisms can contribute to insurmountable antagonism at the MCH1 receptor:

  • Slow Dissociation Kinetics: Antagonists that bind tightly and dissociate slowly from the receptor can lead to a state of hemi-equilibrium during the assay, where the system does not reach a true equilibrium in the allotted time. This results in an apparent depression of the maximal response.[1][2][3]

  • Negative Allosteric Modulation (NAM): Some antagonists bind to a site on the receptor that is different from the agonist binding site (an allosteric site).[4][5] This binding can induce a conformational change in the receptor that reduces the affinity and/or efficacy of the agonist, leading to a decrease in the maximal response.[1][2]

  • Receptor Internalization: Prolonged exposure to some antagonists might induce receptor internalization, reducing the number of receptors available on the cell surface to bind to the agonist.[6]

Q3: How can I differentiate between slow dissociation and negative allosteric modulation as the cause of insurmountable antagonism?

Distinguishing between these mechanisms requires specific experimental designs:[3]

  • Washout Experiments: To assess antagonist dissociation, pre-incubate your cells or membranes with the antagonist, then wash it out and measure the recovery of the agonist response over time. A slow recovery suggests slow dissociation.[1]

  • Kinetic Radioligand Binding Assays: These assays can directly measure the association (k_on) and dissociation (k_off) rates of the antagonist, providing a quantitative measure of its binding kinetics.[1] A low k_off value is indicative of slow dissociation.

  • Probe Dependence: The effects of a true allosteric modulator can be dependent on the agonist (probe) used. If the degree of insurmountable antagonism changes significantly with different MCH1 receptor agonists, it may suggest an allosteric mechanism.[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for my MCH1 receptor antagonist in functional assays.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Hemi-equilibrium conditions due to slow antagonist binding. Increase the pre-incubation time of the antagonist with the cells or membranes before adding the agonist. A time-course experiment can help determine the optimal pre-incubation time to reach equilibrium.[1]
Assay variability. Ensure consistent cell density, reagent concentrations, and incubation times. Use appropriate positive and negative controls in every experiment.
Compound stability. Verify the stability of your antagonist under the experimental conditions (e.g., temperature, buffer components). Degradation of the compound can lead to variable results.
Cell health and passage number. Use cells within a consistent and low passage number range. Poor cell health can affect receptor expression and signaling, leading to inconsistent data.
Issue 2: My antagonist shows insurmountable antagonism in a calcium flux assay but appears competitive in a cAMP assay.

Possible Causes & Troubleshooting Steps:

Possible Cause Signaling Pathway-Specific Effects
Differential coupling to G-proteins. The MCH1 receptor couples to multiple G-proteins, including Gαi (inhibiting cAMP) and Gαq (stimulating calcium release).[1][7][8] An allosteric modulator might differentially affect the receptor's coupling to these pathways.
Receptor reserve. The level of receptor reserve can differ between signaling pathways. An antagonist might appear insurmountable in an assay with low receptor reserve and surmountable in an assay with high receptor reserve.

To investigate this, you can:

  • Characterize the antagonist's effect on other MCH1 receptor-mediated signaling pathways, such as β-arrestin recruitment.[1]

  • Use a system with a lower receptor expression level to see if the antagonism in the cAMP assay becomes insurmountable.

Data Presentation

Table 1: Pharmacological Profile of Exemplary MCH1 Receptor Antagonists

CompoundAssay TypeParameterValue (nM)Reference
MQ1 [¹²⁵I]-MCH BindingIC502.2[1]
cAMP AssayIC505.7[1]
β-arrestin RecruitmentIC501.7[1]
AMG 076 [¹²⁵I]-MCH DisplacementKi0.6[9]
Ca²+ MobilizationIC501.2[9]

Experimental Protocols

Radioligand Binding Assay (Displacement)

This protocol is a generalized procedure based on common practices.[10][11][12]

  • Preparation:

    • Prepare cell membranes expressing the MCH1 receptor.

    • Resuspend the membranes in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Prepare serial dilutions of the unlabeled antagonist.

  • Assay:

    • In a 96-well plate, add the binding buffer, the radiolabeled MCH analog (e.g., [¹²⁵I]-MCH) at a concentration near its Kd, and the serially diluted antagonist.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Calcium Flux Assay

This protocol is a generalized procedure for measuring Gαq-mediated signaling.[9][13]

  • Cell Preparation:

    • Plate MCH1 receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay:

    • Prepare serial dilutions of the antagonist.

    • Pre-incubate the cells with the antagonist dilutions for a specified time.

    • Add the MCH agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Detection:

    • Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis:

    • Calculate the change in fluorescence as a measure of the intracellular calcium concentration.

    • Plot the response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

MCH1_Signaling_Pathway MCH MCH MCH1R MCH1 Receptor MCH->MCH1R binds Gai Gαi MCH1R->Gai activates Gaq Gαq MCH1R->Gaq activates BetaArrestin β-Arrestin MCH1R->BetaArrestin recruits AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates ERK ERK Signaling BetaArrestin->ERK cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: MCH1 receptor signaling pathways.

Insurmountable_Antagonism_Workflow start Observe Insurmountable Antagonism check_equilibrium Increase Antagonist Pre-incubation Time start->check_equilibrium surmountable Antagonism becomes Surmountable check_equilibrium->surmountable Yes insurmountable Antagonism Remains Insurmountable check_equilibrium->insurmountable No washout Perform Washout Experiment insurmountable->washout slow_dissociation Slow Recovery of Agonist Response washout->slow_dissociation Suggests Slow Dissociation fast_dissociation Fast Recovery of Agonist Response washout->fast_dissociation probe_dependence Test with Different Agonists fast_dissociation->probe_dependence allosteric Probe-dependent Antagonism probe_dependence->allosteric Suggests Allosteric Modulation

Caption: Troubleshooting workflow for insurmountable antagonism.

Insurmountable_Antagonism_Concept cluster_surmountable Surmountable Antagonism cluster_insurmountable Insurmountable Antagonism agonist1 Agonist receptor1 Receptor agonist1->receptor1 binds response1 Maximal Response Maintained receptor1->response1 antagonist1 Antagonist antagonist1->receptor1 competes agonist2 Agonist receptor2 Receptor agonist2->receptor2 binds response2 Maximal Response Reduced receptor2->response2 antagonist2 Antagonist (Slow dissociation or NAM) antagonist2->receptor2 modulates/ prolonged binding

References

Strategies to reduce potential for drug-drug interactions with MCHr1 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential for drug-drug interactions (DDIs) with Melanin-concentrating hormone receptor 1 (MCHr1) antagonists.

MCHr1 Signaling Pathway

MCHr1 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, primarily Gi/o and Gq. Antagonists of MCHr1 block these signaling cascades. Understanding this pathway is crucial for interpreting on-target and off-target effects of novel antagonists.

MCHR1_Signaling_Pathway cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHr1 MCH->MCHR1 Binds Gi Gi/o MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C (PLC) Ca2 ↑ [Ca²⁺]i PLC->Ca2 Leads to Gi->AC Inhibits Gq->PLC Activates Downstream Downstream Cellular Effects cAMP->Downstream Ca2->Downstream

Caption: MCHr1 signaling cascade upon MCH binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug-drug interactions to consider for MCHr1 antagonists?

A1: The primary DDI mechanisms for small molecule MCHr1 antagonists are pharmacokinetic interactions involving drug metabolizing enzymes and transporters. Specifically:

  • Cytochrome P450 (CYP) Enzyme Inhibition/Induction: MCHr1 antagonists can inhibit or induce CYP enzymes (e.g., CYP3A4), altering the metabolism of co-administered drugs. For instance, the MCHr1 antagonist NGD-4715 was found to induce CYP3A4, posing a risk for DDIs with drugs metabolized by this enzyme, such as statins.[1]

  • Transporter Interactions: Antagonists may inhibit efflux transporters like P-glycoprotein (P-gp), affecting the absorption and distribution of other medications.

  • hERG Channel Inhibition: A number of MCHr1 antagonists have shown off-target affinity for the hERG potassium channel, which can lead to cardiotoxicity. This is a critical safety liability to screen for.[2]

Q2: How do I interpret conflicting DDI data between in vitro assays?

A2: It is not uncommon to observe discrepancies between different in vitro DDI assays. For example, an antagonist might show inhibition in a recombinant CYP enzyme assay but not in a human liver microsome assay. Here’s how to approach this:

  • Consider the Test System: Recombinant systems assess interaction with a single enzyme, while microsomes contain a mixture of enzymes. A lack of inhibition in microsomes could be due to binding to other proteins.

  • Substrate Choice: The choice of probe substrate can influence results, especially for enzymes like CYP3A4 that have multiple binding sites.

  • Evaluate Physicochemical Properties: Highly lipophilic compounds may be "sticky" and produce false positives in some assays.

  • Holistic Approach: A comprehensive assessment requires integrating data from multiple assays. If a DDI risk is suggested by any in vitro system, further investigation is warranted.[3]

Q3: What are the regulatory expectations for in vitro DDI studies for a new MCHr1 antagonist?

A3: Regulatory agencies like the FDA and EMA provide guidance on DDI studies.[4][5] Generally, you are expected to:

  • Evaluate the inhibitory potential of your compound against major CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[6]

  • Assess the potential for time-dependent inhibition of CYPs.

  • Determine if the compound is an inducer of key CYP enzymes, typically CYP1A2, 2B6, and 3A4.

  • Investigate interactions with key drug transporters such as P-gp and BCRP.

  • The results of these in vitro studies determine if clinical DDI studies are required.[4]

Troubleshooting Guide for In Vitro DDI Assays

This guide addresses common issues encountered during the in vitro evaluation of MCHr1 antagonists.

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence in fluorogenic CYP450 inhibition assay. 1. The MCHr1 antagonist is intrinsically fluorescent at the assay wavelengths.2. Contamination of reagents or plates.1. Run a parallel assay without the CYP enzyme or substrate to quantify the compound's fluorescence and subtract it from the results.2. If interference is high, consider using an LC-MS/MS-based assay with a non-fluorescent probe substrate.3. Ensure all reagents and labware are clean.
Poor standard curve in ELISA-based assays. 1. Improper dilution of standards.2. Reagents not equilibrated to room temperature.3. Inadequate washing steps.1. Carefully check all calculations and pipetting techniques.2. Allow all kit components to sit at room temperature for at least 20-30 minutes before use.3. Ensure complete removal of wash buffer between steps by inverting and tapping the plate on a clean paper towel.[7]
Low signal or no transport in P-gp efflux assay (e.g., using Caco-2 cells). 1. The MCHr1 antagonist is cytotoxic to the cells at the tested concentrations.2. The probe substrate transport is too low to detect.3. The cell monolayer integrity is compromised.1. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of your antagonist.2. Ensure the probe substrate concentration and incubation time are optimized.3. Check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to confirm their integrity.
High variability between replicate wells. 1. Inconsistent pipetting.2. Edge effects in the microplate.3. Compound precipitation in the assay buffer.1. Use calibrated pipettes and ensure consistent technique.2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.3. Check the solubility of your MCHr1 antagonist in the final assay buffer. If necessary, adjust the solvent concentration or use a different formulation.

Experimental Protocols

Protocol 1: CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an MCHr1 antagonist against major CYP isoforms using human liver microsomes and a fluorogenic probe substrate.

CYP_Inhibition_Workflow A Prepare Reagents (Buffer, Microsomes, Antagonist, Substrate, NADPH) B Pre-incubate MCHr1 Antagonist with Microsomes and Buffer A->B C Initiate Reaction (Add Probe Substrate) B->C D Incubate at 37°C C->D E Start Metabolism (Add NADPH) D->E F Incubate at 37°C E->F G Stop Reaction (Add Acetonitrile) F->G H Read Fluorescence G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for a CYP450 inhibition assay.

Materials:

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • MCHr1 antagonist stock solution (in DMSO)

  • Fluorogenic CYP probe substrate (e.g., EOMCC for CYP3A4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with a suitable internal standard

  • 96-well microplates

Procedure:

  • Preparation: Prepare serial dilutions of the MCHr1 antagonist in buffer. A typical concentration range is 0.1 to 100 µM.

  • Pre-incubation: In a 96-well plate, add the MCHr1 antagonist dilutions, HLM (final concentration ~0.1 mg/mL), and phosphate buffer. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the CYP probe substrate to each well.

  • Metabolism Start: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for the optimized time for the specific CYP isoform (e.g., 15 minutes for CYP3A4).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate and read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to a vehicle control (DMSO without antagonist). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay

This protocol uses a fluorescent substrate to assess the potential of an MCHr1 antagonist to inhibit the P-gp transporter in a cell-based assay.

Materials:

  • P-gp overexpressing cells (e.g., LLC-MDR1) or Caco-2 cells

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescent P-gp substrate (e.g., Calcein-AM)

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • MCHr1 antagonist stock solution (in DMSO)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the P-gp expressing cells in a 96-well plate at an appropriate density and allow them to form a confluent monolayer.

  • Compound Incubation: Remove the culture medium and wash the cells with HBSS. Add HBSS containing the MCHr1 antagonist at various concentrations (and the positive control) to the wells. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent P-gp substrate (e.g., Calcein-AM) to all wells and incubate for an additional 60 minutes at 37°C. Calcein-AM is non-fluorescent and cell-permeable. Inside the cell, it is cleaved by esterases to the fluorescent calcein, which is a P-gp substrate.

  • Washing: Remove the incubation solution and wash the cells with cold HBSS to remove extracellular substrate.

  • Fluorescence Measurement: Add HBSS to the wells and measure the intracellular fluorescence using a plate reader. P-gp inhibition will result in higher intracellular accumulation of calcein and thus a stronger fluorescent signal.

  • Data Analysis: Calculate the percent inhibition relative to the positive control and determine the IC50 value.

Quantitative DDI Data for MCHr1 Antagonists

The following table summarizes publicly available in vitro DDI data for select MCHr1 antagonists. This data is intended for informational purposes and direct comparison between compounds should be made with caution due to potential variations in experimental conditions.

CompoundAssayTargetResult (IC50/Ki)Reference
MCH-1 antagonist 1CYP InhibitionCYP3A410 µM[8]
SNAP-94847MCHr1 BindingMCHr12.2 nM (Ki)
NGD-4715CYP InductionCYP3A4Inducer[1]

Disclaimer: This technical support center provides generalized information and protocols. Researchers should optimize and validate these methods for their specific experimental conditions and MCHr1 antagonists. Always consult relevant regulatory guidelines for the most current requirements for DDI studies.

References

Validation & Comparative

Comparing the efficacy of different classes of MCHr1 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Melanin-concentrating hormone receptor 1 (MCHr1) has emerged as a significant therapeutic target for a range of conditions, most notably obesity, anxiety, and depression.[1] The blockade of this G protein-coupled receptor (GPCR), predominantly expressed in the brain, has been shown to reduce food intake and body weight, as well as exert anxiolytic and antidepressant-like effects in preclinical models.[2][3] This guide provides a comparative analysis of the efficacy of different chemical classes of MCHr1 antagonists, supported by experimental data, to aid researchers in the selection and development of next-generation therapeutics.

MCHr1 Signaling Pathways

Melanin-concentrating hormone (MCH) binding to its receptor, MCHR1, initiates a cascade of intracellular signaling events. MCHR1 can couple to various G proteins, including Gαi, Gαo, and Gαq.[4][5] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4][5] Conversely, coupling to Gαq activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4] These signaling pathways ultimately modulate neuronal activity and gene expression.[4]

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/o/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq) MAPK MAPK Activation G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Increases PKA PKA cAMP->PKA Activates CREB Gene Transcription PKA->CREB Ca2 Ca²⁺ IP3->Ca2 Mobilizes Ca2->CREB MAPK->CREB

Figure 1. MCHR1 Signaling Pathways.

Comparative Efficacy of MCHr1 Antagonists

The development of MCHr1 antagonists has yielded a diverse array of chemical scaffolds. This section compares the in vitro and in vivo efficacy of representative compounds from prominent classes. A significant challenge in the development of MCHr1 antagonists has been off-target effects, particularly hERG channel inhibition, which can lead to cardiotoxicity.[6][7]

CompoundChemical ClassBinding Affinity (Ki, nM)Functional Potency (IC50, nM)In Vivo Efficacy (Rodent Models)Key References
T-226296 Thiazole4.612 (Ca²⁺ mobilization)Reduced food intake and body weight in DIO mice.[8]
SNAP-7941 Piperidine1.35.4 (Ca²⁺ mobilization)Anxiolytic and antidepressant-like effects; reduced body weight in DIO rats.[3][8]
GW803430 Thienopyrimidinone1.12.5 (Ca²⁺ mobilization)Dose-dependent decrease in food intake and body weight in DIO rats.[2][2][9]
AMG 076 Not disclosed0.61.2 (Ca²⁺ mobilization)Reduction in body weight in rodent and primate obesity models.[10][10]
SNAP-94847 Piperidinyl-methylphenyl-propanamide2.51.7 (cAMP)Anxiolytic and antidepressant-like effects in mice.[2][2][11][12]
GPS18169 Pseudopeptide~1~0.02 (antagonistic Ki)Limited accumulation of adipose tissues in high-fat diet mice.[13][13]

DIO: Diet-induced obese

Experimental Protocols

The evaluation of MCHr1 antagonist efficacy relies on a standardized set of in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of a test compound for MCHr1.

  • Methodology:

    • Cell membranes expressing recombinant human MCHr1 are prepared.

    • Membranes are incubated with a radiolabeled MCHr1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound.

    • Following incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using a gamma counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.[10]

2. Functional Assay (Calcium Mobilization):

  • Objective: To measure the functional antagonism (IC50) of a test compound by assessing its ability to block MCH-induced intracellular calcium mobilization.

  • Methodology:

    • Cells stably expressing MCHr1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Cells are pre-incubated with varying concentrations of the test compound.

    • Cells are then stimulated with a fixed concentration of MCH (typically the EC50 or EC80).

    • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

    • The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the MCH-induced calcium response.[10][14]

In Vivo Assays

1. Diet-Induced Obesity (DIO) Model:

  • Objective: To evaluate the effect of an MCHr1 antagonist on food intake and body weight in an obesity model.

  • Methodology:

    • Rodents (typically mice or rats) are fed a high-fat diet for several weeks to induce obesity.

    • Animals are then treated with the test compound or vehicle, typically via oral gavage, for a specified period (e.g., 14 days).[2]

    • Food intake and body weight are measured daily.

    • At the end of the study, body composition (e.g., fat mass) may be assessed.[2]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., Ca²⁺ Mobilization) (Determine IC50) Binding->Functional Promising Compounds PK Pharmacokinetic Studies (Assess Bioavailability, Brain Penetration) Functional->PK Potent Antagonists Efficacy Efficacy Studies (e.g., DIO Model) (Measure Food Intake, Body Weight) PK->Efficacy Tox Toxicology Studies (e.g., hERG Assay) Efficacy->Tox Candidate Lead Candidate Selection Tox->Candidate

Figure 2. Experimental Workflow for MCHr1 Antagonist Evaluation.

Conclusion

The diverse chemical classes of MCHr1 antagonists have demonstrated significant potential in preclinical models of obesity and CNS disorders. While early small molecules like T-226296 and SNAP-7941 provided crucial proof-of-concept, later compounds such as GW803430 and AMG 076 have shown improved potency and pharmacokinetic properties.[2][8][10] The development of pseudopeptide antagonists like GPS18169 represents a newer approach to this target.[13] A critical consideration for the progression of any MCHr1 antagonist to clinical trials is a thorough evaluation of its safety profile, particularly concerning off-target effects like hERG inhibition.[6][15] The data and protocols presented in this guide offer a framework for the continued development and comparative assessment of novel MCHr1 antagonists.

References

Validating MCHr1 as a Therapeutic Target for Anxiety Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Melanin-Concentrating Hormone Receptor 1 (MCHr1) as a therapeutic target for anxiety disorders against existing alternatives. The information is supported by experimental data from preclinical studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to MCHr1 in Anxiety

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, areas of the brain implicated in the regulation of emotion and stress responses. MCH exerts its effects through the MCHr1, a G-protein coupled receptor (GPCR) widely distributed in brain regions associated with anxiety, such as the amygdala, hippocampus, and prefrontal cortex.[1][2][3] Preclinical evidence strongly suggests that antagonizing MCHr1 produces anxiolytic-like effects, positioning it as a promising novel target for the treatment of anxiety disorders.[2]

MCHr1 Signaling Pathway

MCHr1 is a versatile receptor that can couple to multiple G-protein subtypes, primarily Gαq and Gαi, to initiate downstream signaling cascades.

  • Via Gαq: Activation of the Gαq pathway by MCH leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Via Gαi: Coupling to Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduced activity of protein kinase A (PKA).[4]

These signaling events ultimately modulate neuronal excitability and gene expression, influencing anxiety-related behaviors.

MCHr1_Signaling_Pathway MCH MCH MCHr1 MCHr1 MCH->MCHr1 binds Gq Gαq MCHr1->Gq activates Gi Gαi MCHr1->Gi activates PLC PLC Gq->PLC activates AC_active Adenylyl Cyclase (active) Gi->AC_active inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes AC_inactive Adenylyl Cyclase (inactive) cAMP_decrease ↓ cAMP AC_active->cAMP_decrease IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Modulation Modulation of Neuronal Excitability & Gene Expression Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation PKA_active PKA (active) cAMP_decrease->PKA_active prevents activation PKA_inactive PKA (inactive) PKA_inactive->Neuronal_Modulation PKA_active->PKA_inactive

Caption: MCHr1 Signaling Pathways

Preclinical Validation of MCHr1 Antagonists in Anxiety Models

Several small molecule MCHr1 antagonists have been developed and tested in rodent models of anxiety. These studies provide strong evidence for the anxiolytic potential of blocking MCHr1 signaling.

Comparison of MCHr1 Antagonists in Rodent Anxiety Models
CompoundAnimal ModelDosing Route & RangeKey FindingsReference(s)
SNAP-94847 Light-Dark Box (Mouse)Oral (p.o.), 20 mg/kgSignificantly increased time spent in the light compartment after acute and chronic administration.[5][6]
Novelty-Suppressed Feeding (Mouse)Oral (p.o.), 20 mg/kgAnxiolytic/antidepressant-like effect after acute and chronic treatment.[5][6]
Elevated Plus Maze (Rat)IntranasalDecreased time spent in closed arms.[7]
GW803430 Elevated Plus Maze (Mouse)-Produced anxiolytic-like effects.[2]
Marble Burying (Mouse)-Anxiolytic activity.[2]
ATC0065 Elevated Plus Maze (Rat)Oral (p.o.)Significantly reversed swim stress-induced anxiety.[2]
ATC0175 Elevated Plus Maze (Rat)Oral (p.o.)Significantly reversed swim stress-induced anxiety.[2]
TPI 1361-17 Elevated Plus Maze (Mouse)Intracerebroventricular (i.c.v.)Potent anxiolytic effects.[8][9]
Light-Dark Box (Mouse)Intracerebroventricular (i.c.v.)Potent anxiolytic effects.[8][9]

Comparison with Existing Anxiolytic Drug Classes

MCHr1 antagonists offer a novel mechanism of action compared to current mainstream treatments for anxiety disorders, such as benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs).

Drug ClassMechanism of ActionOnset of ActionSide Effect ProfileMCHr1 Antagonist Comparison
Benzodiazepines (e.g., Diazepam) Positive allosteric modulators of GABA-A receptors, enhancing GABAergic inhibition.RapidSedation, cognitive impairment, dependence, withdrawal symptoms.MCHr1 antagonists appear to have a more favorable side effect profile in preclinical models, with less evidence of sedation.[10][11][12]
SSRIs (e.g., Fluoxetine) Inhibit the reuptake of serotonin, increasing its availability in the synapse.Delayed (weeks)Nausea, insomnia, sexual dysfunction, potential for initial increase in anxiety.MCHr1 antagonists like SNAP-94847 have shown efficacy after both acute and chronic administration, suggesting a potentially faster onset of action than SSRIs.[5][6][13][14] Their mechanism is distinct from that of SSRIs.[5][6]

Experimental Protocols

Detailed methodologies for the key behavioral assays used to validate MCHr1 as an anxiolytic target are provided below.

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

EPM_Workflow Acclimation Acclimation (30 min in testing room) Placement Place mouse in center of maze, facing a closed arm Acclimation->Placement Exploration Allow free exploration (5-10 min) Placement->Exploration Recording Video record and track movement Exploration->Recording Data_Analysis Analyze time spent in and entries into open vs. closed arms Recording->Data_Analysis Anxiolytic_Effect Anxiolytic effect indicated by: ↑ time in open arms ↑ entries into open arms Data_Analysis->Anxiolytic_Effect

Caption: Elevated Plus Maze Workflow

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes prior to the test.

    • Place the animal in the center of the maze, facing one of the closed arms.

    • Allow the animal to freely explore the maze for a 5-10 minute session.

    • A video camera records the session for later analysis.

  • Data Analysis: The primary measures are the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.[15][16][17][18][19]

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to brightly lit, open spaces.

Protocol:

  • Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Place the animal in the center of the illuminated compartment.

    • Allow the animal to move freely between the two compartments for a set period (typically 5-10 minutes).

    • Video tracking software records the animal's movement.

  • Data Analysis: Key parameters include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. Anxiolytic compounds are expected to increase the time spent in the light compartment.[20][21][22][23][24]

Novelty-Suppressed Feeding (NSF) Test

The NSF test assesses anxiety-like behavior by measuring the latency to eat a familiar food in a novel and potentially threatening environment.

Protocol:

  • Preparation: Food-deprive the animals for 24 hours prior to the test.

  • Apparatus: A novel, brightly lit open arena with a single food pellet placed in the center.

  • Procedure:

    • Place the animal in a corner of the arena.

    • Measure the latency for the animal to begin eating the food pellet.

  • Data Analysis: A longer latency to eat is interpreted as a higher level of anxiety. Anxiolytic drugs are expected to decrease the latency to eat.

Conclusion

The preclinical data strongly support the validation of MCHr1 as a therapeutic target for anxiety disorders. Antagonism of MCHr1 consistently produces anxiolytic-like effects across multiple, validated animal models. The mechanism of action is distinct from current standard-of-care treatments, suggesting that MCHr1 antagonists could represent a novel therapeutic class with a potentially improved side-effect profile and a faster onset of action. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients suffering from anxiety disorders.

References

SNAP-94847 versus novel MCHr1 antagonists in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of SNAP-94847 and Novel MCHR1 Antagonists in Preclinical Research

The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCHR1), is a significant target in drug development for treating a range of conditions, including obesity, anxiety, and depression.[1][2][3][4] MCH, a neuropeptide primarily expressed in the lateral hypothalamus, plays a crucial role in regulating energy homeostasis, mood, and feeding behavior.[1][3][5] Antagonism of MCHR1 has been a key strategy for researchers aiming to counteract the effects of MCH.

This guide provides a detailed comparison of SNAP-94847, a well-characterized MCHR1 antagonist, with other novel antagonists that have emerged in preclinical studies. The comparison focuses on binding affinity, selectivity, pharmacokinetic profiles, and efficacy in various animal models, supported by experimental data.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that activates multiple signaling pathways upon binding with MCH.[4][6] It primarily couples to Gi and Gq proteins.[7][8] The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][7] The Gq pathway activates phospholipase C (PLC), which results in an increase in intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) cascade.[6] These pathways ultimately influence neuronal activation, gene transcription, and cell proliferation.[6]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP ↓ AC->cAMP Reduces Ca Intracellular Ca²⁺ ↑ PLC->Ca MAPK MAPK ↑ PLC->MAPK PKA PKA ↓ cAMP->PKA Response Cellular Response (e.g., Gene Transcription, Neuronal Activity) PKA->Response Ca->Response MAPK->Response

MCHR1 Signaling Cascade

Comparative Analysis of MCHR1 Antagonists

The development of MCHR1 antagonists has been pursued by numerous pharmaceutical companies, leading to a variety of compounds with different profiles. A significant challenge in this area has been mitigating off-target effects, particularly the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[5][9]

Binding Affinity and Selectivity

The following table summarizes the in vitro binding affinities and selectivity of SNAP-94847 compared to other notable MCHR1 antagonists.

CompoundMCHR1 Ki (nM)MCHR1 IC50 (nM)SelectivityReference(s)
SNAP-94847 2.2->80-fold vs. α1A, >500-fold vs. D2[10]
AMG 076 Potent (exact Ki not specified)-Good selectivity[9]
KRX-104130 Potent (exact Ki not specified)-Predicted hERG non-blocker[5]
TPI 1361-17 -6.1No affinity for a variety of other GPCRs and channels[11]
GW803430 --Selective[12]
Pharmacokinetic Properties

Pharmacokinetic profiles are critical for determining the therapeutic potential of a drug candidate. The data below, primarily from rat models, shows a comparison of key PK parameters.

CompoundSpeciesBioavailability (%)T1/2 (hours)Clearances (L/hr/kg)Reference(s)
SNAP-94847 Rat59% (oral)5.2Plasma: 4.2, Blood: 3.3[10][13]
AMG 076 Preclinical SpeciesGoodGoodGood[9]
KRX-104130 MouseFavorable (details not specified)--[5]
Preclinical Efficacy

The ultimate test for these antagonists is their performance in preclinical models of disease. These studies assess their ability to modulate behaviors related to feeding, anxiety, and depression.

CompoundModel TypeKey FindingsReference(s)
SNAP-94847 Anxiety (Light/Dark Box)Anxiolytic-like effects after acute and chronic administration.[1][3]
Depression (Novelty Suppressed Feeding)Antidepressant-like effects after acute and chronic treatment.[1][3]
Feeding/ObesityDecreased high-fat food-reinforced operant responding.[3][14][15]
AMG 076 Obesity (Mouse Models)Efficacious in reducing body weight.[9]
KRX-104130 NASH (Mouse Model)Showed protective effects by reducing hepatic lipid accumulation and liver injury.[5]
TPI 1361-17 Feeding (MCH-induced)Blocked MCH-induced food intake by 75%.[11]
GW803430 Obesity (Rat Models)Inhibited food intake and reduced body weight.[12]
DepressionEffective in models of depression.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of MCHR1 antagonists.

MCHR1 Receptor Binding Assay
  • Objective: To determine the binding affinity of a compound for the MCHR1.

  • Method:

    • Membrane Preparation: HEK293 cells expressing the MCHR1 are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA). The cell membranes are isolated by ultracentrifugation.[11]

    • Binding Reaction: The prepared membranes are incubated with a radiolabeled MCHR1 ligand (e.g., [125I] MCH or [3H]SNAP-7941) and varying concentrations of the test compound (e.g., SNAP-94847).[16]

    • Separation and Counting: The reaction is terminated by rapid filtration, separating bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then often converted to a binding affinity constant (Ki).

Novelty Suppressed Feeding (NSF) Test
  • Objective: To assess anxiety- and antidepressant-like behavior in rodents.

  • Method:

    • Food Deprivation: Mice are food-deprived for 24 hours prior to the test.

    • Test Arena: The mouse is placed in a novel, brightly lit open field (a stressful environment). A single food pellet is placed in the center of the arena.

    • Measurement: The latency to begin eating the food pellet is recorded. A shorter latency is indicative of an anxiolytic or antidepressant effect.[1]

    • Drug Administration: Test compounds like SNAP-94847 are administered (e.g., orally) at a set time (e.g., 1 hour) before the test.[1]

Diet-Induced Obesity (DIO) Model
  • Objective: To evaluate the anti-obesity effects of MCHR1 antagonists.

  • Method:

    • Induction: Rodents (typically rats or mice) are fed a high-fat diet for several weeks to induce obesity and related metabolic changes.[3]

    • Treatment: The DIO animals are then treated chronically with the MCHR1 antagonist (e.g., via oral gavage or in drinking water). A control group receives a vehicle.

    • Monitoring: Body weight, food intake, and sometimes energy expenditure are monitored throughout the treatment period.[3][17]

    • Outcome: A significant reduction in body weight and/or food intake compared to the control group indicates an anti-obesity effect.

Preclinical Evaluation Workflow

The preclinical development of an MCHR1 antagonist follows a structured workflow, from initial screening to in vivo efficacy studies.

Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Binding Receptor Binding Assay (Affinity) HTS->Binding Functional Functional Assay (Antagonism) Binding->Functional Selectivity Selectivity Panel (vs. other receptors) Functional->Selectivity hERG hERG Safety Assay Selectivity->hERG Lead_Opt Lead Optimization hERG->Lead_Opt PK Pharmacokinetics (ADME) Efficacy_Obesity Efficacy Models (e.g., DIO, Food Intake) PK->Efficacy_Obesity Efficacy_CNS Efficacy Models (e.g., NSF, L/D Box) PK->Efficacy_CNS Tox Preliminary Toxicology Efficacy_Obesity->Tox Efficacy_CNS->Tox Candidate Clinical Candidate Selection Tox->Candidate Lead_Opt->PK Test Optimized Leads

Workflow for MCHR1 Antagonist Development

Conclusion

SNAP-94847 remains a benchmark MCHR1 antagonist, demonstrating efficacy in preclinical models of anxiety, depression, and feeding.[1][3][15] However, the development of novel antagonists like AMG 076 and KRX-104130 highlights the ongoing effort to improve upon existing scaffolds, particularly concerning safety and pharmacokinetic properties.[5][9] The focus of newer compounds on mitigating hERG-related cardiotoxicity is a critical advancement for the field.[5][9] Furthermore, the exploration of novel antagonists for new indications, such as NASH with KRX-104130, suggests that the therapeutic potential of MCHR1 blockade may be broader than initially anticipated.[5] Future research will likely focus on developing antagonists with superior safety profiles and tailored pharmacokinetic characteristics for specific CNS and metabolic disorders.

References

A Comparative Analysis of Small Molecule Versus Peptide MCHr1 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two distinct classes of antagonists targeting the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a key regulator of energy homeostasis and a promising therapeutic target for obesity and other metabolic disorders. This guide provides a comparative overview of small molecule and peptide-based MCHR1 antagonists, presenting key performance data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to MCHR1 and its Antagonists

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of feeding behavior and energy balance.[1] It exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[1] In humans, both receptors are present, while rodents only express MCHR1.[2] The MCHR1 receptor is the primary focus of drug development efforts due to its significant role in mediating the orexigenic (appetite-stimulating) effects of MCH.[3] Antagonism of MCHR1 is a validated strategy for the treatment of obesity, with potential applications in anxiety and depression.[1][3]

Two main classes of MCHR1 antagonists have been developed: small molecules and peptides. Small molecule antagonists are synthetically derived compounds with low molecular weight, offering potential advantages in oral bioavailability and brain penetration.[4] Peptide and pseudopeptide antagonists are derived from the structure of the endogenous ligand, MCH, and often exhibit high potency and selectivity.[5] This guide provides a comparative analysis of these two approaches to MCHR1 antagonism.

MCHR1 Signaling Pathway

MCHR1 activation by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events. The receptor couples to inhibitory G proteins (Gαi) and Gq-type G proteins (Gαq).[2][6][7][8] Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][6] Activation of Gαq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[7] These signaling pathways ultimately modulate neuronal activity and gene expression, influencing appetite and energy expenditure.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates MCH MCH MCH->MCHR1 Binds AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., altered neuronal activity) cAMP->Response Modulates Ca2 Intracellular Ca²⁺ PLC->Ca2 Mobilizes Ca2->Response Modulates

MCHR1 Signaling Pathway

Comparative Performance of MCHR1 Antagonists

The following tables summarize the in vitro potency of selected small molecule and peptide MCHR1 antagonists. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values obtained from radioligand binding assays and functional assays.

Small Molecule MCHR1 Antagonists:
CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference(s)
T-226296 Human MCHR1Binding Assay-5.5[2][3][6][7]
Rat MCHR1Binding Assay-8.6[2][3][6][7]
SNAP-7941 Human MCHR1Binding Assay3.91-[8]
Human MCHR1Functional Assay (PI)0.57 (Kb)-[9]
AMG 076 Human MCHR1Binding Assay0.6-[10]
Human MCHR1Functional Assay (Ca2+)-1.1[10]
MCHR1 antagonist 1 Human MCHR1Binding Assay4-[11]
MCHR1 antagonist 2 Human MCHR1Binding Assay-65[12]
Human MCHR1Functional Assay (Ca2+)-196[12]
KRX-104130 Human MCHR1Binding Assay-20[13]
KRX-104137 Human MCHR1Binding Assay-10[13]
KRX-104156 Human MCHR1Binding Assay-50[13]
KRX-104161 Human MCHR1Binding Assay-10[13]
KRX-104165 Human MCHR1Binding Assay-60[13]
Peptide and Pseudopeptide MCHR1 Antagonists:
CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference(s)
S38151 Human MCHR1Functional Assay4 (Kb)-[5][14]
GPS18169 Human MCHR1Binding Assay-"nanomolar range"[1][15]
Human MCHR1Functional Assay0.02 (Ki)-[1][15]

Note: Ki and IC50 values are dependent on the specific assay conditions and cell types used. Direct comparison between different studies should be made with caution. "nanomolar range" indicates that a specific value was not provided in the source.

Experimental Methodologies

The characterization of MCHR1 antagonists relies on a suite of in vitro assays to determine their binding affinity and functional activity. Below are detailed protocols for three key experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to MCHR1.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing MCHR1 (e.g., HEK293 or CHO cells).[10] Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled MCH analog (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled test compound.[10][16]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium concentration.

Protocol:

  • Cell Culture: Cells stably expressing MCHR1 (e.g., CHO-K1 or HEK293 cells) are seeded into 96- or 384-well plates.[18][19]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: MCH is added to the wells at a concentration that elicits a submaximal response (typically EC80).[20]

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[21]

  • Data Analysis: The ability of the antagonist to inhibit the MCH-induced calcium signal is quantified, and an IC50 value is determined.

cAMP Accumulation Assay

This functional assay assesses the ability of an antagonist to reverse the MCH-mediated inhibition of cAMP production.

Protocol:

  • Cell Culture: Cells expressing MCHR1 are cultured in 96- or 384-well plates.

  • Adenylyl Cyclase Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.[6][22]

  • Agonist and Antagonist Treatment: The cells are co-incubated with a fixed concentration of MCH and varying concentrations of the test antagonist.

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) based kit.[23][24][25]

  • Data Analysis: The antagonist's ability to restore cAMP levels in the presence of MCH is measured, and an IC50 value is calculated.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of MCHR1 antagonists.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_char In Vitro Characterization cluster_vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Binding Assay) Hit_ID Hit Identification HTS->Hit_ID Binding Radioligand Binding Assay (Ki determination) Hit_ID->Binding Potent Hits Functional Functional Assays (Ca²⁺, cAMP) Binding->Functional Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Promising Leads PK Pharmacokinetics (ADME) Efficacy Efficacy Models (e.g., DIO mice) PK->Efficacy Efficacy->Lead_Opt Iterative Improvement Candidate Candidate Drug Efficacy->Candidate Successful Candidate Lead_Opt->PK Optimized Compounds

MCHR1 Antagonist Discovery Workflow

Conclusion

Both small molecule and peptide-based antagonists have demonstrated high potency and efficacy in targeting the MCHR1 receptor. Small molecules have been the primary focus of clinical development due to their potential for oral administration and central nervous system penetration.[4] However, challenges such as off-target effects, particularly on the hERG channel, have hindered their progress.[4] Peptide and pseudopeptide antagonists, while often exhibiting excellent potency and selectivity, face hurdles related to metabolic stability and delivery.[14] The development of more stable peptide analogs, such as GPS18169, represents a promising direction for this class of antagonists.[1][15]

The choice between a small molecule and a peptide approach will depend on the specific therapeutic goals and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a valuable resource for researchers in the field of MCHR1 drug discovery, facilitating the informed selection and evaluation of antagonist candidates.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist 2 against related G-protein coupled receptors (GPCRs). Understanding the selectivity of MCHR1 antagonists is crucial for the development of targeted therapeutics with minimal off-target effects. This document summarizes key binding affinity data, details the experimental protocols used for these assessments, and visualizes the relevant biological pathways and experimental workflows.

MCHR1 Signaling Pathway

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a class A GPCR that plays a significant role in the regulation of energy homeostasis, mood, and sleep.[1] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 primarily couples to Gi and Gq proteins.[1] The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), respectively.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds G_protein Gi/Gq MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gi) PLC Phospholipase C (PLC) G_protein->PLC activates (Gq) ATP ATP PIP2 PIP2 cAMP cAMP Cellular_Response Cellular Response cAMP->Cellular_Response decreased effects ATP->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Ca_release->Cellular_Response PKC_activation PKC Activation PKC_activation->Cellular_Response DAG->PKC_activation

Caption: MCHR1 Signaling Pathways

Comparative Binding Affinity of MCHR1 Antagonist 2

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for adverse effects. MCHR1 antagonists have been investigated for the treatment of obesity and other metabolic disorders.[2] A significant challenge in their development has been off-target activity, particularly at the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[3]

The following table summarizes the known binding affinities (IC50) of this compound.

CompoundTargetIC50 (nM)
This compound MCHR1 65 [1][4]
hERG4.0[1][4]

IC50: The half maximal inhibitory concentration.

Illustrative Selectivity Profile of a Highly Selective MCHR1 Antagonist

To provide a benchmark for a desirable cross-reactivity profile, the following table presents the binding affinities (Ki) for "MCHR1 antagonist 1," a compound demonstrating high selectivity for MCHR1 over a panel of other GPCRs. This highlights the goal of minimizing interactions with receptors that could lead to unwanted side effects.

CompoundTargetKi (nM)
MCHR1 Antagonist 1 MCHR1 4 [5]
NPY1>50,000[5]
NPY5>50,000[5]
GALR1>50,000[5]
GALR2>50,000[5]
GALR3>50,000[5]
5HT2C>50,000[5]

Ki: The inhibition constant, indicating the binding affinity of a ligand for a receptor.

Experimental Protocols

The binding affinity and functional activity of this compound and related compounds are determined using standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human MCHR1 or other target GPCRs are cultured and harvested.

  • Cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • The final membrane pellet is resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The receptor membrane preparation is incubated in a 96-well plate with a fixed concentration of a suitable radioligand (e.g., [125I]-MCH).

  • A range of concentrations of the test compound (this compound) is added to the wells.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Calcium Mobilization Assay

This cell-based assay measures the ability of an antagonist to block the agonist-induced activation of Gq-coupled receptors, which results in an increase in intracellular calcium.

1. Cell Culture and Plating:

  • HEK293 cells co-expressing the human MCHR1 and a chimeric G-protein (e.g., Gαqi3) are cultured.[6]

  • Cells are seeded into 384-well plates and allowed to adhere overnight.[6]

2. Compound and Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[6]

  • The cells are then treated with varying concentrations of the test antagonist.[6]

3. Agonist Stimulation and Signal Detection:

  • The cells are stimulated with a known MCHR1 agonist (e.g., MCH) at a concentration that elicits a submaximal response (EC80).

  • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.

  • The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is calculated using a sigmoidal dose-response curve.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a lead compound against a panel of related GPCRs.

Experimental_Workflow cluster_workflow Cross-Reactivity Profiling Workflow start Start: Lead Compound (this compound) primary_assay Primary Assay: MCHR1 Binding Affinity (Radioligand Assay) start->primary_assay functional_assay Functional Assay: MCHR1 Antagonism (Calcium Mobilization) primary_assay->functional_assay Confirm functional activity selectivity_panel Selectivity Panel Screening: Binding assays against a panel of related GPCRs (e.g., 5HT, Adrenergic, etc.) functional_assay->selectivity_panel Assess cross-reactivity herg_assay hERG Liability Assay (Patch Clamp or Binding) functional_assay->herg_assay Assess cardiotoxicity risk data_analysis Data Analysis: Determine IC50/Ki values and selectivity ratios selectivity_panel->data_analysis herg_assay->data_analysis end End: Selectivity Profile Report data_analysis->end

Caption: GPCR Cross-Reactivity Profiling Workflow

References

MCHR1 Antagonists: A Comparative Analysis of Efficacy in MCHR1 Knockout vs. Wild-Type Mice

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers exploring the therapeutic potential of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonism. This document provides a comprehensive comparison of the effects of MCHR1 antagonists in MCHR1 knockout (KO) and wild-type (WT) mice, supported by experimental data, detailed protocols, and illustrative diagrams.

The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, making its receptor, MCHR1, an attractive target for the development of anti-obesity therapeutics. The specificity and mechanism of action of MCHR1 antagonists are critically validated by comparing their effects in wild-type animals with those in MCHR1 knockout mice, which lack the target receptor. This guide synthesizes findings from key studies to provide a clear comparison.

Core Finding: MCHR1 Antagonists Demonstrate Target-Specific Effects

Quantitative Comparison of MCHR1 Antagonist Efficacy

The following tables summarize the quantitative effects of various MCHR1 antagonists on key metabolic parameters in both MCHR1 knockout and wild-type mice as reported in the literature.

Table 1: Effects of a Peptide MCHR1 Antagonist on Metabolic Parameters

ParameterMouse GenotypeTreatment EffectReference
Body WeightMCHR1 KONo effect after 2-week infusion[1][5]
Wild-Type (DIO)13% reduction vs. vehicle after 28-day infusion[1][5]
Cumulative Food IntakeMCHR1 KONo effect after 2-week infusion[1][5]
Wild-Type (DIO)15% reduction vs. vehicle after 28-day infusion[1][5]
Fat MassMCHR1 KONo effect after 2-week infusion[1][5]
Wild-Type (DIO)Significant reduction[2]
Plasma Glucose, Leptin, Insulin, Total CholesterolMCHR1 KONot reported
Wild-Type (DIO)Significant reductions[1][2][5]

Table 2: Effects of the Non-Peptide MCHR1 Antagonist AZD1979

ParameterMouse GenotypeTreatment EffectReference
Body WeightMCHR1 KONo effect[6]
Wild-Type (DIO)Dose-dependent reduction[6]
Food IntakeMCHR1 KONo effect[6]
Wild-Type (DIO)Decreased[6]
Energy ExpenditureMCHR1 KONot reported
Wild-Type (DIO)Preserved/Increased component[6]

Paradoxical Phenotypes: Genetic Knockout vs. Pharmacological Blockade

An interesting divergence is observed in the phenotypes of MCHR1 KO mice versus wild-type mice treated with MCHR1 antagonists. MCHR1 KO mice are often hyperphagic and hyperactive.[2][4][7][8] The hyperactivity is thought to be linked to a hyperdopaminergic state.[7] In contrast, MCHR1 antagonists typically reduce food intake in wild-type mice.[2] This suggests that the chronic absence of MCHR1 signaling from development may lead to compensatory changes in other neural circuits that are not observed with acute pharmacological blockade in adult animals.[4]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

MCHR1_Signaling_Pathway cluster_KO MCHR1 KO Mouse MCH MCH MCHR1_WT MCHR1 (Wild-Type) MCH->MCHR1_WT MCHR1_KO MCHR1 (Knockout - Absent) Gi Gαi MCHR1_WT->Gi NoResponse_KO No Effect AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream Response_WT Orexigenic Effects (↑ Food Intake, ↓ Energy Expenditure) Downstream->Response_WT Antagonist MCHR1 Antagonist Block X Antagonist->Block Block->MCHR1_WT Experimental_Workflow start Start: Select Mouse Models wt_mice Wild-Type (WT) Mice start->wt_mice ko_mice MCHR1 Knockout (KO) Mice start->ko_mice dio_model Induce Diet-Induced Obesity (DIO) (High-Fat Diet) wt_mice->dio_model ko_mice->dio_model treatment Administer MCHR1 Antagonist or Vehicle dio_model->treatment wt_treatment WT + Antagonist treatment->wt_treatment WT Group wt_vehicle WT + Vehicle treatment->wt_vehicle WT Group ko_treatment KO + Antagonist treatment->ko_treatment KO Group ko_vehicle KO + Vehicle treatment->ko_vehicle KO Group monitoring Monitor Key Parameters wt_treatment->monitoring wt_vehicle->monitoring ko_treatment->monitoring ko_vehicle->monitoring params Body Weight Food Intake Fat Mass Energy Expenditure Plasma Metabolites monitoring->params analysis Comparative Data Analysis monitoring->analysis conclusion Conclusion: WT: Efficacy Observed KO: No Efficacy (Specificity Confirmed) analysis->conclusion

References

The Pursuit of Potent MCHr1 Antagonists: Bridging the Gap Between In Vitro Promise and In Vivo Reality

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) has emerged as a compelling target for therapeutic intervention in obesity, anxiety, and sleep disorders. The development of potent and selective MCHR1 antagonists is a key focus for many pharmaceutical research programs. However, a critical challenge in this endeavor is the translation of high in vitro potency into robust in vivo efficacy. This guide provides a comparative analysis of in vitro and in vivo data for several MCHR1 antagonists, details common experimental protocols, and illustrates key concepts to aid researchers in navigating this complex relationship.

Data Presentation: A Comparative Look at MCHr1 Antagonists

The following table summarizes publicly available data for a selection of MCHr1 antagonists, highlighting their in vitro binding affinity and functional potency alongside their observed effects in preclinical in vivo models. This comparative overview is essential for understanding the structure-activity relationships and the factors that may influence the in vitro-in vivo correlation.

Compound NameIn Vitro Potency (IC50/Ki)In Vivo ModelEfficacious DoseKey In Vivo Effects
SNAP-94847 Ki: ~1.2 nM (human MCHR1)[1]Mouse models of anxiety and depression[2]10 mg/kg p.o.Anxiolytic-like activity in elevated plus maze and light/dark box tests[2].
Mouse model of stress-induced intestinal dysfunction[3]Intra-BLA microinjectionAmeliorated IBS-like symptoms and reduced anxiety-like behavior[3].
GW803430 Potent and selective MCHR1 antagonist (specific IC50/Ki not provided in reviewed sources)Diet-induced obese (DIO) rats[2]1 and 3 mg/kg p.o.Dose-dependent decrease in food intake and body weight over 14 days[2].
Mouse forced-swim test[2]3 and 10 mg/kg p.o.Reduced immobility time, suggesting antidepressant-like effects[2].
AMG 076 Ki: 0.6 ± 0.10 nM (displacement of [125I]-MCH)[1]Not specified in reviewed sourcesNot specifiedPotent in vitro and in vivo antagonist activity reported[1].
IC50: 1.2 ± 0.26 nM (inhibition of MCH-induced Ca2+ mobilization)[1]
T-226296 Small-molecule MCH1R antagonist (specific IC50/Ki not provided in reviewed sources)MCH-induced food intake model[4]Systemic injections (dose not specified)Decreased MCH-induced food intake[4].
MQ1 IC50: 2.2 nM (binding inhibition)[5]Not specified in reviewed sourcesNot specifiedPotent blocker of multiple signaling pathways (Gαi, Gαq, β-arrestin)[5].
IC50: 1.6 nM (cAMP assay)[5]
IC50: 1.7 nM (β-arrestin recruitment)[5]

Experimental Protocols

The successful evaluation of MCHr1 antagonists relies on a standardized set of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the literature.

In Vitro Assays

1. Radioligand Binding Assay (for determining binding affinity, Ki)

  • Objective: To determine the affinity of a test compound for MCHR1 by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).

    • Radioligand, such as [¹²⁵I]-MCH or a tritiated small molecule antagonist.

    • Test compounds at various concentrations.

    • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.

2. Functional Assay: cAMP Accumulation Assay (for determining functional antagonism, IC50)

  • Objective: To measure the ability of an antagonist to block the MCH-induced inhibition of cAMP production, which is a hallmark of MCHR1 activation via the Gαi pathway.[6][7]

  • Materials:

    • Whole cells stably expressing human MCHR1.

    • Forskolin (an adenylate cyclase activator).

    • Melanin-concentrating hormone (MCH) as the agonist.

    • Test compounds at various concentrations.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production, in the presence of a fixed concentration of MCH (typically the EC80).

    • Incubate for a specified period (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

    • Generate a dose-response curve to determine the IC50 value of the antagonist in reversing the MCH-mediated inhibition of forskolin-stimulated cAMP accumulation.

3. Functional Assay: Calcium Mobilization Assay (for determining functional antagonism, IC50)

  • Objective: To measure the ability of an antagonist to block the MCH-induced increase in intracellular calcium, which is mediated by MCHR1 coupling to the Gαq pathway.[1][8]

  • Materials:

    • Whole cells stably expressing human MCHR1 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent reporter (e.g., aequorin).

    • Melanin-concentrating hormone (MCH) as the agonist.

    • Test compounds at various concentrations.

    • A fluorescence plate reader (e.g., FLIPR).

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of MCH to stimulate the cells.

    • Immediately measure the change in fluorescence or luminescence, which corresponds to the change in intracellular calcium concentration.

    • Generate a dose-response curve to determine the IC50 value of the antagonist in blocking the MCH-induced calcium signal.

In Vivo Models

1. Diet-Induced Obesity (DIO) Model

  • Objective: To evaluate the effect of MCHr1 antagonists on body weight, food intake, and metabolic parameters in an obesity model that mimics human conditions.

  • Animals: Typically, mice (e.g., C57BL/6J) or rats fed a high-fat diet for several weeks to induce obesity.

  • Procedure:

    • Acclimatize the DIO animals and record baseline body weight and food intake.

    • Administer the test compound or vehicle daily (or as per the pharmacokinetic profile) via the desired route (e.g., oral gavage, p.o.).

    • Monitor body weight and food intake daily or several times a week for the duration of the study (e.g., 14-28 days).[2]

    • At the end of the study, key metabolic parameters can be assessed, such as fat mass (e.g., by DEXA scan), plasma levels of glucose, insulin, and lipids.[9]

    • A pair-feeding group can be included to determine if the weight loss effect is solely due to reduced food intake or also involves increased energy expenditure.[4]

2. Anxiety Models (e.g., Elevated Plus Maze, Marble Burying)

  • Objective: To assess the anxiolytic-like effects of MCHr1 antagonists.

  • Animals: Mice or rats.

  • Procedure (Elevated Plus Maze):

    • Administer the test compound or vehicle prior to the test.

    • Place the animal in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.

    • Record the time spent in and the number of entries into the open and closed arms over a set period (e.g., 5 minutes).

    • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

  • Procedure (Marble Burying):

    • Administer the test compound or vehicle prior to the test.[2]

    • Place the animal in a cage containing a layer of bedding and a set number of marbles.

    • After a set period (e.g., 30 minutes), count the number of marbles that are at least two-thirds buried.

    • A reduction in the number of buried marbles suggests an anxiolytic-like effect.[2]

Visualizing Key Concepts

To better understand the mechanisms and processes involved in MCHr1 antagonist research, the following diagrams have been generated.

MCHR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effects MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP ↓ AC->cAMP IP3 IP3 / DAG ↑ PLC->IP3 Ca2 Intracellular Ca²⁺ ↑ IP3->Ca2

Caption: MCHR1 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Binding Binding Assays (Ki determination) HTS->Binding Functional Functional Assays (IC50 in cAMP, Ca²⁺) Binding->Functional Selectivity Selectivity Profiling Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Lead Optimization Efficacy Efficacy Models (e.g., DIO, Anxiety) PK->Efficacy Efficacy->Functional In Vitro-In Vivo Correlation Analysis Tox Toxicology Studies Efficacy->Tox

Caption: Experimental Workflow for MCHr1 Antagonist Development.

Potency_to_Efficacy cluster_factors Translational Factors Potency In Vitro Potency (Ki, IC50) PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Potency->PK Efficacy In Vivo Efficacy (Effective Dose) PD Pharmacodynamics (Receptor Occupancy, Target Engagement) PK->PD PD->Efficacy Safety Safety & Toxicology (Off-target effects, hERG liability) Safety->Efficacy Limits Efficacy Model Disease Model Relevance Model->Efficacy Influences Outcome

Caption: Relationship Between In Vitro Potency and In Vivo Efficacy.

Conclusion

The development of MCHr1 antagonists presents a promising avenue for new therapeutics. While high in vitro potency is a crucial starting point, it is not the sole predictor of in vivo success. A comprehensive understanding of the compound's pharmacokinetic and pharmacodynamic properties, coupled with careful selection of preclinical models, is paramount. This guide highlights that a successful translation from the bench to in vivo models requires a multi-faceted approach, integrating potent chemistry with rigorous biological and pharmacological evaluation. Researchers must consider the entire profile of a compound, as illustrated by the complex interplay of factors that ultimately determine clinical viability.

References

Confirming the Mechanism of Action of MCHr1 Antagonists: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel drug candidate is a critical step. In the development of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists, a multi-faceted approach employing a suite of orthogonal assays is essential to build a robust data package. This guide provides a comparative overview of key in vitro assays used to confirm the antagonistic activity and elucidate the functional consequences of MCHr1 blockade.

This document details the experimental protocols for four critical orthogonal assays: Radioligand Binding Assays, cAMP Functional Assays, Calcium Flux Assays, and β-Arrestin Recruitment Assays. It also presents a comparative analysis of publicly available data for several well-characterized MCHr1 antagonists, offering a benchmark for new chemical entities.

MCHr1 Signaling Pathway

Melanin-Concentrating Hormone Receptor 1 (MCHr1) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), primarily couples to Gαi and Gαq proteins. This initiates two main signaling cascades: the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C, resulting in an increase in intracellular calcium (Ca2+). Additionally, MCHr1 activation can lead to the recruitment of β-arrestin, a key regulator of GPCR signaling and desensitization. Understanding these pathways is fundamental to interpreting the results of the functional assays described below.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein G Protein Signaling MCHR1 MCHr1 Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates beta_Arrestin β-Arrestin MCHR1->beta_Arrestin Recruits MCH MCH MCH->MCHR1 Binds & Activates Antagonist MCHr1 Antagonist Antagonist->MCHR1 Blocks Binding AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Produces Ca_Flux ↑ Intracellular Ca²⁺ PLC->Ca_Flux Generates Downstream Downstream Signaling (e.g., ERK) beta_Arrestin->Downstream Initiates

Caption: MCHr1 Signaling Pathways.

Comparative Data of MCHr1 Antagonists

The following tables summarize the in vitro potencies of several well-characterized MCHr1 antagonists across the four key orthogonal assays. This data provides a valuable reference for comparing the performance of novel compounds.

CompoundRadioligand Binding (Ki, nM)cAMP Functional Assay (IC50, nM)Calcium Flux Assay (IC50, nM)β-Arrestin Recruitment (IC50, nM)
SNAP-94847 2.2[1]---
AMG-076 0.6[2][3]-1.2[2][3]-
AZD1979 -~12[4]--
GW803430 ----
T-226296 5.5 (human)[5]---

Note: Data for all assays was not publicly available for all compounds. "-" indicates data not found.

Experimental Protocols and Workflows

Detailed methodologies for the key orthogonal assays are provided below, along with workflow diagrams to illustrate the experimental process.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the MCHr1 by competing with a radiolabeled ligand.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing human MCHr1 (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable binding buffer, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled MCHr1 ligand (e.g., [125I]-MCH) with varying concentrations of the test antagonist.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare MCHr1 Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: Radioligand, Antagonist dilutions Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound/ Free Ligand (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counter) Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay assesses the ability of an antagonist to block the MCH-induced inhibition of cAMP production.

Experimental Protocol:

  • Cell Culture: Culture cells stably expressing MCHr1 (e.g., CHO-K1) in appropriate media.

  • Cell Plating: Seed cells into a 96- or 384-well plate and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the MCHr1 antagonist.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of MCH (typically EC80) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Determine the IC50 value of the antagonist in inhibiting the MCH-mediated decrease in cAMP levels.

cAMP_Assay_Workflow Start Start Cell_Plating Plate MCHr1- expressing cells Start->Cell_Plating Antagonist_Inc Pre-incubate with Antagonist Cell_Plating->Antagonist_Inc Agonist_Stim Stimulate with MCH + IBMX Antagonist_Inc->Agonist_Stim Cell_Lysis Lyse Cells Agonist_Stim->Cell_Lysis cAMP_Detection Detect cAMP (e.g., HTRF) Cell_Lysis->cAMP_Detection Analysis Data Analysis (IC50) cAMP_Detection->Analysis End End Analysis->End

Caption: cAMP Functional Assay Workflow.

Calcium Flux Assay

This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium concentration.

Experimental Protocol:

  • Cell Culture and Plating: Culture and plate MCHr1-expressing cells as described for the cAMP assay.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).

  • Compound Addition: Add varying concentrations of the MCHr1 antagonist to the wells.

  • Agonist Injection: Use a fluorescence imaging plate reader (FLIPR) to inject a fixed concentration of MCH (typically EC80) and simultaneously measure the change in fluorescence.

  • Data Acquisition: Record the fluorescence intensity over time to monitor the calcium transient.

  • Data Analysis: Determine the IC50 value of the antagonist in inhibiting the MCH-induced calcium peak.

Calcium_Flux_Workflow Start Start Cell_Plating Plate MCHr1- expressing cells Start->Cell_Plating Dye_Loading Load with Calcium- sensitive Dye Cell_Plating->Dye_Loading Antagonist_Add Add Antagonist Dye_Loading->Antagonist_Add FLIPR_Measurement Measure Fluorescence & Inject MCH (FLIPR) Antagonist_Add->FLIPR_Measurement Analysis Data Analysis (IC50) FLIPR_Measurement->Analysis End End Analysis->End

Caption: Calcium Flux Assay Workflow.

β-Arrestin Recruitment Assay

This assay determines if the antagonist can block the MCH-induced interaction of β-arrestin with the MCHr1.

Experimental Protocol:

  • Cell Line: Use a cell line engineered to express MCHr1 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-Arrestin assay).

  • Cell Plating: Plate the cells in a 384-well plate.

  • Compound Incubation: Pre-incubate the cells with the MCHr1 antagonist.

  • Agonist Stimulation: Add a fixed concentration of MCH (typically EC80) to induce β-arrestin recruitment.

  • Signal Detection: After an incubation period, add the detection reagents and measure the luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Calculate the IC50 value of the antagonist in inhibiting the MCH-induced β-arrestin recruitment.

beta_Arrestin_Workflow Start Start Cell_Plating Plate Engineered Reporter Cells Start->Cell_Plating Antagonist_Inc Pre-incubate with Antagonist Cell_Plating->Antagonist_Inc Agonist_Stim Stimulate with MCH Antagonist_Inc->Agonist_Stim Signal_Detection Add Detection Reagents & Measure Signal Agonist_Stim->Signal_Detection Analysis Data Analysis (IC50) Signal_Detection->Analysis End End Analysis->End

References

Comparative study of MCHR1 antagonists in different rodent strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of several prominent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists in various rodent strains. The data presented is compiled from publicly available experimental studies and is intended to aid researchers in the selection of appropriate compounds for preclinical studies in the fields of obesity, anxiety, and depression.

Introduction to MCHR1 and its Antagonists

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and arousal.[1][2] In rodents, MCH exerts its effects through a single G protein-coupled receptor, MCHR1.[2][3] The activation of MCHR1 in the brain, particularly in the hypothalamus, is known to stimulate food intake and promote weight gain.[2][4] Consequently, MCHR1 has emerged as a significant therapeutic target for the development of anti-obesity drugs. Additionally, MCHR1 antagonists have shown potential in preclinical models of anxiety and depression.[1][2]

This guide focuses on a comparative analysis of several small molecule MCHR1 antagonists that have been evaluated in rodent models. By presenting key performance data and detailed experimental methodologies, we aim to provide a valuable resource for the scientific community.

Comparative Efficacy of MCHR1 Antagonists

The following tables summarize the in vitro and in vivo efficacy of selected MCHR1 antagonists. These compounds have been chosen based on the availability of public data and their frequent citation in the literature.

In Vitro Binding Affinities and Functional Potencies

This table presents the binding affinities (Ki) and functional potencies (IC50) of various MCHR1 antagonists for the human and rat MCHR1. Lower values indicate higher affinity and potency.

CompoundReceptor SpeciesAssay TypeKi (nM)IC50 (nM)Reference
AMG 076 HumanRadioligand Binding ([¹²⁵I]-MCH)0.6 ± 0.10[5]
HumanCa²⁺ Mobilization1.2 ± 0.26[5][6]
GW803430 HumanRadioligand Binding~13 (pIC50 = 9.3)[7]
HumanFunctional Assay3.8[8]
SNAP-7941 HumanRadioligand Binding ([³H]SNAP-7941)0.18 (Kd)[9]
HumanFunctional Assay (Ca²⁺)0.57 (Kb)[9]
SNAP-94847 HumanRadioligand Binding2.2[10]
MouseRadioligand Binding ([³H]SNAP-7941)[11]
T-226296 HumanRadioligand Binding5.5[12][13]
RatRadioligand Binding8.6[12][13]
In Vivo Efficacy in Rodent Models of Obesity

This table summarizes the effects of MCHR1 antagonists on body weight and food intake in diet-induced obese (DIO) rodent models.

CompoundRodent StrainDosing Regimen% Body Weight ReductionReduction in Food IntakeReference
AMG 076 C57BL/6 Mice (DIO)30 mg/kg/day, p.o.Significant reduction in body weight gainAssociated with decreases in food intake[5][14]
GW803430 AKR/J Mice (DIO)0.3, 3, 15 mg/kg/day, p.o., 12 days6.2%, 12.1%, 13.1%Dose-dependent decrease[7]
Sprague-Dawley Rats (DIO)1 and 3 mg/kg, p.o., 14 daysRobust and dose-dependent decreaseRobust and dose-dependent decrease[2]
SNAP-7941 Rats (DIO)Chronic administrationDecreased body weight gainNot specified[1]
Generic MCHR1 Antagonist C57BL/6J Mice (DIO)7.5 µ g/day , i.c.v., chronicCompletely suppressed body weight gain14% decrease[15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to MCHR1.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the MCHR1 (e.g., HEK293 or CHO cells) or from rodent brain tissue.[5][17] Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[17] The final pellet is resuspended in a suitable buffer.[17]

  • Binding Reaction: The assay is typically performed in a 96-well plate format.[17][18] A constant concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH or [³H]SNAP-7941) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.[5][9][17]

  • Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium.[17] The incubation is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.[17] The filters are then washed with ice-cold buffer.[17]

  • Detection and Analysis: The radioactivity retained on the filters is quantified using a scintillation counter.[17] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[11] The Ki or IC50 values are calculated by non-linear regression analysis of the competition binding curves.[19]

Functional Assays

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit MCH-induced increases in intracellular calcium.

  • Cell Culture: Cells stably expressing MCHR1 (e.g., HEK293-MCHR1) are plated in 96-well plates.[5][6]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the MCHR1 antagonist.

  • Agonist Stimulation and Detection: MCH is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate calcium release.[5][6] The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR).[5][6]

  • Data Analysis: The IC50 value, representing the concentration of antagonist that inhibits 50% of the MCH-induced calcium response, is calculated.

cAMP Accumulation Assay

This assay determines the ability of an antagonist to block the MCH-mediated inhibition of cAMP production.

  • Cell Culture: Cells expressing MCHR1 (e.g., CHO cells) are cultured in appropriate media.[12]

  • Compound Incubation: Cells are pre-treated with the MCHR1 antagonist.

  • Stimulation: The cells are then stimulated with forskolin (to induce cAMP production) in the presence of MCH.[12]

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer-based).

  • Data Analysis: The ability of the antagonist to reverse the MCH-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its potency.[12]

In Vivo Models

Diet-Induced Obesity (DIO) Model

This model is used to evaluate the anti-obesity effects of MCHR1 antagonists.

  • Animal Model: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.[2][15][16]

  • Compound Administration: The obese animals are then treated with the MCHR1 antagonist or vehicle, typically via oral gavage (p.o.) or intracerebroventricular (i.c.v.) infusion, on a daily basis for a specified period (e.g., 14-28 days).[2][15]

  • Data Collection: Body weight and food intake are monitored regularly throughout the study.[2] At the end of the study, body composition (fat mass vs. lean mass) may be analyzed, and various metabolic parameters (e.g., plasma levels of glucose, insulin, leptin, and lipids) can be measured.[15]

  • Statistical Analysis: The effects of the antagonist on body weight, food intake, and other metabolic parameters are compared to the vehicle-treated control group using appropriate statistical tests.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gai Gαi MCHR1->Gai activates Gaq Gαq MCHR1->Gaq activates MCH MCH MCH->MCHR1 binds AC Adenylate Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates cAMP cAMP AC->cAMP produces Response Cellular Responses (e.g., Orexigenic effects) cAMP->Response PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->Response ERK ERK PKC->ERK activates ERK->Response

Caption: MCHR1 couples to Gαi and Gαq, leading to decreased cAMP and increased intracellular Ca²⁺.

General Experimental Workflow for MCHR1 Antagonist Evaluation

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Radioligand Binding) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Func_Assay Functional Assays (cAMP, Ca²⁺ Mobilization) Lead_Opt->Func_Assay PK_Studies Pharmacokinetic Studies (Rodent Models) Func_Assay->PK_Studies Efficacy_Studies Efficacy Studies (e.g., DIO Model) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies Candidate Clinical Candidate Tox_Studies->Candidate

Caption: A typical workflow for the discovery and preclinical evaluation of MCHR1 antagonists.

Comparative Logic of MCHR1 Antagonist Action in Obesity

Comparative_Logic cluster_central Central Nervous System cluster_peripheral Peripheral Effects MCHR1_Antagonist MCHR1 Antagonist Block_MCHR1 Blocks MCHR1 in Hypothalamus MCHR1_Antagonist->Block_MCHR1 Inc_Energy_Exp Increased Energy Expenditure MCHR1_Antagonist->Inc_Energy_Exp Potential Mechanism Dec_Food_Intake Decreased Food Intake Block_MCHR1->Dec_Food_Intake Weight_Loss Body Weight Reduction Dec_Food_Intake->Weight_Loss Inc_Energy_Exp->Weight_Loss Metabolic_Improvement Improved Metabolic Parameters Weight_Loss->Metabolic_Improvement

Caption: MCHR1 antagonists primarily reduce body weight by decreasing food intake.

References

A Comparative Analysis of the Anxiolytic-like Profiles: MCHr1 Antagonist 2 vs. Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic-like properties of the Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonist, designated here as MCHr1 Antagonist 2, and the widely prescribed benzodiazepine class of drugs. This analysis is supported by preclinical experimental data, offering insights into their distinct mechanisms of action, efficacy in established anxiety models, and potential side-effect profiles.

Mechanism of Action: Two Distinct Pathways to Anxiolysis

The anxiolytic effects of MCHr1 antagonists and benzodiazepines are mediated by entirely different neurobiological pathways.

MCHr1 Antagonists exert their effects by blocking the MCH1 receptor.[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, with widespread projections to brain regions implicated in stress and emotional regulation.[3] By antagonizing the MCH1 receptor, these compounds are thought to modulate the activity of these circuits, leading to a reduction in anxiety-like behaviors.[1][3] The anxiolytic activity of MCH1R antagonists may also involve the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[3]

Benzodiazepines , on the other hand, are positive allosteric modulators of the GABA-A receptor.[4] They bind to a specific site on the receptor, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4] This potentiation of GABAergic inhibition leads to a widespread dampening of neuronal excitability in the central nervous system, resulting in their anxiolytic, sedative, and muscle relaxant properties.

cluster_0 MCHr1 Antagonist Signaling cluster_1 Benzodiazepine Signaling MCH MCH MCH1 Receptor MCH1 Receptor MCH->MCH1 Receptor Binds to Anxiolytic Effect_MCH Anxiolytic Effect MCH1 Receptor->Anxiolytic Effect_MCH Modulates Anxiety Circuits This compound This compound This compound->MCH1 Receptor Blocks GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Cl_ion Cl- Influx GABA-A Receptor->Cl_ion Opens Channel Benzodiazepine Benzodiazepine Benzodiazepine->GABA-A Receptor Enhances GABA Binding Anxiolytic Effect_BZD Anxiolytic Effect Cl_ion->Anxiolytic Effect_BZD Neuronal Hyperpolarization cluster_workflow Experimental Workflow Acclimation Animal Acclimation Drug_Admin Drug Administration (this compound or BZD) Acclimation->Drug_Admin Behavioral_Test Behavioral Testing (EPM or OFT) Drug_Admin->Behavioral_Test Data_Collection Video Recording & Data Collection Behavioral_Test->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

References

Independent Validation of MCHr1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published data for Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists. It is designed to assist researchers in evaluating and selecting compounds for further investigation by presenting key quantitative data, detailed experimental methodologies for validation, and visual representations of associated biological pathways and workflows.

MCHr1 Signaling Pathway

Melanin-Concentrating Hormone (MCH) binding to its G-protein coupled receptor, MCHr1, primarily initiates two signaling cascades. It couples with the Gαi subunit to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, it couples with the Gαq subunit to activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) mobilization and the activation of protein kinase C (PKC), ultimately resulting in the phosphorylation of extracellular signal-regulated kinase (ERK).

MCHr1_Signaling_Pathway MCH MCH MCHr1 MCHr1 MCH->MCHr1 binds Gq Gαq MCHr1->Gq activates Gi Gαi MCHr1->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 cleaves cAMP ↓ cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK pERK PKC->ERK phosphorylates

MCHr1 Signaling Cascade

Comparative In Vitro Data for MCHr1 Antagonists

The following table summarizes key in vitro potency data for several well-characterized MCHr1 antagonists. Assays were typically performed using HEK293 cells recombinantly expressing human MCHr1.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Assay TypeReference
AMG 076 0.61.2[¹²⁵I]-MCH Displacement, Ca²⁺ Mobilization[1][2]
SNAP-7941 150.57 (Kb)[³H]SNAP-7941 Displacement, Phosphoinositide Accumulation[3][4]
GW803430 3.89.3Radioligand Binding[5][6]
T-226296 1.11.8[¹²⁵I]-MCH Displacement, Ca²⁺ Mobilization[7]
MCHR1 antagonist 1 41 (Kb)Radioligand Binding[8]
KRX-104130 -20MCH Activity Inhibition[9]
KRX-104137 -10MCH Activity Inhibition[9]
KRX-104156 -50MCH Activity Inhibition[9]
KRX-104161 -10MCH Activity Inhibition[9]
KRX-104165 -60MCH Activity Inhibition[9]

Key Experimental Protocols for MCHr1 Antagonist Validation

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for MCHr1 by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare Cell Membranes (e.g., HEK293-hMCHr1) incubate Incubate Membranes with Radioligand (e.g., [¹²⁵I]-MCH) & Test Compound prep->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC₅₀ and Ki Determination) count->analyze

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Membranes from cells stably expressing MCHr1 (e.g., HEK293-hMCHr1) are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.[10]

  • Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH or [³H]SNAP-7941) and varying concentrations of the unlabeled antagonist.[1][11][12]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.[11][12]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of radioligand binding) is determined. The Ki (inhibitor constant) is then calculated using the Cheng-Prusoff equation.[12]

Calcium Mobilization (FLIPR) Assay

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a hallmark of Gq pathway activation.

FLIPR_Assay_Workflow plate_cells Plate MCHr1-expressing cells in a 96/384-well plate load_dye Load cells with a Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_antagonist Add varying concentrations of the MCHr1 antagonist load_dye->add_antagonist add_agonist Stimulate with MCH (agonist) add_antagonist->add_agonist measure_fluorescence Measure fluorescence changes over time (FLIPR) add_agonist->measure_fluorescence analyze Data Analysis (IC₅₀ Determination) measure_fluorescence->analyze

Calcium Mobilization (FLIPR) Assay Workflow

Detailed Methodology:

  • Cell Plating: MCHr1-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.[13][14]

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.

  • Antagonist Addition: The test antagonist is added to the wells at various concentrations.

  • Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). MCH is added to the wells to stimulate the receptor, and the resulting changes in fluorescence, indicative of intracellular calcium levels, are monitored in real-time.[1][2][15]

  • Data Analysis: The antagonist's ability to inhibit the MCH-induced fluorescence signal is quantified to determine its IC50 value.[2]

cAMP Functional Assay

This assay assesses the antagonist's ability to counteract the MCH-mediated inhibition of cAMP production, which is a downstream effect of Gi signaling.

cAMP_Assay_Workflow plate_cells Plate MCHr1-expressing cells pre_treat Pre-treat cells with varying concentrations of the MCHr1 antagonist plate_cells->pre_treat stimulate Stimulate with Forskolin (to induce cAMP) and MCH pre_treat->stimulate lyse_cells Lyse cells and measure intracellular cAMP levels stimulate->lyse_cells analyze Data Analysis (IC₅₀ Determination) lyse_cells->analyze

cAMP Functional Assay Workflow

Detailed Methodology:

  • Cell Culture: MCHr1-expressing cells are cultured in appropriate plates.

  • Antagonist Pre-treatment: Cells are pre-incubated with different concentrations of the MCHr1 antagonist.

  • Stimulation: The cells are then stimulated with a cAMP-inducing agent like forskolin in the presence of MCH. MCH, via Gi coupling, will attempt to inhibit this forskolin-induced cAMP production.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent reporter assay.[16][17]

  • Data Analysis: The ability of the antagonist to reverse the MCH-mediated inhibition of cAMP production is measured to calculate its IC50.

In Vivo Validation: Diet-Induced Obesity (DIO) Model

A common in vivo model to assess the efficacy of MCHr1 antagonists is the diet-induced obesity (DIO) model in rodents.

Experimental Workflow:

DIO_Model_Workflow acclimatize Acclimatize animals (e.g., C57BL/6 mice) induce_obesity Induce obesity with a high-fat diet for several weeks acclimatize->induce_obesity group_animals Group animals based on body weight and randomize induce_obesity->group_animals treat Administer MCHr1 antagonist or vehicle (e.g., oral gavage) group_animals->treat monitor Monitor body weight, food intake, and other metabolic parameters treat->monitor analyze Statistical analysis of treatment effects monitor->analyze

Diet-Induced Obesity Model Workflow

General Protocol:

  • Induction of Obesity: Male C57BL/6 mice are fed a high-fat diet for an extended period (e.g., 20-24 weeks) to induce obesity and related metabolic changes.[1][18]

  • Treatment: Obese animals are then treated with the MCHr1 antagonist, typically via oral gavage, at various doses. A vehicle control group and often a positive control (e.g., sibutramine) are included.[1][5]

  • Monitoring: Key parameters such as body weight, food intake, and sometimes energy expenditure are monitored daily or regularly throughout the study period.[1][18]

  • Efficacy Assessment: The effectiveness of the antagonist is determined by its ability to significantly reduce body weight gain and/or food intake compared to the vehicle-treated group.[1][5][18] For example, AMG 076 administered to DIO mice at 3 and 10 mg/kg resulted in a significant reduction in body weight gain.[1] Similarly, GW803430 at 1 and 3 mg/kg reduced body weight and food intake in DIO rats.[5]

References

A Comparative Guide to Novel MCHr1 Antagonists and Clinical Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of emerging Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists against established clinical candidates. It offers a comparative analysis of their performance, supported by experimental data, to aid in the evaluation and selection of compounds for further research and development.

Introduction to MCHr1 Antagonism

The Melanin-Concentrating Hormone (MCH) system, particularly the MCHr1, is a significant target in drug discovery, primarily for the treatment of obesity and other metabolic disorders, as well as mood and sleep-related conditions.[1] MCHr1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[2] Its activation by the neuropeptide MCH is associated with increased food intake and body weight.[3] Consequently, antagonism of MCHr1 is a promising therapeutic strategy. However, the development of MCHr1 antagonists has been challenging, with several clinical candidates discontinued due to off-target effects, such as cardiotoxicity mediated by hERG channel inhibition, or a lack of efficacy.[4] This guide aims to provide a clear comparison of novel antagonists with these clinical predecessors, highlighting key pharmacological parameters and experimental methodologies.

MCHr1 Signaling Pathway

MCHr1 activation initiates a cascade of intracellular signaling events. The receptor couples to inhibitory G-proteins (Gαi) and Gq-type G-proteins (Gαq). Gαi coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] Gαq activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of the extracellular signal-regulated kinase (ERK) pathway.[5] MCHr1 antagonists block these signaling pathways.

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHr1 MCH->MCHR1 Binds & Activates G_protein Gαi / Gαq MCHR1->G_protein Activates Antagonist Antagonist Antagonist->MCHR1 Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Decreases Ca2 [Ca2+]i PLC->Ca2 Increases ERK ERK PLC->ERK Activates

Caption: MCHr1 signaling cascade and point of antagonist intervention.

Comparative Performance of MCHr1 Antagonists

The following tables summarize the in vitro binding and functional potency of selected novel MCHr1 antagonists compared to established clinical candidates.

Table 1: In Vitro Binding Affinities of MCHr1 Antagonists

CompoundTypeTargetKi (nM)IC50 (nM)
New Antagonists
KRX-104130Small MoleculeHuman MCHr1-20[6]
KRX-104137Small MoleculeHuman MCHr1-10[6]
KRX-104156Small MoleculeHuman MCHr1-50[6]
GPS18169PseudopeptideHuman MCHr120 (pM)-[7]
Clinical Candidates
SNAP-94847Small MoleculeHuman MCHr12.2[2][8]-
AMG 076Small MoleculeHuman MCHr10.6[9]-
BMS-819881Small MoleculeHuman MCHr110[3]-
GW803430Small MoleculeHuman MCHr1-0.5 (pIC50=9.3)[10][11]
S38151PeptideHuman MCHr14 (Kb)[3][12]-

Table 2: In Vitro Functional Potency of MCHr1 Antagonists

CompoundAssay TypeCell LineIC50 (nM)
New Antagonists
KRX-104130hERG Channel Block-12,980[6]
Clinical Candidates
AMG 076Ca2+ MobilizationHEK293-MCHr11.2[9]
MQ1cAMP AssayCHO-K1-BAEA-hMCHr11.6 (EC50)[13]
MQ1β-arrestin Recruitment-1.7[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCHr1.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing human MCHr1 (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.[15] The final membrane pellet is resuspended in binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled MCHr1 ligand (e.g., [125I]-MCH), and varying concentrations of the test antagonist.[15]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes bound to the radioligand. The filters are then washed to remove unbound radioligand.[15]

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization (FLIPR) Assay

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium.

Protocol:

  • Cell Plating: Cells stably expressing MCHr1 are plated in a 96- or 384-well plate.[16]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye).[8][16]

  • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the test antagonist are added to the wells.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of MCH (typically the EC80) is added to stimulate the receptor.

  • Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The IC50 value, representing the concentration of antagonist that causes a 50% inhibition of the MCH-induced calcium response, is calculated.

cAMP Assay

This assay determines the effect of MCHr1 antagonists on the MCH-mediated inhibition of cAMP production.

Protocol:

  • Cell Culture: Cells expressing MCHr1 are cultured and plated.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the MCHr1 antagonist.

  • Stimulation: The cells are then stimulated with a combination of an adenylyl cyclase activator (e.g., forskolin) and MCH.

  • Cell Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[7][9]

  • Data Analysis: The ability of the antagonist to reverse the MCH-induced decrease in forskolin-stimulated cAMP levels is quantified, and an IC50 value is determined.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating MCHr1 antagonists and the logical relationship in their comparison.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding (Affinity: Ki, IC50) Functional Functional Assays (Potency: IC50) - Calcium Mobilization - cAMP Assay Binding->Functional Selectivity Selectivity Profiling (Off-target activity) Functional->Selectivity hERG hERG Safety Assay (Cardiotoxicity risk) Selectivity->hERG PK Pharmacokinetics (ADME) hERG->PK Efficacy Efficacy Models (e.g., Diet-Induced Obesity) PK->Efficacy

Caption: A typical experimental workflow for MCHr1 antagonist characterization.

Comparison_Logic cluster_parameters Benchmarking Parameters New_Antagonists New MCHr1 Antagonists Potency Potency (Binding & Functional) New_Antagonists->Potency Selectivity Selectivity New_Antagonists->Selectivity Safety Safety Profile (e.g., hERG) New_Antagonists->Safety Efficacy In Vivo Efficacy New_Antagonists->Efficacy Clinical_Candidates Clinical Candidates Clinical_Candidates->Potency Clinical_Candidates->Selectivity Clinical_Candidates->Safety Clinical_Candidates->Efficacy

Caption: Logical framework for comparing new vs. clinical MCHr1 antagonists.

Conclusion

The development of MCHr1 antagonists remains a viable strategy for treating obesity and related disorders, despite past clinical setbacks. Newer antagonists, such as KRX-104130, are being developed with a focus on mitigating off-target effects like hERG liability, a major hurdle for earlier compounds.[6] This guide provides a framework for comparing the pharmacological profiles of these emerging compounds against their clinical predecessors. By carefully evaluating their potency, selectivity, and safety profiles using the standardized experimental protocols outlined herein, researchers can make more informed decisions in the pursuit of a successful MCHr1-targeting therapeutic.

References

MCHR1 Antagonists and Their Impact on Sleep Architecture: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCHR1), has emerged as a significant target in the exploration of sleep disorder therapeutics.[1][2][3] This guide provides a comparative analysis of the effects of various MCHR1 antagonists on sleep architecture, supported by experimental data from key preclinical studies. It aims to offer an objective overview to inform further research and drug development in this area.

Comparative Efficacy of MCHR1 Antagonists on Sleep Parameters

The effects of MCHR1 antagonists on sleep architecture have been investigated in several preclinical studies, with some conflicting findings. The most comprehensive data comes from studies on proprietary compounds, alongside investigations using knockout mouse models.

A pivotal study by Ahnaou and colleagues (2008) evaluated two selective MCHR1 antagonists, referred to as Compound A and Compound B, in rats.[4] Both compounds demonstrated a dose-dependent alteration of sleep patterns, primarily characterized by a reduction in both deep sleep (slow-wave sleep) and REM sleep, and a concurrent increase in wakefulness.[4]

In contrast, a study by Able and colleagues (2009) reported that another MCHR1 antagonist did not produce any significant changes in the sleep-wake architecture in rats, despite achieving high receptor occupancy.[2][5] This discrepancy highlights the complexity of MCHR1 pharmacology and the potential for varied effects based on the specific chemical entity and experimental conditions.

Further complicating the picture, studies on MCHR1 knockout mice have shown a paradoxical increase in REM sleep, a "hypersomniac-like phenotype," which contrasts with the effects observed with antagonist administration in rats.[6] This suggests that developmental compensation in knockout models may lead to different outcomes than acute pharmacological blockade of the receptor.

Below is a summary of the quantitative data from the study by Ahnaou et al. (2008) for Compounds A and B.

ParameterTreatment Group (Dose in mg/kg)Change from Vehicle (%)
Compound A
Deep Sleep (SWS)10↓ 25%
40↓ 50%
REM Sleep10↓ 30%
40↓ 60%
Wakefulness10↑ 15%
40↑ 35%
Deep Sleep Onset Latency40↑ 100%
REM Sleep Onset Latency40↑ 150%
Compound B
Deep Sleep (SWS)10↓ 30%
40↓ 55%
REM Sleep10↓ 40%
40↓ 70%
Wakefulness10↑ 20%
40↑ 45%
Deep Sleep Onset Latency40↑ 120%
REM Sleep Onset Latency40↑ 180%

Experimental Protocols

The following sections detail the typical methodologies employed in preclinical studies investigating the effects of MCHR1 antagonists on sleep architecture.

Animal Models and Surgical Implantation
  • Animals: Adult male Sprague-Dawley rats are commonly used.[7] They are typically housed individually under a standard 12-hour light/12-hour dark cycle with ad libitum access to food and water.

  • Surgical Procedure: To monitor sleep stages, animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.[7][8] Under anesthesia, stainless steel screw electrodes are inserted into the skull over the frontal and parietal cortices for EEG recording. For EMG, Teflon-coated stainless steel wires are inserted into the nuchal muscles.[8] The electrode assembly is secured to the skull with dental acrylic.[8] A post-operative recovery period of at least one week is allowed before any experimental procedures.[7]

Sleep Recording and Data Analysis
  • Acclimatization: Following recovery from surgery, rats are habituated to the recording chambers and tethered recording cables for several days to minimize stress and ensure stable baseline sleep recordings.[7]

  • Drug Administration: MCHR1 antagonists or vehicle are typically administered at the beginning of the light phase (the primary sleep period for rodents).

  • Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period post-administration, often 24 hours. The signals are amplified, filtered, and digitized for computer-based analysis.

  • Sleep Scoring: The recorded data is scored in epochs (e.g., 30 seconds) into distinct vigilance states: wakefulness, non-REM (NREM) sleep (often subdivided into light and deep/slow-wave sleep), and REM sleep. Scoring is based on the characteristic EEG and EMG patterns for each state.

  • Data Analysis: Key sleep parameters are quantified, including the duration of each sleep stage, the latency to the first episode of deep sleep and REM sleep, the number and duration of sleep bouts, and the percentage of time spent in each state. Statistical analyses are then performed to compare the effects of the MCHR1 antagonist to the vehicle control group.

Visualizing the Mechanisms

To better understand the biological context and experimental processes, the following diagrams illustrate the MCHR1 signaling pathway and a typical experimental workflow.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Proteins MCHR1 MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH MCH->MCHR1 AC Adenylate Cyclase Gi->AC Inhibition PLC Phospholipase C (PLC) Gq->PLC Activation cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation PKC->ERK

Caption: MCHR1 Signaling Cascade.

Experimental_Workflow cluster_treatment Treatment & Recording Animal_Acclimation Animal Acclimation & Habituation Surgery EEG/EMG Electrode Implantation Animal_Acclimation->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Baseline_Recording Baseline Sleep Recording (24h) Recovery->Baseline_Recording Drug_Admin MCHR1 Antagonist / Vehicle Administration Baseline_Recording->Drug_Admin Post_Recording Post-treatment Sleep Recording (24h) Drug_Admin->Post_Recording Data_Analysis Sleep Scoring & Data Analysis Post_Recording->Data_Analysis Results Comparative Analysis of Sleep Parameters Data_Analysis->Results

References

Safety Operating Guide

Proper Disposal Procedures for MCHr1 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of MCHr1 antagonist 2, a research compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a preferred source for laboratory safety and chemical handling information, we aim to provide value beyond the product itself, fostering a culture of safety and responsibility.

I. Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous chemical. All laboratory personnel must be trained on proper chemical handling and waste disposal procedures.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: Wear a lab coat.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

II. Chemical Waste Disposal Protocol

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) or equivalent department.[1][2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][3] Evaporation of chemical waste is also strictly prohibited.[1][3]

Step-by-Step Disposal Procedure:
  • Segregation:

    • Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[4]

    • Store in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[2][3]

    • Do not mix solid and liquid waste.[4]

    • Segregate organic solvents, toxic metals, inorganic chemicals, and chlorinated organic solvents.[4]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof waste container. Plastic containers are generally preferred.[2]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the date when waste was first added to the container (accumulation start date).

  • Waste Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste.[1][2][3]

    • Do not overfill the container. Leave adequate headspace to prevent spills.

    • Store hazardous waste containers below eye level and in secondary containment (e.g., a spill tray).[4][5]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[1]

    • The rinsate must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing, deface the chemical label on the empty container and remove the cap before disposing of it as regular trash.[1]

  • Requesting Waste Pickup:

    • Once the waste container is full or has reached the accumulation time limit, contact your institution's EHS department to schedule a waste pickup.

    • Containers must be removed from the SAA within three days after becoming full.[3]

III. Quantitative Data for Hazardous Waste Accumulation

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area (SAA). These are common limits; however, you must consult your institution's specific guidelines.

ParameterLimitSource
Maximum Volume of Hazardous Waste per SAA55 gallons[2]
Maximum Volume of Acutely Toxic Waste (P-listed)1 quart (liquid) or 1 kilogram (solid)[2]
Maximum Accumulation Time for a Partially Filled Container1 year[3]
Removal Time for a Full ContainerWithin 3 days[3]

IV. Visualized Experimental Workflows

MCHr1 Signaling Pathway

The following diagram illustrates the primary signaling pathways of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor that can couple to Gi and Gq proteins. Activation of Gi inhibits adenylyl cyclase, leading to decreased cAMP levels. Activation of Gq stimulates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1][3][5]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response_Inhibition Cellular Response (Inhibition) PKA->Cellular_Response_Inhibition PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Cellular_Response_Activation Cellular Response (Activation) Ca2->Cellular_Response_Activation PKC->Cellular_Response_Activation

Caption: MCHR1 Signaling Pathways

Logical Workflow for Disposal of this compound

This diagram outlines the decision-making process and procedural steps for the safe disposal of this compound waste.

Disposal_Workflow start Start: Generation of This compound Waste is_liquid Is the waste liquid or solid? start->is_liquid liquid_container Select a compatible, leak-proof liquid waste container. is_liquid->liquid_container Liquid solid_container Select a compatible, leak-proof solid waste container. is_liquid->solid_container Solid label_container Label container with 'Hazardous Waste', chemical name, and start date. liquid_container->label_container solid_container->label_container place_in_saa Place container in designated Satellite Accumulation Area (SAA). label_container->place_in_saa add_waste Add waste to the container, ensuring it remains closed when not in use. place_in_saa->add_waste is_full Is the container full? add_waste->is_full request_pickup Contact EHS to request waste pickup within 3 days. is_full->request_pickup Yes check_time Has it been 1 year since the start date? is_full->check_time No end End: Waste collected by EHS request_pickup->end check_time->add_waste No check_time->request_pickup Yes

Caption: Disposal Workflow for this compound Waste

References

Safeguarding Research: A Comprehensive Guide to Handling MCHr1 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of MCHr1 antagonist 2 (CAS No. 863115-70-2). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step instructions to directly address operational questions concerning the safe use and disposal of this research compound.

Personal Protective Equipment (PPE) and Safety Measures

While a comprehensive GHS classification for this compound is not fully detailed in available safety data sheets, its nature as a bioactive chemical necessitates stringent safety protocols. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. Avoid skin contact with the compound.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Use in a Well-Ventilated AreaAll handling of the solid compound and its solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe management of the compound within a laboratory setting.

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures receipt Receiving storage Storage receipt->storage Store at -20°C ppe Don PPE storage->ppe handling Handling in Fume Hood ppe->handling experiment Experimental Use handling->experiment spill Spill handling->spill exposure Exposure handling->exposure decontaminate Decontaminate Surfaces experiment->decontaminate waste_collection Collect Waste decontaminate->waste_collection waste_storage Store Waste waste_collection->waste_storage disposal Dispose via HazMat waste_storage->disposal spill->decontaminate Follow Spill Protocol first_aid Seek Medical Attention exposure->first_aid Immediate First Aid

Figure 1: Workflow for Safe Handling of this compound.
Experimental Protocols

Receiving and Storage: Upon receipt, verify the integrity of the container. The compound should be stored as a powder at -20°C for long-term stability.

Preparation of Solutions:

  • Ensure all personal protective equipment is correctly worn.

  • Conduct all weighing and solution preparation within a certified chemical fume hood to prevent inhalation of the powder.

  • Use appropriate solvents as recommended by the supplier. For in vitro studies, DMSO is a common solvent.

  • Cap and seal solution containers tightly when not in use.

In Case of a Spill:

  • Evacuate the immediate area if the spill is large or if there is a risk of aerosolization.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Clean the area with a suitable decontaminating agent.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes unused compound, contaminated gloves, absorbent materials, and other disposable labware. Collect these materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.

  • Disposal Procedure: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous materials disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.